molecular formula C7H8O B039214 p-Cresol-(methyl-13C) CAS No. 121474-53-1

p-Cresol-(methyl-13C)

Cat. No.: B039214
CAS No.: 121474-53-1
M. Wt: 109.13 g/mol
InChI Key: IWDCLRJOBJJRNH-OUBTZVSYSA-N
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Description

p-Cresol-(methyl-13C) is a stable isotope-labeled analog of p-cresol where the methyl group is enriched with Carbon-13. This specific labeling makes it an indispensable internal standard and tracer compound in advanced research applications, particularly in the field of quantitative mass spectrometry. Its primary utility lies in enabling precise and accurate quantification of endogenous p-cresol levels in complex biological matrices (e.g., plasma, urine) without interference from the native analyte, thereby improving the reliability of metabolomic and toxicokinetic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(113C)methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583898
Record name 4-(~13~C)Methylphenol
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121474-53-1
Record name 4-(~13~C)Methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121474-53-1
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Foundational & Exploratory

An In-depth Technical Guide to p-Cresol-(methyl-13C): Properties, Synthesis, and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of p-Cresol-(methyl-13C), a stable isotope-labeled compound essential for high-precision analytical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, its structural characterization, and its critical role as an internal standard in quantitative mass spectrometry. We will explore the rationale behind its synthesis and application, offering field-proven insights to enhance experimental design and data integrity.

Introduction: The Need for Stable Isotope Labeling in Bioanalysis

p-Cresol (4-methylphenol) is a microbial metabolite of tyrosine and phenylalanine in the human gut.[1] As a significant uremic toxin, it accumulates in patients with chronic kidney disease (CKD), where it is associated with cardiovascular complications and other pathologies.[2] Accurate quantification of p-cresol and its metabolites, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), in biological matrices is therefore crucial for clinical research and diagnostics.

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis due to its high sensitivity and selectivity. However, a major challenge in LC-MS-based quantification is the "matrix effect," where co-eluting components from complex biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate results. The most effective way to compensate for these variations is through the use of a stable isotope-labeled internal standard (SIL-IS).[3] p-Cresol-(methyl-13C) is an ideal SIL-IS for p-cresol because it is chemically identical to the analyte but has a distinct mass, allowing it to be differentiated by the mass spectrometer.[3]

Physicochemical Properties and Structure

p-Cresol-(methyl-13C) is structurally identical to its unlabeled counterpart, with the exception of a single ¹³C atom in the methyl group. This seemingly minor change is the key to its utility, providing a +1 Dalton mass shift without significantly altering its chemical or physical behavior.[4]

Chemical Structure

The structure of p-Cresol-(methyl-13C) is a phenol ring substituted with a ¹³C-labeled methyl group at the para (4) position.

Caption: Chemical structure of p-Cresol-(methyl-13C).

Core Properties

The key physical and chemical properties of p-Cresol-(methyl-13C) are summarized in the table below. These properties are nearly identical to those of unlabeled p-cresol, which is a critical requirement for an effective internal standard.

PropertyValueSource
Chemical Formula ¹³CH₃C₆H₄OH[4]
Molecular Weight 109.13 g/mol [4]
CAS Number 121474-53-1[4]
Isotopic Purity ≥99 atom % ¹³C[4]
Appearance Colorless to light yellow solid[4]
Melting Point 32-34 °C[4]
Boiling Point 202 °C[4]
Density 1.043 g/mL at 25 °C[4]
Mass Shift M+1[4]
Spectroscopic Characterization

The defining characteristic of p-Cresol-(methyl-13C) is its ¹³C NMR spectrum. While the spectrum of the labeled compound itself is not widely published, the chemical shifts of unlabeled p-cresol provide the necessary reference points. The key feature would be a significantly enhanced signal for the methyl carbon.

¹³C NMR Data for unlabeled p-Cresol (in CDCl₃):

  • δ 153.09 ppm: C-OH (quaternary carbon attached to the hydroxyl group)

  • δ 130.16 ppm: C-CH₃ (quaternary carbon attached to the methyl group)

  • δ 130.11 ppm: Aromatic CH ortho to the methyl group

  • δ 115.24 ppm: Aromatic CH meta to the methyl group

  • δ 20.50 ppm: -CH₃ (methyl carbon)[5]

For p-Cresol-(methyl-13C), the peak at ~20.50 ppm would be the most prominent feature in the ¹³C NMR spectrum due to the isotopic enrichment.

Synthesis of p-Cresol-(methyl-13C)

The synthesis of isotopically labeled compounds requires strategic planning to introduce the isotope at a specific position with high efficiency. While proprietary synthesis methods are common, a plausible and efficient route for producing p-Cresol-(methyl-13C) would involve the methylation of a suitable precursor with a ¹³C-labeled methylating agent.

Retrosynthetic Analysis and Rationale

A common strategy for introducing a methyl group onto an aromatic ring is through a reaction that utilizes a labeled methyl halide or similar reagent. A robust method would start from a precursor that already contains the phenol moiety, such as p-hydroxybenzaldehyde, which can be reduced and then deoxygenated to yield the desired product.

synthesis_workflow cluster_0 Synthetic Pathway for p-Cresol-(methyl-13C) precursor p-Hydroxybenzyl alcohol reagent1 PBr₃ precursor->reagent1 intermediate1 p-Hydroxybenzyl bromide reagent2 Mg or Li intermediate1->reagent2 intermediate2 Organometallic Intermediate reagent3 ¹³CH₃I intermediate2->reagent3 product p-Cresol-(methyl-13C) reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: A plausible synthetic workflow for p-Cresol-(methyl-13C).

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a representative example based on established organic chemistry principles.

  • Bromination of p-Hydroxybenzyl alcohol:

    • Dissolve p-hydroxybenzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether).

    • Cool the solution in an ice bath.

    • Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction by quenching with water and extracting the product into an organic solvent. Purify by column chromatography to yield p-hydroxybenzyl bromide.

  • Formation of an Organometallic Intermediate:

    • React the p-hydroxybenzyl bromide with magnesium turnings (to form a Grignard reagent) or lithium metal in an anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen). This step forms a reactive organometallic intermediate.

  • Methylation with ¹³C-labeled Methyl Iodide:

    • To the freshly prepared organometallic intermediate, slowly add a solution of ¹³C-labeled methyl iodide (¹³CH₃I).

    • The reaction is typically exothermic and should be controlled with cooling.

    • After the addition is complete, allow the reaction to stir at room temperature until completion.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure p-Cresol-(methyl-13C).

Application in Quantitative Analysis: A Self-Validating System

The primary application of p-Cresol-(methyl-13C) is as an internal standard for the accurate quantification of p-cresol in biological samples by LC-MS/MS.[6] The co-elution of the labeled standard with the unlabeled analyte ensures that any variations during sample preparation, injection, and ionization are mirrored in both compounds, allowing for reliable correction.[3]

Experimental Workflow for Quantification in Human Plasma

The following protocol outlines a robust method for measuring total p-cresol concentrations in human plasma. This involves an acid hydrolysis step to convert the conjugated metabolites (pCS and pCG) back to free p-cresol.[7]

analytical_workflow cluster_1 LC-MS/MS Workflow for p-Cresol Quantification sample_prep 1. Sample Preparation - Plasma aliquot - Add p-Cresol-(methyl-¹³C) IS hydrolysis 2. Acid Hydrolysis - Convert pCS and pCG to p-cresol sample_prep->hydrolysis extraction 3. Protein Precipitation & Extraction - Add cold acetonitrile - Centrifuge hydrolysis->extraction analysis 4. LC-MS/MS Analysis - Inject supernatant - Separate on C18 column extraction->analysis quantification 5. Data Processing - Integrate peak areas - Calculate analyte/IS ratio analysis->quantification result Final Concentration quantification->result

Caption: Workflow for p-cresol quantification using a SIL-IS.

Detailed Protocol

1. Sample Preparation and Hydrolysis:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of p-Cresol-(methyl-13C) in methanol (e.g., 10 µg/mL).
  • Add 100 µL of 1 M hydrochloric acid (HCl) to initiate hydrolysis.
  • Vortex briefly and incubate the mixture at 90°C for 30 minutes to ensure complete conversion of p-cresol conjugates.[6]
  • Cool the samples on ice for 10 minutes.

2. Protein Precipitation and Extraction:

  • Add 400 µL of ice-cold acetonitrile to the sample to precipitate plasma proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separation.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for phenols.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • p-Cresol (Analyte): Q1 m/z 107.1 -> Q3 m/z 92.1 (corresponding to the loss of a methyl group).
  • p-Cresol-(methyl-13C) (IS): Q1 m/z 108.1 -> Q3 m/z 92.1 (corresponding to the loss of the unlabeled phenyl-O fragment, as the charge is retained on the smaller fragment).

4. Quantification:

  • A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled p-cresol and a fixed concentration of the p-Cresol-(methyl-13C) internal standard.
  • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
  • The concentration of p-cresol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Safety and Handling

p-Cresol is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[4] It is also harmful to aquatic life.

  • Handling: Always handle p-Cresol-(methyl-13C) in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored locked up or in an area accessible only to qualified personnel.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Conclusion

p-Cresol-(methyl-13C) is an indispensable tool for researchers in clinical chemistry and drug development. Its properties as a stable isotope-labeled internal standard provide the foundation for robust, accurate, and reproducible quantification of p-cresol in complex biological matrices. By mitigating the unpredictable effects of the sample matrix, its use ensures the generation of high-quality data, which is paramount for understanding the role of uremic toxins in disease and for the development of new therapeutics.

References

  • Electronic Supplementary Material. The Royal Society of Chemistry.

  • Quantification of P-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. PubMed.

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central.

  • 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635). Human Metabolome Database.

  • p-Cresol(106-44-5) 13C NMR spectrum. ChemicalBook.

  • bmse000458 P-Cresol at BMRB. Biological Magnetic Resonance Bank.

  • p-Cresol-(methyl-13C). Sigma-Aldrich.

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI.

  • Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. ResearchGate.

  • A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites. Benchchem.

  • A Researcher's Guide to Biologically Generated 13C-Labeled Internal Standards. Benchchem.

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central.

  • p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. PubMed.

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed Central.

  • Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid. PubMed.

  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed.

  • Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. ResearchGate.

  • P-Cresol Sulfate. Metabolon.

  • p-Cresol has been reported to affect several biochemical, biological and physiological functions. Human Metabolome Database.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PubMed Central.

  • Synthesis of Labeled Precursors. Grantome.

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers.

  • P-cresylsulphate, the main in vivo metabolite of p-cresol, activates leucocyte free radical production. PubMed.

Sources

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of p-Cresol-(methyl-13C)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within the realms of drug metabolism, pharmacokinetics, and environmental fate studies. p-Cresol-(methyl-13C), a stable isotope-labeled analog of the common industrial chemical and metabolic byproduct p-cresol, serves as a critical internal standard for quantitative analysis and as a tracer for elucidating metabolic pathways. This guide provides a comprehensive overview of a robust synthetic route to p-Cresol-(methyl-13C) and details the analytical methodologies required to rigorously assess its isotopic purity. The protocols and explanations herein are designed for researchers, scientists, and drug development professionals seeking to either synthesize this compound in-house or to deeply understand its quality control parameters.

The core of the synthetic strategy discussed revolves around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1] Specifically, we will explore the reaction of a p-tolyl Grignard reagent with a ¹³C-labeled methylating agent. Subsequently, this guide will delve into the critical analysis of the final product's isotopic enrichment using two orthogonal and powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Synthesis of p-Cresol-(methyl-13C) via Grignard Reaction

The chosen synthetic pathway leverages the nucleophilic character of a Grignard reagent to introduce a ¹³C-labeled methyl group. This approach is favored for its high efficiency and the commercial availability of the necessary starting materials. The overall transformation can be conceptualized as the conversion of p-bromotoluene to p-Cresol-(methyl-¹³C).

A. Rationale for the Synthetic Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high fidelity.[2] The synthesis of p-Cresol-(methyl-¹³C) via this method involves two primary stages:

  • Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting p-bromotoluene with magnesium metal.[3] This step transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon-magnesium bond.

  • Reaction with ¹³C-labeled Methyl Iodide: The prepared Grignard reagent then reacts with ¹³C-methyl iodide. The nucleophilic tolyl group attacks the electrophilic ¹³C-methyl carbon, displacing the iodide and forming the new ¹³C-carbon-carbon bond. A subsequent workup step yields the final product.

This strategy is advantageous due to the typically high yields of Grignard reactions and the specific introduction of the isotopic label at the desired position.

B. Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Methylation & Workup cluster_2 Purification p_bromotoluene p-Bromotoluene p_tolylmagnesium_bromide p-Tolylmagnesium Bromide p_bromotoluene->p_tolylmagnesium_bromide Reacts with mg_metal Magnesium Turnings mg_metal->p_tolylmagnesium_bromide in anhydrous_thf Anhydrous THF anhydrous_thf->p_tolylmagnesium_bromide solvent intermediate Intermediate Complex p_tolylmagnesium_bromide->intermediate Reacts with methyl_13C_iodide ¹³CH₃I methyl_13C_iodide->intermediate p_cresol_13C p-Cresol-(methyl-¹³C) intermediate->p_cresol_13C via acid_workup Aqueous Acid Workup (e.g., NH₄Cl) acid_workup->p_cresol_13C purification Column Chromatography p_cresol_13C->purification

Caption: Synthetic workflow for p-Cresol-(methyl-¹³C).

C. Detailed Experimental Protocol

Materials:

  • p-Bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • ¹³C-Methyl iodide (99 atom % ¹³C)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of p-Tolylmagnesium Bromide:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask containing magnesium turnings, add a small crystal of iodine.

    • In a separate flask, prepare a solution of p-bromotoluene in anhydrous THF.

    • Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction.[1]

    • The remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The resulting greyish-brown solution is the p-tolylmagnesium bromide reagent.[4]

  • Reaction with ¹³C-Methyl Iodide:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • ¹³C-Methyl iodide, dissolved in anhydrous THF, is added dropwise to the cooled Grignard solution. This reaction is typically fast.[5]

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete reaction.

  • Workup and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

    • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[7]

    • The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure p-Cresol-(methyl-¹³C).

II. Isotopic Purity Analysis

The determination of isotopic purity is a critical step to validate the synthesis and to ensure the reliability of the labeled compound in subsequent applications. A combination of NMR spectroscopy and GC-MS provides a comprehensive assessment of both the position of the label and the degree of isotopic enrichment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the isotopic composition of a sample.[8] Both ¹H and ¹³C NMR are employed in the analysis of p-Cresol-(methyl-¹³C).

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of p-Cresol-(methyl-¹³C), the protons of the methyl group will appear as a doublet due to coupling with the adjacent ¹³C nucleus. The magnitude of this one-bond carbon-proton coupling constant (¹JCH) is typically around 125-130 Hz. The presence of a small singlet at the chemical shift of the unlabeled p-cresol methyl group can be used to estimate the amount of unlabeled impurity.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a direct measure of the isotopic enrichment at the methyl carbon. The signal for the ¹³C-labeled methyl group will be significantly enhanced compared to the natural abundance signals of the other carbon atoms in the molecule.[9][10] The chemical shift of the methyl carbon in p-cresol is approximately 21.4 ppm.[9] By comparing the integrated intensity of the enriched methyl signal to that of a non-enriched aromatic carbon signal, the isotopic enrichment can be calculated.

Typical NMR Data for p-Cresol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.07 (d, J = 8.3 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 5.70 (s, 1H, OH), 2.31 (s, 3H, CH₃).[9][11]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 153.75, 131.07, 129.59, 114.94, 21.39 (CH₃).[9][12]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds and then determines their mass-to-charge ratio (m/z).[13] This is an excellent method for confirming the molecular weight of the labeled compound and for quantifying the isotopic distribution.[14][15]

Methodology:

For GC-MS analysis, p-cresol is often derivatized to increase its volatility, for example, by silylation.[8] The derivatized sample is then injected into the GC, which separates the p-cresol from any impurities. The eluting compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The mass spectrum of unlabeled p-cresol will show a molecular ion peak (M⁺) at a specific m/z value. For p-Cresol-(methyl-¹³C), the molecular ion peak (M+1) will be shifted by one mass unit. The isotopic purity is determined by comparing the relative intensities of the M⁺ and M+1 peaks.[16]

C. Analytical Workflow Diagram

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination synthesized_product Purified p-Cresol-(methyl-¹³C) nmr_sample Dissolve in CDCl₃ synthesized_product->nmr_sample gcms_sample Derivatize (e.g., Silylation) synthesized_product->gcms_sample nmr_analysis NMR Spectroscopy (¹H and ¹³C) nmr_sample->nmr_analysis gcms_analysis GC-MS Analysis gcms_sample->gcms_analysis nmr_data ¹H: Observe ¹JCH coupling ¹³C: Integrate signals nmr_analysis->nmr_data gcms_data Analyze Mass Spectrum (M⁺ vs. M+1 intensity) gcms_analysis->gcms_data isotopic_purity Isotopic Purity (%) nmr_data->isotopic_purity gcms_data->isotopic_purity

Caption: Analytical workflow for isotopic purity determination.

D. Quantitative Data Summary

The following table presents representative data that would be expected from the analysis of a successfully synthesized batch of p-Cresol-(methyl-¹³C).

ParameterMethodExpected ResultInterpretation
¹H NMR 400 MHz NMRMethyl signal is a doublet with ¹JCH ≈ 128 Hz.Confirms the presence of the ¹³C label adjacent to the methyl protons.
¹³C NMR 100 MHz NMRSignal at ~21.4 ppm is highly intense.Direct evidence of ¹³C enrichment at the methyl position.
GC-MS Electron IonizationMolecular ion peak at m/z corresponding to the ¹³C-labeled compound is the base peak.Confirms the correct mass of the labeled compound.
Isotopic Enrichment GC-MS>99%Quantifies the high isotopic purity of the synthesized material.

Conclusion

The synthesis of p-Cresol-(methyl-¹³C) via a Grignard reaction with ¹³C-methyl iodide is a reliable and efficient method for producing this valuable isotopically labeled standard. Rigorous analytical verification of the product's identity and isotopic purity is paramount. The combined application of NMR spectroscopy and GC-MS provides a self-validating system to confirm the successful incorporation of the ¹³C label at the desired position and to accurately quantify the isotopic enrichment. The methodologies detailed in this guide offer a robust framework for researchers and drug development professionals to confidently synthesize and validate p-Cresol-(methyl-¹³C) for their specific research needs.

References

  • Meier-Augenstein, W., et al. "Determination of 13 C Enrichment by Conventional GC-MS and GC-(MS)-C-IRMS." Isotopes in Environmental and Health Studies, vol. 31, no. 3-4, 1995, pp. 261-269. [Link]

  • Meier-Augenstein, W. "Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS." ResearchGate, 2015. [Link]

  • Lane, G. A., et al. "A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS." PubMed Central, 2016. [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material." The Royal Society of Chemistry. [Link]

  • ResearchGate. "¹H NMR of p‐cresol with different reagents." ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. "P-Cresol at BMRB." BMRB. [Link]

  • Journal of Analytical Atomic Spectrometry. "δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS." RSC Publishing. [Link]

  • Human Metabolome Database. "13C NMR Spectrum (1D, D2O, experimental) (HMDB0001858)." HMDB. [Link]

  • Organic Syntheses. "p-CRESOL." Organic Syntheses. [Link]

  • University of Wisconsin-Madison. "Grignard Reaction." UW-Madison Chemistry. [Link]

  • ResearchGate. "Acta Chemica Scandinavica, 1994: 48." ResearchGate. [Link]

  • ACS Publications. "A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization." ACS Publications. [Link]

  • The Royal Society of Chemistry. "Supporting Information - Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction." The Royal Society of Chemistry. [Link]

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An In-Depth Technical Guide to p-Cresol-(methyl-13C): Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of p-Cresol-(methyl-13C), a stable isotope-labeled compound essential for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical characterization, and its critical applications in metabolic research and quantitative analysis. This document is designed to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for its practical implementation in the laboratory.

Introduction to p-Cresol-(methyl-13C)

p-Cresol (4-methylphenol) is a phenolic compound produced by the gut microbiota through the metabolism of the amino acid tyrosine.[1] In healthy individuals, it is conjugated in the liver to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted in the urine.[1] However, in conditions such as chronic kidney disease (CKD), the accumulation of p-cresol and its metabolites can lead to uremic toxicity, contributing to the progression of the disease and associated cardiovascular complications.[1]

The study of p-cresol's metabolic pathways and its quantification in biological matrices is therefore of significant interest. p-Cresol-(methyl-13C) is an isotopically labeled version of p-cresol where the carbon atom of the methyl group is the heavy isotope, 13C. This seemingly small modification provides a powerful tool for researchers, enabling precise and accurate quantification of its unlabeled counterpart in complex biological samples and allowing for the tracing of its metabolic fate.

Chemical and Physical Properties

A clear understanding of the fundamental properties of p-Cresol-(methyl-13C) is paramount for its effective use in experimental settings. The introduction of a single neutron in the methyl carbon has a negligible effect on its chemical reactivity and physical properties compared to the unlabeled compound.

PropertyValueSource(s)
CAS Number 121474-53-1[2][3]
Molecular Formula ¹³CH₃C₆H₄OH[2]
Molecular Weight 109.13 g/mol [2][3]
Appearance Colorless to light yellow solid[2]
Melting Point 32-34 °C[2]
Boiling Point 202 °C[2]
Synonyms 4-Methyl-¹³C-phenol, 4-(¹³C)Methylphenol[2][3]

Synthesis and Isotopic Labeling

The synthesis of p-Cresol-(methyl-13C) involves the introduction of a ¹³C-labeled methyl group onto a phenol ring. While several synthetic strategies for unlabeled p-cresol exist, a common and effective method for isotopic labeling is through the methylation of a suitable precursor with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide. A plausible synthetic approach is the methylation of p-bromophenol followed by a reduction, or more directly, the methylation of a protected hydroquinone derivative followed by deprotection and rearrangement. A common laboratory-scale synthesis would involve the use of a strong base to deprotonate the hydroxyl group of a precursor, followed by nucleophilic attack on the ¹³C-methyl iodide.

A generalized synthetic workflow is presented below. The specific choice of protecting groups and reaction conditions would be optimized to maximize yield and purity.

cluster_synthesis Synthetic Workflow for p-Cresol-(methyl-13C) Precursor p-Hydroxyphenyl derivative (e.g., p-bromophenol) Deprotonation Deprotonation with a strong base (e.g., NaH) Precursor->Deprotonation 1. Base Methylation Nucleophilic substitution with ¹³C-Methyl Iodide Deprotonation->Methylation 2. ¹³CH₃I Workup_Purification Reaction workup and purification (e.g., chromatography) Methylation->Workup_Purification 3. Quench & Purify Final_Product p-Cresol-(methyl-¹³C) Workup_Purification->Final_Product

Caption: A generalized workflow for the synthesis of p-Cresol-(methyl-13C).

Detailed Synthetic Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of p-Cresol-(methyl-¹³C) via the methylation of p-methoxyphenol, followed by demethylation. This is a common strategy to achieve selective methylation at the desired position.

Materials:

  • p-Methoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • ¹³C-Methyl iodide (¹³CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: O-Methylation of p-Methoxyphenol with ¹³C-Methyl Iodide

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add p-methoxyphenol (1 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 4-methoxy-(methoxy-¹³C)-benzene.

Step 2: Demethylation to yield p-Cresol-(methyl-¹³C)

  • Dissolve the product from Step 1 in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.5 equivalents) in DCM dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield p-Cresol-(methyl-¹³C).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized p-Cresol-(methyl-¹³C). The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of p-Cresol-(methyl-¹³C) will be very similar to that of unlabeled p-cresol. The key difference will be the signal for the methyl protons. Instead of a sharp singlet, the ¹³C-H coupling will result in a doublet. The coupling constant (¹JCH) is typically around 125-130 Hz.

¹³C NMR: The carbon NMR spectrum provides definitive evidence of isotopic labeling. The signal for the methyl carbon will be significantly enhanced due to the high isotopic abundance (typically >98%). The chemical shifts for the aromatic carbons will be largely unaffected. The predicted ¹³C NMR chemical shifts for p-cresol are approximately 20.5 ppm for the methyl carbon, and in the aromatic region, around 115.3 ppm (C3, C5), 129.8 ppm (C2, C6), 130.3 ppm (C4), and 153.5 ppm (C1-OH).[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment. Under electron ionization (EI), p-cresol typically shows a strong molecular ion peak. For p-Cresol-(methyl-¹³C), the molecular ion peak will be observed at m/z 109, which is one mass unit higher than the unlabeled p-cresol (m/z 108). The isotopic enrichment can be calculated by comparing the relative intensities of the m/z 109 and m/z 108 peaks.

Applications in Research and Drug Development

p-Cresol-(methyl-¹³C) is a valuable tool in several research areas due to its properties as a stable isotope-labeled internal standard and a metabolic tracer.

Isotope Dilution Mass Spectrometry (IDMS) for Quantification

The "gold standard" for the quantification of small molecules in complex biological matrices like plasma, urine, or tissue homogenates is isotope dilution mass spectrometry. In this technique, a known amount of the isotopically labeled standard, p-Cresol-(methyl-¹³C), is added to the sample at the beginning of the sample preparation process. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave identically during extraction, derivatization, and chromatographic separation. Any sample loss during the procedure will affect both the analyte and the internal standard equally.

In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their different masses. The ratio of the signal intensity of the endogenous (unlabeled) p-cresol to the signal intensity of the added (labeled) p-Cresol-(methyl-¹³C) is used to calculate the exact concentration of the endogenous p-cresol. This method provides high accuracy and precision by correcting for matrix effects and variations in sample recovery.

cluster_idms Isotope Dilution Mass Spectrometry Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of p-Cresol-(methyl-¹³C) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification based on Peak Area Ratio LC_MS->Quantification

Caption: A simplified workflow for quantifying p-cresol using IDMS.

Metabolic Tracer Studies

p-Cresol-(methyl-¹³C) can be used as a tracer to study the metabolic fate of p-cresol in vivo or in vitro.[5][6] By introducing the labeled compound into a biological system (e.g., cell culture, animal model), researchers can track the appearance of the ¹³C label in downstream metabolites, such as p-cresyl sulfate and p-cresyl glucuronide. This allows for the elucidation of metabolic pathways, the measurement of metabolic flux, and the investigation of how these processes are altered in disease states or in response to therapeutic interventions.[5][6]

p-Cresol Metabolic Pathway

The metabolism of p-cresol is a critical area of study, particularly in the context of uremic toxicity. The following diagram illustrates the primary metabolic pathway of p-cresol in humans.

cluster_metabolism p-Cresol Metabolic Pathway Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota Tyrosine->Gut_Microbiota p_Cresol p-Cresol Gut_Microbiota->p_Cresol Liver Liver (Conjugation) p_Cresol->Liver p_Cresyl_Sulfate p-Cresyl Sulfate Liver->p_Cresyl_Sulfate p_Cresyl_Glucuronide p-Cresyl Glucuronide Liver->p_Cresyl_Glucuronide Excretion Urinary Excretion p_Cresyl_Sulfate->Excretion p_Cresyl_Glucuronide->Excretion

Caption: The metabolic pathway of p-cresol from dietary tyrosine.

Conclusion

p-Cresol-(methyl-¹³C) is an indispensable tool for researchers investigating the role of p-cresol in health and disease. Its use as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification, which is crucial for clinical and diagnostic studies. Furthermore, its application as a metabolic tracer provides invaluable insights into the complex biochemical pathways involving this microbial metabolite. The methodologies and scientific principles outlined in this guide are intended to empower researchers to effectively utilize p-Cresol-(methyl-¹³C) in their pursuit of advancing scientific knowledge and developing novel therapeutic strategies.

References

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Understanding the Mass Shift of p-Cresol-(methyl-¹³C): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the realms of pharmaceutical development and clinical research, the ability to accurately and precisely quantify endogenous and exogenous compounds in complex biological matrices is paramount. The inherent variability of sample preparation and instrument response necessitates a robust method for normalization. Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry stands as the gold standard for achieving this analytical rigor. At the core of SIDA is the use of an ideal internal standard: a stable, isotopically labeled version of the analyte of interest. This guide provides an in-depth technical examination of p-Cresol-(methyl-¹³C), a crucial internal standard, focusing on the fundamental principle that enables its utility: the mass shift.

p-Cresol (4-methylphenol) is a microbial metabolite of the amino acid tyrosine and has been identified as a significant uremic toxin, accumulating in patients with chronic kidney disease and contributing to cardiovascular and renal toxicity.[1][2] Consequently, its accurate quantification in plasma and other biological fluids is a critical area of clinical and toxicological research. p-Cresol-(methyl-¹³C) serves as the quintessential internal standard for this purpose. Its chemical properties are virtually identical to the native p-Cresol, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, the incorporation of a single heavy isotope of carbon (¹³C) in its methyl group introduces a subtle but critical difference in its mass, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.

The Genesis of the Mass Shift: A First-Principles Calculation

The "mass shift" is the precise difference in mass between the isotopically labeled compound and its unlabeled counterpart. For high-resolution mass spectrometry, this is calculated using the monoisotopic mass—the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule.

The foundational constants for this calculation are the exact masses of the relevant isotopes.[3]

IsotopeMonoisotopic Mass (Da)
Carbon-12 (¹²C)12.000000
Carbon-13 (¹³C)13.003355
Hydrogen (¹H)1.007825
Oxygen (¹⁶O)15.994915

Calculating the Monoisotopic Mass of p-Cresol (C₇H₈O)

The molecular formula for unlabeled p-Cresol is C₇H₈O. Its monoisotopic mass is calculated as follows:

  • Carbon: 7 × 12.000000 Da = 84.000000 Da

  • Hydrogen: 8 × 1.007825 Da = 8.062600 Da

  • Oxygen: 1 × 15.994915 Da = 15.994915 Da

  • Total Monoisotopic Mass: 84.000000 + 8.062600 + 15.994915 = 108.057515 Da

Calculating the Monoisotopic Mass of p-Cresol-(methyl-¹³C) (C₆¹³CH₈O)

The molecular formula for the labeled internal standard is C₆¹³CH₈O, indicating that one of the seven carbon atoms is a ¹³C isotope.

  • Carbon-12: 6 × 12.000000 Da = 72.000000 Da

  • Carbon-13: 1 × 13.003355 Da = 13.003355 Da

  • Hydrogen: 8 × 1.007825 Da = 8.062600 Da

  • Oxygen: 1 × 15.994915 Da = 15.994915 Da

  • Total Monoisotopic Mass: 72.000000 + 13.003355 + 8.062600 + 15.994915 = 109.060870 Da

Determining the Precise Mass Shift

The mass shift is the difference between the monoisotopic mass of the labeled and unlabeled compound:

109.060870 Da (p-Cresol-(methyl-¹³C)) - 108.057515 Da (p-Cresol) = 1.003355 Da

This calculated mass shift is the cornerstone of its application, enabling the mass spectrometer to resolve and separately quantify the analyte and the internal standard. On a mass spectrum, the peak for the labeled compound will appear at a mass-to-charge ratio (m/z) that is approximately 1 unit higher than the unlabeled compound.[4]

Data Summary: Mass Properties of p-Cresol and its ¹³C-Isotopologue

CompoundMolecular FormulaAtomic CompositionMonoisotopic Mass (Da)Mass Shift (Da)
p-CresolC₇H₈O(7 x ¹²C) + (8 x ¹H) + (1 x ¹⁶O)108.057515-
p-Cresol-(methyl-¹³C)C₆¹³CH₈O(6 x ¹²C) + (1 x ¹³C) + (8 x ¹H) + (1 x ¹⁶O)109.060870+1.003355

Visualizing the Molecular Distinction

The following diagram illustrates the subtle, yet analytically critical, structural difference between p-Cresol and its ¹³C-labeled internal standard.

G cluster_0 p-Cresol (Analyte) cluster_1 p-Cresol-(methyl-¹³C) (Internal Standard) pCresol Structure: C₇H₈O Monoisotopic Mass: 108.0575 Da pCresol13C Structure: C₆¹³CH₈O Monoisotopic Mass: 109.0609 Da pCresol->pCresol13C Mass Shift +1.0034 Da

Caption: Structural relationship and mass shift between p-Cresol and its ¹³C isotopologue.

Practical Application: A Validated LC-MS/MS Protocol for p-Cresol Quantification

The utility of the mass shift is realized in its application within a quantitative workflow. The following protocol outlines a robust method for the determination of p-Cresol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with p-Cresol-(methyl-¹³C) as the internal standard. This method relies on the principle of Multiple Reaction Monitoring (MRM) for exceptional selectivity and sensitivity.[5][6][7][8]

Experimental Workflow

workflow Sample 1. Plasma Sample Collection Spike 2. Spike with p-Cresol-(methyl-¹³C) IS Sample->Spike Precipitate 3. Protein Precipitation (e.g., cold Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject Analyze 8. Data Analysis (Peak Area Ratio vs. Concentration) Inject->Analyze

Caption: LC-MS/MS workflow for quantifying p-Cresol using a ¹³C-labeled internal standard.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of p-Cresol and p-Cresol-(methyl-¹³C) in methanol.

    • Create a series of calibration standards by spiking blank plasma with known concentrations of p-Cresol.

    • To 100 µL of each calibrator, quality control sample, and unknown plasma sample, add 10 µL of the p-Cresol-(methyl-¹³C) internal standard (IS) working solution. The causality here is to ensure the IS is present at a fixed concentration across all samples to normalize for variability.[9]

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each sample. This serves to precipitate the abundant plasma proteins which would otherwise interfere with the analysis.

    • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

    • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Evaporation and Reconstitution:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen. This concentrates the analytes.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures the sample is in a solvent compatible with the LC system, promoting good peak shape.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is typically used for good retention and separation of small aromatic molecules.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is added to improve ionization efficiency in positive ion mode.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. This gradient elution allows for the effective separation of p-Cresol from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often chosen for phenols as they readily deprotonate.[6][8]

    • Scan Type: Multiple Reaction Monitoring (MRM). This is a self-validating system; the instrument selects a specific precursor ion (the deprotonated molecule) and fragments it, then monitors for a specific product ion. The combination of precursor and product ion is highly specific to the target molecule, enhancing trustworthiness and reducing interferences.

    • MRM Transitions:

      • p-Cresol: Precursor [M-H]⁻ m/z 107.1 → Product m/z 92.1 (Loss of CH₃)

      • p-Cresol-(methyl-¹³C): Precursor [M-H]⁻ m/z 108.1 → Product m/z 92.1 (Loss of ¹³CH₃)

      • Note: The product ion is the same as the ¹³C is lost in the neutral fragment. The key is the +1 Da shift in the precursor ion, which is selected in the first quadrupole.

  • Data Analysis and Quantification:

    • The software integrates the peak areas for both the p-Cresol and p-Cresol-(methyl-¹³C) MRM transitions.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards.

    • The concentration of p-Cresol in the unknown samples is then calculated from this calibration curve using the measured peak area ratio. This ratiometric approach corrects for any loss during sample processing or fluctuations in instrument performance, ensuring highly accurate and reliable results.

Conclusion

The mass shift of p-Cresol-(methyl-¹³C) is a precisely defined physical constant derived from the mass difference between the ¹³C and ¹²C isotopes. This guide has demonstrated that this shift, while small, is the critical feature that enables its use as a highly effective internal standard in stable isotope dilution analysis. By leveraging this mass difference within a validated LC-MS/MS workflow, researchers and drug development professionals can achieve the highest levels of accuracy and precision in the quantification of p-Cresol, a compound of significant clinical interest. The principles and protocols detailed herein provide a framework for the robust bioanalytical validation that underpins modern scientific and clinical investigation.

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The Dual Nature of p-Cresol: A Technical Guide to its Natural Abundance, Metabolism, and Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher:

In the landscape of metabolic research and drug development, few molecules present as compelling a duality as para-cresol (4-methylphenol). At once a simple phenolic compound and a potent uremic toxin, its story is woven through the intricate interplay of the gut microbiome, host metabolism, and the progression of disease. This technical guide is crafted for the discerning scientist, researcher, and drug development professional who seeks not just to understand p-cresol and its metabolites, but to accurately measure and interpret their significance. Herein, we eschew rigid templates in favor of a narrative that follows the molecule itself—from its microbial origins to its clinical implications, grounded in the principles of scientific integrity and methodological rigor.

Part 1: The Genesis and Journey of a Microbial Metabolite

p-Cresol is a volatile organic compound that permeates human, animal, and plant ecosystems.[1] While present in some foods and environmental sources, its primary relevance to human health stems from its production within our own bodies, orchestrated by the gut microbiota.

Microbial Biosynthesis in the Human Colon

The genesis of p-cresol is a direct consequence of the microbial fermentation of dietary aromatic amino acids, principally L-tyrosine and to a lesser extent, L-phenylalanine, that escape digestion in the small intestine and reach the colon.[1] This biotransformation is carried out by specific anaerobic bacteria, with species from the Clostridium, Bacteroides, and Coriobacteriaceae families being key contributors.

Two primary enzymatic pathways have been elucidated for the conversion of L-tyrosine to p-cresol by these microorganisms:

  • Direct Cleavage Pathway: This pathway involves the direct cleavage of the Cα-Cβ bond of a tyrosine-derived intermediate by the enzyme tyrosine lyase (ThiH) . This is a relatively direct route to p-cresol formation.

  • Decarboxylation Pathway: A more complex route begins with the conversion of L-tyrosine to 4-hydroxyphenylacetic acid (p-HPA). This intermediate is then decarboxylated by the enzyme p-hydroxyphenylacetate decarboxylase (HPAD) to yield p-cresol.

The activity of these microbial enzymes is influenced by the composition of the gut microbiota and the availability of their substrate—dietary protein. An increase in dietary protein intake can lead to higher fecal and urinary concentrations of p-cresol. Conversely, diets rich in fiber have been shown to diminish its fecal excretion, likely by promoting the growth of saccharolytic bacteria over proteolytic ones.

Microbial Biosynthesis of p-Cresol from L-Tyrosine cluster_microbe Gut Microbiota L-Tyrosine L-Tyrosine p-HPA 4-Hydroxyphenylacetic acid (p-HPA) L-Tyrosine->p-HPA Tyrosine Aminotransferase p-Cresol p-Cresol L-Tyrosine->p-Cresol Tyrosine Lyase (ThiH) p-HPA->p-Cresol p-Hydroxyphenylacetate Decarboxylase (HPAD)

Caption: Microbial pathways for p-cresol production from L-tyrosine in the gut.

Host Metabolism: The Conjugation Cascade

Once produced in the colon, lipophilic p-cresol is readily absorbed across the intestinal epithelium and enters the portal circulation. The unconjugated, or "free," form of p-cresol is considered the most toxic. To mitigate this toxicity, the host employs a rapid and efficient detoxification system, primarily in the enterocytes and hepatocytes. This involves Phase II conjugation reactions that increase the water solubility of p-cresol, facilitating its renal excretion.

Two major metabolites are formed:

  • p-Cresyl Sulfate (pCS): This is the predominant metabolite in circulation. The sulfation of p-cresol is catalyzed by sulfotransferase (SULT) enzymes , with SULT1A1 being the primary isoform responsible in the liver and kidneys.

  • p-Cresyl Glucuronide (pCG): A smaller fraction of p-cresol is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes . UGT1A6 and UGT1A9 are the key isoforms involved in this process.

In healthy individuals, this conjugation is so efficient that free p-cresol is virtually undetectable in systemic circulation. The resulting pCS and pCG are then transported to the kidneys for elimination in the urine.

Host Metabolism of p-Cresol cluster_host Host (Enterocytes & Hepatocytes) p-Cresol_absorbed Absorbed p-Cresol pCS p-Cresyl Sulfate (pCS) (Major Metabolite) p-Cresol_absorbed->pCS Sulfation (SULT1A1) pCG p-Cresyl Glucuronide (pCG) (Minor Metabolite) p-Cresol_absorbed->pCG Glucuronidation (UGT1A6, UGT1A9) Excretion Renal Excretion (Urine) pCS->Excretion pCG->Excretion

Caption: Phase II conjugation of p-cresol in the host to form its primary metabolites.

Part 2: Quantitative Abundance in Health and Disease

The clinical significance of p-cresol and its metabolites is most evident in their accumulation in disease states, particularly Chronic Kidney Disease (CKD). Impaired renal function leads to a dramatic increase in the circulating levels of pCS and pCG, transforming them from simple metabolites into potent uremic toxins.

AnalyteMatrixHealthy SubjectsChronic Kidney Disease (CKD) PatientsAutism Spectrum Disorder (ASD) Patients
p-Cresol Feces1.2 - 173.4 µg/gVariable, often similar to healthyNo significant difference from healthy
Serum (Free)Generally <0.1 µg/mLElevated, dose-response with disease progressionNot consistently reported
p-Cresyl Sulfate (pCS) Serum (Total)0.29 - 9.87 µg/mLStage 3: ~20.0 µg/mLStage 5: ~26.5 µg/mLHemodialysis: Can exceed 100 µg/mLNot consistently reported in serum
p-Cresol Metabolites Urine (Total)Highly variableReduced excretionSignificantly higher than healthy controls

Note: The values presented are compiled from multiple sources and represent typical ranges. Actual concentrations can vary significantly based on diet, gut microbiota composition, and analytical methodology.

Clinical Implications
  • Chronic Kidney Disease (CKD): The accumulation of pCS and pCG in CKD is strongly associated with disease progression, cardiovascular complications, and overall mortality.[2] These protein-bound uremic toxins are poorly cleared by conventional hemodialysis and are implicated in inducing oxidative stress, inflammation, and endothelial dysfunction.

  • Cardiovascular Disease (CVD): Even in patients with mild-to-moderate kidney disease, elevated serum levels of free p-cresol are an independent predictor of cardiovascular events, beyond traditional risk factors.[2]

  • Autism Spectrum Disorder (ASD): A growing body of evidence has identified significantly elevated urinary levels of p-cresol and its conjugates in individuals with ASD compared to neurotypical controls.[3][4] This finding suggests a potential link between gut microbiota dysbiosis, altered metabolite production, and the pathophysiology of ASD.[3]

Part 3: Methodologies for Accurate Quantification

The reliable quantification of p-cresol and its metabolites in complex biological matrices is paramount for both research and clinical applications. Due to the extensive conjugation and protein binding of these analytes, meticulous sample preparation and sensitive analytical techniques are required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of pCS and pCG in Human Plasma by LC-MS/MS

This protocol provides a robust workflow for the simultaneous quantification of total p-cresyl sulfate and p-cresyl glucuronide. To measure the free (unbound) fraction, an ultrafiltration step would be required prior to protein precipitation.

1. Sample Preparation (Protein Precipitation):

  • Rationale: To remove high-abundance proteins (like albumin) that interfere with analysis and to which pCS is extensively bound. Acetonitrile is an effective and commonly used protein precipitating agent.

  • Procedure:

    • Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., p-cresyl-d7-sulfate, indoxyl-d4-sulfate). The 3:1 ratio of solvent to sample ensures efficient protein precipitation.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the analytes.

2. UPLC-MS/MS Analysis:

  • Rationale: Reversed-phase chromatography provides excellent separation of the analytes from other matrix components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1.0 min: 2% B

      • 1.0-5.0 min: Linear gradient to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.1-8.0 min: Return to 2% B and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • p-Cresyl Sulfate (pCS): 187.0 -> 107.0

      • p-Cresyl Glucuronide (pCG): 283.1 -> 107.0

      • Internal Standards (adjust as needed).

    • Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum signal intensity.

Workflow for pCS & pCG Quantification in Plasma Plasma Plasma PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS UPLC-MS/MS Analysis (C18, ESI-, MRM) Reconstitute->LCMS Data Data LCMS->Data

Caption: Analytical workflow for plasma pCS and pCG measurement.

Considerations for Fecal and Urine Analysis
  • Urine: Sample preparation is generally simpler. A "dilute-and-shoot" approach is often sufficient, where the urine sample is centrifuged to remove particulates, diluted with an appropriate buffer (often the initial mobile phase), and directly injected for LC-MS/MS analysis. For total p-cresol measurement, an initial acid hydrolysis step is required to deconjugate pCS and pCG back to the parent molecule.

  • Feces: Analysis of fecal samples is more complex due to the solid matrix and high microbial content. A typical workflow involves:

    • Homogenization: Fecal material is homogenized in a suitable buffer.

    • Extraction: Analytes are extracted using a solvent-based method (e.g., methanol/chloroform).

    • Derivatization (for GC-MS): For analysis of volatile free p-cresol by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step (e.g., silylation) is often necessary to improve chromatographic properties.[5]

Part 4: Conclusion and Future Directions

p-Cresol and its metabolites, pCS and pCG, stand at a critical intersection of microbial metabolism, host detoxification, and clinical pathology. Their accurate measurement is not merely an analytical exercise but a vital tool for understanding the gut-brain axis, the progression of chronic kidney disease, and the systemic impact of our resident microbiome. As research progresses, the focus will likely shift towards not only quantifying these molecules but also modulating their production. Strategies targeting the gut microbiota, such as dietary interventions with prebiotics or probiotics, or the inhibition of key microbial enzymes, may offer novel therapeutic avenues to mitigate the toxic effects of p-cresol accumulation. This guide provides the foundational knowledge and methodological framework to empower researchers in this exciting and impactful field.

References

  • Frontiers in Molecular Neuroscience. (2025). Recognition of the microbial metabolite p-cresol in autism spectrum disorder: systematic review and meta-analysis. [Link]

  • PubMed. (2010). p-Cresol and cardiovascular risk in mild-to-moderate kidney disease. [Link]

  • PubMed. (2025). The role of microbial-derived p-Cresol in autism spectrum disorder: A systematic review of the gut-brain axis. [Link]

  • MDPI. (2025). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. [Link]

  • ResearchGate. (2019). Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. [Link]

  • PubMed Central. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. [Link]

  • PubMed. (2014). Cardiovascular disease relates to intestinal uptake of p-cresol in patients with chronic kidney disease. [Link]

  • PubMed Central. (2010). p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease. [Link]

  • PubMed. (2008). Free p-cresol is associated with cardiovascular disease in hemodialysis patients. [Link]

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  • PubMed Central. (2020). Tyrosine phenol-lyase inhibitor quercetin reduces fecal phenol levels in mice. [Link]

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The Biological Significance of p-Cresol as a Uremic Toxin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Cresol, a phenolic compound originating from the gut microbial metabolism of dietary amino acids, has emerged as a prototypical uremic toxin. In the context of chronic kidney disease (CKD), its accumulation, primarily in the conjugated forms of p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), is strongly associated with the progression of renal dysfunction and increased cardiovascular morbidity and mortality. This technical guide provides a comprehensive overview of the biological significance of p-cresol, delving into its biosynthesis, metabolic pathways, and the multifaceted mechanisms of its toxicity. We will explore its impact on various organ systems, with a particular focus on the cardiovascular and renal systems, and elucidate the cellular and molecular signaling pathways it perturbs. Furthermore, this guide will detail established analytical methodologies for the quantification of p-cresol and its conjugates in biological matrices and discuss current and emerging therapeutic strategies aimed at mitigating its deleterious effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and combat the complexities of uremic toxicity.

Introduction: The Landscape of Uremic Toxins and the Prominence of p-Cresol

The uremic syndrome is a complex clinical condition that arises from the retention of a wide array of solutes that are normally cleared by healthy kidneys. These "uremic toxins" are a heterogeneous group of compounds that contribute to the pathophysiology of chronic kidney disease (CKD) and its systemic complications.[1][2] Among these, p-cresol and its derivatives have garnered significant attention due to their high accumulation in uremic serum and their demonstrated toxic effects.[1] p-Cresol is particularly challenging to manage in CKD patients as it is highly protein-bound, rendering it difficult to remove by conventional dialysis techniques.[3][4] This guide will provide an in-depth exploration of the biological significance of p-cresol, from its microbial origins to its clinical implications.

Biosynthesis and Metabolism of p-Cresol: A Gut-Kidney Axis

The journey of p-cresol as a uremic toxin begins in the gut. It is not a product of human metabolism but rather a metabolite of the aromatic amino acids tyrosine and phenylalanine, generated by the enzymatic activity of specific intestinal bacteria, including those from the Clostridium and Coriobacteriaceae genera.[5][6][7][8] In CKD, alterations in the gut microbiome, often termed "dysbiosis," can lead to an overgrowth of these p-cresol-producing bacteria.[5][8]

Once produced in the colon, p-cresol is absorbed into the systemic circulation. The majority of absorbed p-cresol undergoes extensive metabolism in the intestinal mucosa and the liver, where it is conjugated to form p-cresyl sulfate (pCS) and, to a lesser extent, p-cresyl glucuronide (pCG).[5][7][9] In healthy individuals, these water-soluble conjugates are efficiently excreted by the kidneys.[6] However, in CKD, impaired renal function leads to their marked accumulation in the blood.[3][6] It is important to note that while p-cresol itself exhibits toxicity, its conjugated forms, particularly pCS, are also biologically active and contribute significantly to the uremic state.[6][9][10][11]

cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_kidney Kidney cluster_ckd Chronic Kidney Disease (CKD) Dietary Proteins Dietary Proteins Tyrosine/Phenylalanine Tyrosine/Phenylalanine Dietary Proteins->Tyrosine/Phenylalanine Digestion p-Cresol p-Cresol Tyrosine/Phenylalanine->p-Cresol Bacterial Metabolism (e.g., Clostridium, Coriobacteriaceae) Absorbed p-Cresol Absorbed p-Cresol p-Cresol->Absorbed p-Cresol Absorption p-Cresyl Sulfate (pCS) p-Cresyl Sulfate (pCS) Absorbed p-Cresol->p-Cresyl Sulfate (pCS) Sulfation p-Cresyl Glucuronide (pCG) p-Cresyl Glucuronide (pCG) Absorbed p-Cresol->p-Cresyl Glucuronide (pCG) Glucuronidation Renal Excretion Renal Excretion p-Cresyl Sulfate (pCS)->Renal Excretion Healthy State p-Cresyl Glucuronide (pCG)->Renal Excretion Healthy State Impaired Renal Function Impaired Renal Function Renal Excretion->Impaired Renal Function Accumulation of pCS & pCG Accumulation of pCS & pCG Impaired Renal Function->Accumulation of pCS & pCG

Figure 1: Biosynthesis and metabolism of p-cresol.

Pathophysiological Role of p-Cresol and its Conjugates in CKD

The accumulation of p-cresol and its conjugates exerts a myriad of detrimental effects on various organ systems, contributing significantly to the morbidity and mortality associated with CKD.

Cardiovascular Toxicity

Cardiovascular disease is the leading cause of death in CKD patients, and p-cresol is a key contributor to this heightened risk.[12][13] Both p-cresol and pCS have been shown to inflict cardiac injury through multiple mechanisms, including the promotion of vascular calcification, induction of endothelial dysfunction, and suppression of endothelial progenitor cell proliferation.[12][14] Furthermore, pCS can directly enhance apoptosis of cardiomyocytes, leading to cardiac dysfunction.[14]

Endothelial Dysfunction

A healthy endothelium is crucial for maintaining vascular homeostasis. p-Cresol and its conjugates disrupt this delicate balance, leading to endothelial dysfunction.[15][16] These uremic toxins inhibit endothelial cell proliferation and wound repair, impairing the ability of the vasculature to self-repair.[15] p-Cresol has also been shown to decrease the endothelial cell response to inflammatory cytokines, which may contribute to the immune defects observed in uremic patients.[17] Moreover, pCS can induce the shedding of endothelial microparticles, which are markers of endothelial damage.[18] The release of endothelial microvesicles in response to p-cresol can further propagate endothelial dysfunction by impairing the migratory and vessel-forming capacity of other endothelial cells.[19]

Renal Toxicity

Paradoxically, p-cresol and its conjugates also contribute to the progression of the underlying kidney disease. These toxins exert direct cytotoxic effects on renal tubular cells, inducing both apoptosis and necrosis in a concentration-dependent manner.[1][2][10] The loss of renal tubular cells is a key event in the progression of CKD.[20] p-Cresol can also trigger autophagic cell death in renal proximal tubular cells.[20] Furthermore, pCS has been shown to cause renal tubular cell damage by inducing oxidative stress through the activation of NADPH oxidase.[21]

Oxidative Stress and Inflammation

A common theme underlying the toxicity of p-cresol and its conjugates is the induction of oxidative stress and inflammation.[22][23][24][25] Both p-cresol and pCS have been demonstrated to increase the production of reactive oxygen species (ROS) in various cell types, including renal tubular cells, vascular endothelial cells, and smooth muscle cells.[9][21][24][26] This increase in oxidative stress can lead to cellular damage, including glutathione depletion and necrosis.[24] The inflammatory response is also triggered by these toxins, which can enhance the expression of inflammatory genes and promote a pro-inflammatory state.[22][23]

Organ System/Process Key Effects of p-Cresol and its Conjugates References
Cardiovascular Induces vascular calcification, endothelial dysfunction, and cardiomyocyte apoptosis.[12][14]
Endothelium Inhibits proliferation and wound repair, decreases response to cytokines, and promotes shedding of microparticles.[15][17][18][19]
Renal Causes apoptosis, necrosis, and autophagy of renal tubular cells, leading to further kidney damage.[1][2][10][20][21]
Systemic Induces oxidative stress and a pro-inflammatory state.[22][23][24][25]
Immune May contribute to immune defects by altering endothelial-leukocyte interactions.[17]

Table 1: Summary of the Pathophysiological Effects of p-Cresol and its Conjugates.

Cellular and Molecular Mechanisms of p-Cresol Toxicity

The toxic effects of p-cresol and its conjugates are mediated by a complex interplay of cellular and molecular signaling pathways. A central mechanism is the induction of oxidative stress, primarily through the activation of NADPH oxidase.[21][26] The resulting increase in intracellular ROS can trigger downstream signaling cascades that lead to apoptosis, necrosis, and autophagy.

For instance, in renal proximal tubular cells, p-cresol has been shown to trigger autophagic cell death via JNK-mediated p62 accumulation, which then activates a caspase-8-dependent apoptotic pathway.[20] In vascular smooth muscle cells, pCS-induced oxidative stress promotes a phenotypic switch towards a synthetic state, leading to proliferation, senescence, and calcification.[6]

cluster_cell Target Cell (e.g., Endothelial, Renal Tubular) p-Cresol / pCS p-Cresol / pCS NADPH Oxidase Activation NADPH Oxidase Activation p-Cresol / pCS->NADPH Oxidase Activation ROS Production ROS Production NADPH Oxidase Activation->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress JNK Pathway JNK Pathway Oxidative Stress->JNK Pathway Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Endothelial Dysfunction Endothelial Dysfunction Oxidative Stress->Endothelial Dysfunction Inflammation Inflammation Oxidative Stress->Inflammation p62 Accumulation p62 Accumulation JNK Pathway->p62 Accumulation Caspase-8 Activation Caspase-8 Activation p62 Accumulation->Caspase-8 Activation Apoptosis Apoptosis Caspase-8 Activation->Apoptosis Necrosis Necrosis Mitochondrial Dysfunction->Necrosis

Figure 2: Key signaling pathways in p-cresol-induced cellular toxicity.

Analytical Methodologies for p-Cresol Quantification

Accurate and reliable quantification of p-cresol and its conjugates in biological matrices is essential for both clinical monitoring and research purposes. Several analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common.[27][28] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity.[29]

Analytical Method Principle Advantages Disadvantages References
HPLC with Fluorescence Detection Separation by chromatography followed by detection of native fluorescence.Relatively simple and cost-effective.Lower sensitivity and specificity compared to MS-based methods.[27][30]
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.High sensitivity and specificity.Requires derivatization, can be time-consuming.[28]
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometric detection.Very high sensitivity and specificity, can quantify multiple analytes simultaneously.Higher cost and complexity.[29]

Table 2: Comparison of Analytical Methods for p-Cresol Quantification.

Experimental Protocol: Quantification of Total p-Cresol in Human Serum by LC-MS/MS

This protocol provides a general workflow for the determination of total p-cresol (free and conjugated) in human serum.

1. Sample Preparation (Hydrolysis and Protein Precipitation): a. To 100 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated p-cresol). b. Add 100 µL of 1 M HCl to hydrolyze the conjugated forms of p-cresol. c. Vortex briefly and incubate at 95°C for 30 minutes. d. Allow the sample to cool to room temperature. e. Add 400 µL of ice-cold acetonitrile to precipitate proteins. f. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate p-cresol from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometry:
  • Ionization Mode: Negative electrospray ionization (ESI-).
  • Detection: Multiple reaction monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for p-cresol and the internal standard.

3. Data Analysis: a. Construct a calibration curve using standards of known p-cresol concentrations. b. Quantify the concentration of p-cresol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Serum Sample Serum Sample Hydrolysis (Acidic) Hydrolysis (Acidic) Serum Sample->Hydrolysis (Acidic) Total p-Cresol Measurement Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Hydrolysis (Acidic)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification Calibration Curve

Figure 3: Experimental workflow for p-cresol quantification.

Therapeutic Strategies to Mitigate p-Cresol Toxicity

Given the significant contribution of p-cresol to uremic toxicity, strategies to lower its circulating levels are of great interest. These can be broadly categorized into approaches that target its production in the gut and those that enhance its removal from the circulation.

Modulation of the Gut Microbiota

Since p-cresol is a product of gut bacterial metabolism, targeting the gut microbiota is a logical therapeutic approach.

  • Prebiotics and Probiotics: Supplementation with certain types of dietary fiber (prebiotics) has been shown to lower plasma p-cresol levels in CKD patients, likely by shifting the gut microbial metabolism from proteolytic to saccharolytic fermentation.[31][32]

  • Dietary Interventions: A very low protein diet may reduce the substrate available for p-cresol production.[31]

  • Inhibitors of p-Cresol Production: The development of specific inhibitors of the bacterial enzymes responsible for p-cresol production is an emerging therapeutic avenue.[33] For example, inhibiting the HpdBCA decarboxylase can reduce p-cresol production.[33]

Adsorbents

Oral adsorbents can bind p-cresol's precursor, tyrosine, or p-cresol itself in the gastrointestinal tract, thereby preventing its absorption. AST-120 is an oral adsorbent that has been shown to reduce serum levels of uremic toxins, including the precursor to p-cresol.[22][23]

Enhanced Dialytic Removal

Due to its high protein binding, p-cresol is poorly removed by conventional hemodialysis. Advanced dialysis techniques, such as hemodiafiltration and the use of membranes with larger pore sizes, may offer improved clearance.

Conclusion and Future Perspectives

p-Cresol has firmly established its role as a significant uremic toxin, contributing to the progression of chronic kidney disease and its devastating cardiovascular complications. A deeper understanding of its biosynthesis, metabolism, and mechanisms of toxicity is crucial for the development of effective therapeutic interventions. Future research should focus on elucidating the complex interplay between the gut microbiome, p-cresol production, and the host's metabolic and inflammatory responses. The development of novel therapies that specifically target the production or enhance the removal of p-cresol holds great promise for improving the clinical outcomes of patients with CKD. Continued advancements in analytical techniques will also be vital for accurate monitoring of p-cresol levels and for assessing the efficacy of new treatments.

References

  • Role of the Gut Microbiome in Uremia: A Potential Therapeutic Target. PMC.
  • Cytotoxic effects of p-cresol in renal epithelial tubular cells. PubMed. [Link]

  • Cytotoxic Effects of p-Cresol in Renal Epithelial Tubular Cells. ResearchGate. [Link]

  • Schematic view of the main effects of p-cresol on kidney. In in vitro... ResearchGate. [Link]

  • p-Cresol mediates autophagic cell death in renal proximal tubular cells. PubMed. [Link]

  • The uremic solutes p-cresol and indoxyl sulfate inhibit endothelial proliferation and wound repair. PubMed. [Link]

  • Schematic view of the main effects of p-cresol on vascular endothelial... ResearchGate. [Link]

  • Cytotoxic effects of p-cresol in renal epithelial tubular cells. University of Eastern Piedmont. [Link]

  • p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease. Metabolon. [Link]

  • p-Cresyl Sulfate. PMC. [Link]

  • Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. PubMed. [Link]

  • P-Cresol Sulfate. Metabolon. [Link]

  • Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. MDPI. [Link]

  • P-cresol, a uremic toxin, decreases endothelial cell response to inflammatory cytokines. PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. [Link]

  • p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. PubMed Central. [Link]

  • p-Cresol inflicts cardiac injury by driving vascular calcification,... ResearchGate. [Link]

  • Role of endothelial microvesicles released by p-cresol on endothelial dysfunction. PubMed. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf. [Link]

  • The uremic retention solute p-cresyl sulfate and markers of endothelial damage. PubMed. [Link]

  • Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. PMC. [Link]

  • Cerebrovascular damage caused by the gut microbe/host co-metabolite p-cresol sulfate is prevented by blockade of the EGF receptor. Taylor & Francis Online. [Link]

  • p‐Cresyl Sulfate Aggravates Cardiac Dysfunction Associated With Chronic Kidney Disease by Enhancing Apoptosis of Cardiomyocytes. AHA Journals. [Link]

  • p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. PubMed. [Link]

  • Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease. Toxins. [Link]

  • p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress. PMC. [Link]

  • p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. PLOS One. [Link]

  • Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol). EPA. [Link]

  • Implications of oxidative stress in chronic kidney disease: a review on current concepts and therapies. PubMed Central. [Link]

  • Chronic kidney disease and the gut microbiome. American Physiological Society. [Link]

  • P-Cresylsulfate, the Protein-Bound Uremic Toxin, Increased Endothelial Permeability Partly Mediated by Src-Induced Phosphorylation of VE-Cadherin. MDPI. [Link]

  • p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Epistemonikos. [Link]

  • Possible Effects of Uremic Toxins p-Cresol, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. MDPI. [Link]

  • Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients. NIH. [Link]

  • Epigallocatechin-3-Gallate Decreases Plasma and Urinary Levels of p-Cresol by Modulating Gut Microbiota in Mice. ACS Omega. [Link]

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central. [Link]

  • (PDF) p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. ResearchGate. [Link]

  • Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients. ResearchGate. [Link]

  • p-Cresol Inhibitors Point to New Therapeutics for Treatment of Clostridioides difficile. Contagion Live. [Link]

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands. [Link]

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A Senior Application Scientist's Guide to p-Cresol-(methyl-13C) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Standards in Modern Analytics

In the landscape of quantitative bioanalysis, particularly within drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics, the precision and accuracy of measurements are paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based quantification, offering a means to correct for variability in sample preparation and matrix effects. This guide focuses on a key molecule in this class: p-Cresol-(methyl-13C).

p-Cresol (4-methylphenol) is a microbial metabolite of the amino acid tyrosine in the gut. In healthy individuals, it is metabolized and excreted. However, in patients with chronic kidney disease (CKD), p-cresol and its metabolites, such as p-cresyl sulfate and p-cresyl glucuronide, accumulate and are recognized as uremic toxins, contributing to the progression of cardiovascular disease.[1][2] The accurate quantification of p-cresol in biological matrices is therefore of significant clinical and research interest. p-Cresol-(methyl-13C), with its single, stable isotopic label on the methyl group, serves as an ideal internal standard for these demanding analytical applications. Its identical chemical and physical properties to the unlabeled analyte, with the exception of a +1 mass shift, ensure it behaves similarly during extraction and chromatographic separation, leading to reliable and reproducible quantification.

This guide provides a comprehensive overview of commercially available p-Cresol-(methyl-13C), criteria for supplier selection, detailed protocols for quality control and validation, and an exploration of its key applications, grounded in authoritative scientific literature.

Section 1: Commercial Suppliers and Critical Quality Attributes

The selection of a reliable supplier for p-Cresol-(methyl-13C) is the foundational step for any quantitative study. The quality of the standard directly impacts the integrity of the generated data. Several reputable suppliers specialize in the synthesis and certification of isotopically labeled compounds.

Key Commercial Suppliers:

  • Sigma-Aldrich (a subsidiary of Merck KGaA): A major supplier of chemicals and laboratory equipment, offering p-Cresol-(methyl-13C) with high isotopic and chemical purity.[3]

  • Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer of stable isotopes and stable isotope-labeled compounds for research.[4][5][6]

  • Toronto Research Chemicals (TRC), part of LGC Group: Specializes in the production of complex organic chemicals for biomedical research, including a wide range of isotopically labeled standards.[7][8]

  • LGC Standards: A global leader in the production and distribution of reference materials and proficiency testing schemes.[9][10]

Critical Quality Attributes to Scrutinize:

When evaluating p-Cresol-(methyl-13C) from various suppliers, researchers must meticulously examine the Certificate of Analysis (CoA). The CoA is a formal document that provides detailed information about the quality and purity of the product.[11][12]

Table 1: Comparison of Typical Specifications for p-Cresol-(methyl-13C)

ParameterTypical SpecificationImportance in Research Applications
Isotopic Purity (Atom % 13C) ≥99%Ensures a distinct mass shift from the unlabeled analyte, minimizing isotopic interference and ensuring accurate quantification.
Chemical Purity (by HPLC or GC) ≥98%Guarantees that the measured response is from the compound of interest and not from chemical impurities that could interfere with the analysis.
Identity Confirmation 1H NMR, 13C NMR, Mass SpectrometryConfirms the correct chemical structure and the position of the isotopic label.
Residual Solvents Specified and quantifiedImportant for accurate weighing and to avoid potential interference in the analytical method.
Water Content (by Karl Fischer) SpecifiedCrucial for accurate concentration calculations when preparing stock solutions.

A thorough review of the CoA from potential suppliers is a self-validating step that ensures the purchased material meets the stringent requirements of quantitative bioanalysis.

Section 2: In-House Validation of p-Cresol-(methyl-13C): A Self-Validating Protocol

Upon receiving a new lot of p-Cresol-(methyl-13C), it is imperative to perform in-house validation to confirm its identity, purity, and concentration before its use in regulated or critical studies. This section provides a detailed, step-by-step methodology for this crucial process.

Identity and Isotopic Purity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the structure and assessing the isotopic enrichment of the labeled compound.[13][14]

Experimental Protocol: 1H and 13C NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of p-Cresol-(methyl-13C).

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled 13C NMR spectrum on the same instrument.

  • Data Analysis and Interpretation:

    • 1H NMR:

      • The spectrum should show signals corresponding to the aromatic protons and the hydroxyl proton.

      • The signal for the methyl protons will be significantly reduced due to the 13C labeling. The residual signal can be used to estimate the isotopic purity.

      • The aromatic region will display two doublets, characteristic of a para-substituted benzene ring. In CDCl3, these typically appear around δ 7.07 and 6.78 ppm.[15]

      • The methyl signal in unlabeled p-cresol appears around δ 2.31 ppm.[15]

    • 13C NMR:

      • The spectrum will show signals for the aromatic carbons and a prominent, enhanced signal for the 13C-labeled methyl carbon.

      • The chemical shift of the methyl carbon in unlabeled p-cresol is approximately δ 20.50 ppm in CDCl3.[15][16] The labeled carbon will appear at a similar chemical shift.

      • The aromatic carbons will appear in the region of δ 115-154 ppm.[15][16]

NMR_Validation_Workflow cluster_prep Sample Preparation weigh Weigh p-Cresol-(methyl-13C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire 1H NMR Spectrum transfer->acquire_H acquire_C Acquire 13C NMR Spectrum transfer->acquire_C analyze_H Analyze 1H Spectrum (Structure & Isotopic Purity) acquire_H->analyze_H analyze_C Analyze 13C Spectrum (Confirm Label Position) acquire_C->analyze_C

Figure 1: Workflow for NMR-based validation of p-Cresol-(methyl-13C).
Purity and Mass Confirmation by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the labeled compound and to assess its chemical purity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of p-Cresol-(methyl-13C) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL in the initial mobile phase.

  • LC-MS Parameters:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Analysis Mode: Full scan from m/z 50-200.

      • Expected Ion: The deprotonated molecule [M-H]- at m/z 108.1 for p-Cresol-(methyl-13C). The unlabeled p-cresol will appear at m/z 107.1.

  • Data Analysis and Interpretation:

    • The chromatogram should show a single major peak, indicating high chemical purity.

    • The mass spectrum of this peak should show a base peak at m/z 108.1, confirming the molecular weight of the 13C-labeled compound. The relative intensity of the peak at m/z 107.1 can provide an additional measure of isotopic purity.

Section 3: Applications in Research and Development

p-Cresol-(methyl-13C) is a versatile tool with critical applications in various stages of drug development and clinical research.

Internal Standard for Quantification of p-Cresol in Uremic Toxin Research

The accumulation of p-cresol is strongly linked to the progression of chronic kidney disease and associated cardiovascular complications.[1][2] Accurate measurement of p-cresol levels in patient samples is crucial for clinical monitoring and for evaluating the efficacy of therapeutic interventions.

In LC-MS/MS methods for quantifying p-cresol in biological matrices like plasma or serum, p-Cresol-(methyl-13C) is the gold-standard internal standard.[17][18] A known amount of the labeled standard is spiked into the sample at the beginning of the sample preparation process. By monitoring the ratio of the signal from the unlabeled p-cresol to the labeled internal standard, any variations in extraction recovery or ionization efficiency are effectively normalized, leading to highly accurate and precise quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) spike Spike with p-Cresol-(methyl-13C) sample->spike extract Protein Precipitation & Extraction spike->extract lc LC Separation extract->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio concentration Determine p-Cresol Concentration ratio->concentration

Figure 2: Typical LC-MS/MS workflow for p-cresol quantification using p-Cresol-(methyl-13C) as an internal standard.
Tracer in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Understanding the metabolic fate of drug candidates is a critical aspect of drug development. While p-cresol itself is not typically a drug, studying its metabolism provides a valuable model for understanding the conjugation pathways (sulfation and glucuronidation) that are common for many phenolic drugs and xenobiotics.[13][19][20]

By administering p-Cresol-(methyl-13C) in in vitro or in vivo models, researchers can trace the metabolic pathways of p-cresol. The 13C label allows for the unambiguous identification of its metabolites, p-cresyl-13C-sulfate and p-cresyl-13C-glucuronide, using mass spectrometry. This enables the study of the kinetics of these metabolic transformations and the factors that may influence them, such as co-administered drugs that may inhibit or induce the relevant metabolic enzymes.

Conclusion: An Indispensable Tool for Precision in Bioanalysis

p-Cresol-(methyl-13C) is more than just a chemical reagent; it is a critical enabling tool for researchers and drug development professionals. Its use as an internal standard ensures the accuracy and reliability of quantitative data for a clinically significant biomarker. Furthermore, its application as a metabolic tracer provides valuable insights into fundamental biological processes. By carefully selecting a high-quality supplier and performing rigorous in-house validation, researchers can confidently employ p-Cresol-(methyl-13C) to advance our understanding of disease and to support the development of new and improved therapies.

References

  • Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. (n.d.). In PMC. Retrieved January 12, 2026, from [Link]

  • bmse000458 P-Cresol at BMRB. (n.d.). Retrieved January 12, 2026, from [Link]

  • Electronic Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of the LC-MS/MS method for determining the p-cresol level in plasma. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]

  • P-Cresyl glucuronide is a major metabolite of p-cresol in mouse: In contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. (2025, August 6). In ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of and assignment of carbon-13 NMR resonances to m-cresol novolak dimers. (n.d.). In American Chemical Society. Retrieved January 12, 2026, from [Link]

  • P-cresol - Optional[13C NMR] - Chemical Shifts. (n.d.). In SpectraBase. Retrieved January 12, 2026, from [Link]

  • Warning: the unfortunate end of p-cresol as a uraemic toxin. (2011, March 15). In Oxford Academic. Retrieved January 12, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (n.d.). In MDPI. Retrieved January 12, 2026, from [Link]

  • p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease. (n.d.). In PMC. Retrieved January 12, 2026, from [Link]

  • P-cresol: Correlation With Glomerular Filtration Rate and Outcome in Chronic Kidney Disease. (n.d.). In ClinicalTrials.gov. Retrieved January 12, 2026, from [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (n.d.). In NIH. Retrieved January 12, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). In ACS Publications. Retrieved January 12, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). In qNMR Exchange. Retrieved January 12, 2026, from [Link]

  • Schematic view of the metabolism of p-cresol by the intestinal.... (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]

  • Exploring the Role of Phenolic Compounds in Chronic Kidney Disease: A Systematic Review. (n.d.). In MDPI. Retrieved January 12, 2026, from [Link]

  • p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. (2017, December 1). In PubMed. Retrieved January 12, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2025, October 31). In ResearchGate. Retrieved January 12, 2026, from [Link]

  • Toronto Research Chemicals 50MG p-Cresol-(methyl-13C). (n.d.). In Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2025, September 22). In PMC. Retrieved January 12, 2026, from [Link]

  • Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients. (n.d.). In NIH. Retrieved January 12, 2026, from [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). In Food Risk Management. Retrieved January 12, 2026, from [Link]

  • Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. (2021, June 9). In MDPI. Retrieved January 12, 2026, from [Link]

  • P-Cresol Sulfate. (n.d.). In Metabolon. Retrieved January 12, 2026, from [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of p-Cresol-(methyl-13C) for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of p-Cresol-(methyl-13C), a stable isotope-labeled compound, for researchers, scientists, and drug development professionals. It delves into its chemical properties, critical safety and handling procedures, and its application in metabolic research, particularly within the context of drug development. The information presented herein is intended to ensure the safe and effective use of this valuable research tool.

Introduction: The Significance of Stable Isotope Labeling in Research

Stable isotope-labeled compounds, such as p-Cresol-(methyl-13C), are indispensable tools in modern scientific research. The replacement of a carbon-12 atom with a carbon-13 isotope in the methyl group of p-cresol allows for its use as a tracer in biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle without the need for specialized radiation safety protocols, making them ideal for a wide range of studies, including those involving human subjects.[1] The 13C label provides a distinct mass signature that enables researchers to track the molecule and its metabolites through complex biological pathways using mass spectrometry.[2] This capability is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds is crucial for developing safe and effective therapeutics.[3]

p-Cresol itself is a significant molecule in biomedical research. It is a microbial metabolite of the amino acid tyrosine in the human gut and has been implicated in various physiological and pathological processes.[4][5] Elevated levels of p-cresol and its metabolites are associated with conditions such as chronic kidney disease and have been shown to influence the metabolism of certain drugs.[6][7] Therefore, p-Cresol-(methyl-13C) serves as a critical probe to investigate these processes with high precision.

Chemical and Physical Properties

Understanding the fundamental properties of p-Cresol-(methyl-13C) is the first step toward its safe and effective use. The isotopic label does not significantly alter the chemical or physical properties of the molecule compared to its unlabeled counterpart.

PropertyValueSource
Chemical Formula ¹³CH₃C₆H₄OH[2][8]
Molecular Weight 109.13 g/mol [2][8]
CAS Number 121474-53-1[2][8]
Appearance Colorless to light yellow solid[2][8]
Melting Point 32-34 °C[2]
Boiling Point 202 °C[2]
Density 1.043 g/mL at 25 °C[2]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and ether.[9]

Safety and Handling

While p-Cresol-(methyl-13C) is not radioactive, the parent molecule, p-cresol, is classified as a hazardous substance. Therefore, all handling procedures should be conducted with appropriate caution, adhering to the safety guidelines for p-cresol.

Hazard Identification and Classification

p-Cresol is classified as:

  • Acute Toxicity, Oral (Category 3) [2]

  • Acute Toxicity, Dermal (Category 3) [2]

  • Skin Corrosion/Irritation (Category 1B) [2]

  • Serious Eye Damage/Eye Irritation (Category 1) [2]

  • Hazardous to the aquatic environment, long-term hazard (Category 3) [2]

The signal word for p-cresol is "Danger" .[2]

Personal Protective Equipment (PPE)

When handling p-Cresol-(methyl-13C), the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not eat, drink, or smoke in the handling area.[10][11]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

    • Store away from strong oxidizing agents, strong acids, and strong bases.[10]

    • The storage class is 6.1A - Combustible, acutely toxic Cat. 1 and 2 / very toxic hazardous materials.[2]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[10][11] Do not allow the chemical to enter drains.[10]

Application in Research: A Focus on In Vitro Metabolism Studies

p-Cresol-(methyl-13C) is a powerful tool for elucidating metabolic pathways and quantifying metabolite formation. A common application is in in vitro metabolism studies using liver-derived systems to predict how a compound will be processed in the body.

The Metabolic Fate of p-Cresol

p-Cresol undergoes extensive metabolism, primarily in the liver, to form p-cresyl sulfate and p-cresyl glucuronide.[13] Understanding this pathway is crucial for interpreting data from studies using p-Cresol-(methyl-13C).

pCresolMetabolism pCresol p-Cresol-(methyl-13C) pCresylSulfate p-Cresyl-(methyl-13C) Sulfate pCresol->pCresylSulfate Sulfation (SULTs) pCresylGlucuronide p-Cresyl-(methyl-13C) Glucuronide pCresol->pCresylGlucuronide Glucuronidation (UGTs)

Caption: Metabolic pathway of p-Cresol-(methyl-13C).

Experimental Workflow: In Vitro Metabolism in Human Liver Microsomes

The following is a representative workflow for an in vitro metabolism study using p-Cresol-(methyl-13C) and human liver microsomes. This workflow is designed to identify and quantify the formation of metabolites.

experimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - p-Cresol-(methyl-13C) stock - Human Liver Microsomes - NADPH regenerating system - Quenching solution incubation Incubate at 37°C: - Microsomes - p-Cresol-(methyl-13C) - NADPH system prep_reagents->incubation time_points Collect aliquots at 0, 5, 15, 30, 60 min incubation->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Quantify parent compound and metabolites using calibration curves lcms->data_analysis

Caption: Experimental workflow for in vitro metabolism study.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for assessing the metabolic stability of p-Cresol-(methyl-13C) in human liver microsomes.

Materials:

  • p-Cresol-(methyl-13C)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade), chilled

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well plates

  • Incubator with shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of p-Cresol-(methyl-13C) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of diluted human liver microsomes.

    • Add the p-Cresol-(methyl-13C) working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a well containing chilled acetonitrile (typically 2-3 volumes). This will stop the enzymatic reaction and precipitate the proteins.

    • Vortex the plate to ensure thorough mixing.

    • Centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of p-Cresol-(methyl-13C) and its expected metabolites (p-cresyl sulfate and p-cresyl glucuronide).

    • A typical mobile phase for reverse-phase chromatography would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Use multiple reaction monitoring (MRM) in negative ion mode for sensitive and specific detection of the analytes.

  • Data Analysis:

    • Construct calibration curves for p-Cresol-(methyl-13C) and its metabolites using standards of known concentrations.

    • Quantify the concentration of the parent compound and its metabolites at each time point.

    • Determine the rate of disappearance of p-Cresol-(methyl-13C) to calculate its metabolic stability (e.g., half-life and intrinsic clearance).

Conclusion

p-Cresol-(methyl-13C) is a valuable research tool for scientists in various fields, particularly those in drug development. Its safe handling, predicated on the known hazards of the unlabeled compound, is paramount. The detailed experimental workflow and protocol provided in this guide offer a framework for its effective use in in vitro metabolism studies. By leveraging the power of stable isotope labeling, researchers can gain critical insights into metabolic pathways, contributing to the development of safer and more effective medicines.

References

  • Sigma-Aldrich. p-Cresol-(methyl-13C)
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A Technical Guide to the Applications of p-Cresol-(methyl-13C) in Metabolomics: Tracing the Path of a Key Gut Microbial Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the use of p-Cresol-(methyl-13C), a stable isotope-labeled compound, for advanced metabolomics research. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the complex metabolic pathways of p-cresol, a pivotal metabolite at the interface of the gut microbiome and host physiology. This document moves beyond standard protocols to explain the underlying scientific principles, validate experimental design, and provide actionable methodologies for robust and reproducible results.

The Significance of p-Cresol: A Uremic Toxin and Signaling Molecule

p-Cresol (4-methylphenol) is a phenolic compound produced from the bacterial fermentation of dietary aromatic amino acids, primarily tyrosine and phenylalanine, in the large intestine.[1][2][3][4] Its production is a hallmark of gut microbial activity, particularly from species within the Clostridium and Bacteroides genera.[1][4][5] Once absorbed, p-cresol undergoes extensive phase II metabolism in the intestinal wall and liver, leading to the formation of its main conjugates: p-cresol sulfate (pCS) and p-cresol glucuronide (pCG).[2][6][7]

While a natural product of metabolism, p-cresol and its derivatives are recognized as significant uremic toxins that accumulate in patients with chronic kidney disease (CKD), contributing to systemic toxicity and cardiovascular complications.[1][3][4][8] Emerging evidence also points to p-cresol's role in other conditions, including its potential influence on gut hormone expression, intestinal transit, and even neurological functions.[2][6][9] The dual nature of p-cresol as both a key metabolic byproduct and a potent signaling molecule necessitates precise tools to study its dynamic journey through the body.

Why Use p-Cresol-(methyl-13C)? The Power of Stable Isotope Tracing

To accurately trace the metabolic fate of p-cresol in a complex biological system, the use of a stable isotope-labeled internal standard is indispensable. p-Cresol-(methyl-13C) serves as an ideal tracer for several key reasons:

  • Specificity and Precision: The 13C label on the methyl group creates a distinct mass shift (M+1) that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10] This allows for the unambiguous differentiation of the administered tracer from the endogenous, unlabeled p-cresol pool.

  • Quantitative Accuracy: In stable isotope dilution analysis (SIDA), a known amount of p-Cresol-(methyl-13C) is added to a sample. By measuring the ratio of the labeled to the unlabeled compound, the absolute concentration of endogenous p-cresol can be determined with high accuracy and precision, correcting for variations in sample extraction and instrument response.[11][12]

  • Metabolic Flux Analysis: By administering p-Cresol-(methyl-13C) in vivo or to cellular models, researchers can track the appearance of the 13C label in its downstream metabolites, pCS and pCG.[13][14] This provides a direct measure of the rates of sulfation and glucuronidation, offering insights into the kinetics of p-cresol metabolism and detoxification.[15][16]

  • Reduced Isotope Effects: Compared to deuterium labeling, the use of 13C results in smaller isotopic effects, meaning the labeled molecule behaves more similarly to its unlabeled counterpart both biochemically and chromatographically. This enhances the accuracy of quantitative studies.[17]

The choice of labeling the methyl group is strategic. This position is not typically subject to metabolic modification during the primary conjugation reactions (sulfation and glucuronidation) of the hydroxyl group. This ensures that the 13C label is retained throughout the main metabolic pathway of p-cresol, providing a stable and reliable tracer.

Experimental Design and Protocols

The successful application of p-Cresol-(methyl-13C) in metabolomics hinges on a well-designed experimental workflow. This section outlines key protocols for both in vivo and in vitro studies.

In Vivo Metabolic Fate Studies in Animal Models

This protocol describes a typical workflow for tracing the metabolism of p-Cresol-(methyl-13C) in a rodent model to assess its pharmacokinetics and the rate of conjugate formation.

Experimental Workflow for In Vivo p-Cresol-(methyl-13C) Tracing

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis prep Acclimatize Animals & Establish Baseline tracer_prep Prepare Sterile p-Cresol-(methyl-13C) Dosing Solution admin Administer Tracer (e.g., Oral Gavage or IV) tracer_prep->admin sampling Time-Course Blood & Urine Collection admin->sampling extraction Sample Preparation: Protein Precipitation & Extraction sampling->extraction lcms LC-MS/MS Analysis: Quantify Labeled and Unlabeled Analytes extraction->lcms data Data Processing: Calculate Concentrations & Kinetic Parameters lcms->data

Caption: Workflow for in vivo metabolic studies using p-Cresol-(methyl-13C).

Step-by-Step Protocol:

  • Animal Acclimatization and Dosing Preparation:

    • House animals (e.g., C57BL/6 mice) in metabolic cages for acclimatization and baseline urine/feces collection.

    • Prepare a sterile dosing solution of p-Cresol-(methyl-13C) in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO). The exact dose will depend on the study's objectives but can range from 0.5 to 10 mg/kg.

  • Tracer Administration and Sample Collection:

    • Administer the p-Cresol-(methyl-13C) solution via the desired route (e.g., oral gavage to study absorption and first-pass metabolism, or intravenous injection for distribution and clearance).[18]

    • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.[18]

    • Collect urine and feces at predetermined intervals.

    • Immediately process blood to plasma by centrifugation and store all samples at -80°C until analysis.[18]

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw plasma and urine samples on ice.

    • For protein precipitation, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Quantification by Stable Isotope Dilution LC-MS/MS

This protocol is designed for the precise quantification of endogenous p-cresol and its metabolites using p-Cresol-(methyl-13C) as an internal standard.

Step-by-Step Protocol:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of p-Cresol-(methyl-13C) of known concentration.

    • Create a calibration curve by spiking a series of known concentrations of unlabeled p-cresol, pCS, and pCG into a blank matrix (e.g., charcoal-stripped plasma). Add a fixed amount of the p-Cresol-(methyl-13C) internal standard to each calibrator.

    • To the unknown biological samples, add the same fixed amount of the p-Cresol-(methyl-13C) internal standard.

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for chromatographic separation.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for both the unlabeled (native) and 13C-labeled analytes.

Table 1: Example MRM Transitions for p-Cresol and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
p-Cresol (unlabeled)107.192.1
p-Cresol-(methyl-13C) 108.1 93.1
p-Cresol Sulfate (unlabeled)187.0107.0
p-Cresol-(methyl-13C) Sulfate 188.0 108.0
p-Cresol Glucuronide (unlabeled)283.1107.0
p-Cresol-(methyl-13C) Glucuronide 284.1 108.0
  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the unlabeled analyte to the 13C-labeled internal standard against the concentration of the calibrators.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Interpretation and Self-Validating Systems

The integrity of metabolomics data relies on self-validating systems built into the experimental and analytical design.

Key Validation Points:

  • Linearity and Range: The calibration curve must demonstrate linearity over the expected concentration range of the biological samples.[12]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ).[12][19]

  • Matrix Effects: Evaluate the potential for ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

  • Isotopic Purity: The isotopic purity of the p-Cresol-(methyl-13C) standard must be known and accounted for in calculations, especially for accurate flux analysis.[10]

Interpreting Tracer Data:

The mass isotopologue distribution (MID) of p-cresol and its metabolites will reveal the extent of incorporation of the 13C label over time.[13] A shift from M+0 (unlabeled) to M+1 (labeled) in the p-cresol pool, followed by a corresponding appearance of M+1 peaks for pCS and pCG, allows for the calculation of kinetic parameters such as the rate of appearance and clearance.

Metabolic Pathway of p-Cresol and its Tracing with 13C Labeling

p_cresol_pathway cluster_gut Gut Lumen (Microbiota) Tyrosine Dietary Tyrosine pCresol p-Cresol (unlabeled) Tyrosine->pCresol Bacterial Fermentation pCS p-Cresol Sulfate (unlabeled) pCresol->pCS Sulfation (SULTs) pCG p-Cresol Glucuronide (unlabeled) pCresol->pCG Glucuronidation (UGTs) pCresol_13C p-Cresol-(methyl-13C) (Tracer Administered) pCS_13C p-Cresol-(methyl-13C) Sulfate pCresol_13C->pCS_13C Sulfation (SULTs) pCG_13C p-Cresol-(methyl-13C) Glucuronide pCresol_13C->pCG_13C Glucuronidation (UGTs)

Caption: Tracing the metabolic fate of p-cresol using a methyl-13C label.

Conclusion

p-Cresol-(methyl-13C) is a powerful and essential tool for researchers investigating the intricate role of the gut microbiome in host metabolism and disease. Its application in stable isotope dilution analysis provides unparalleled accuracy for quantification, while its use as a metabolic tracer offers dynamic insights into the absorption, distribution, metabolism, and excretion of this key microbial metabolite. By employing the robust experimental designs and validated analytical protocols outlined in this guide, scientists can confidently unravel the complex pathways governed by p-cresol, paving the way for new diagnostic and therapeutic strategies in a range of fields from nephrology to drug development.

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Methodological & Application

Topic: A Guide to the Robust Quantification of p-Cresol in Biological Matrices Using p-Cresol-(methyl-13C) as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of p-Cresol and the Need for Precise Quantification

p-Cresol, a phenolic compound produced by the metabolism of aromatic amino acids by intestinal microflora, has emerged as a biomarker of significant clinical interest.[1][2][3] In healthy individuals, p-cresol is efficiently conjugated in the liver to form p-cresyl sulfate (pCS) and p-cresyl glucuronide, which are then excreted by the kidneys.[4][5] However, in patients with compromised renal function, such as those with Chronic Kidney Disease (CKD), these metabolites accumulate in the bloodstream and act as uremic toxins.[5][6][7] Elevated levels of p-cresol and its conjugates are associated with the progression of CKD, cardiovascular complications, and other systemic toxicities.[6][8]

Given its clinical relevance, the accurate and precise quantification of p-cresol in complex biological matrices like plasma, serum, and urine is paramount for both clinical diagnostics and biomedical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[9][10] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample extraction, instrument response drift, and, most notably, matrix effects.[11][12]

This application note provides a detailed protocol and technical guidance for the use of a stable isotope-labeled internal standard (SIL-IS), p-Cresol-(methyl-13C) , to overcome these analytical challenges. By employing the principles of stable isotope dilution analysis, this method ensures the highest level of accuracy and robustness for the quantification of p-cresol.

The Principle of Stable Isotope Dilution: Why p-Cresol-(methyl-13C) is the Gold Standard

The fundamental challenge in bioanalysis is that the analyte of interest is a minor component within a highly complex and variable biological matrix. Matrix effects, caused by co-eluting endogenous components (e.g., salts, phospholipids), can unpredictably suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[11][12]

The ideal internal standard (IS) is a compound that behaves identically to the analyte during sample preparation, chromatography, and ionization but is distinguishable by the mass spectrometer. A SIL-IS, such as p-Cresol-(methyl-13C), is the perfect candidate.[13][14]

Causality Behind the Choice:

  • Identical Physicochemical Properties: p-Cresol-(methyl-13C) shares the same chemical structure, polarity, and ionization efficiency as native p-cresol. This ensures that it co-elutes chromatographically and experiences the exact same degree of matrix effects and extraction variability as the analyte.[11][15]

  • Mass Distinction: The incorporation of a ¹³C atom in the methyl group results in a mass shift (M+1), allowing the mass spectrometer to detect and quantify the analyte and the internal standard independently.[16]

  • Correction for Variability: A known concentration of the SIL-IS is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[17] Because the IS and analyte are affected proportionally by any losses or matrix effects, the ratio of their peak areas remains constant. This stable ratio is used for quantification, effectively canceling out analytical variability and ensuring data integrity.[15]

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recognize the use of a co-eluting SIL-IS as the most effective approach for mitigating matrix effects and ensuring the robustness of bioanalytical methods.[18][19]

Physicochemical Properties

A clear understanding of the properties of both the analyte and the internal standard is crucial for method development.

Propertyp-Cresol (Analyte)p-Cresol-(methyl-13C) (Internal Standard)
Synonyms 4-Methylphenol, 4-Hydroxytoluene4-Methyl-¹³C-phenol
Molecular Formula C₇H₈O¹³CH₃C₆H₄OH
Molecular Weight 108.14 g/mol [3][20]109.13 g/mol [16]
CAS Number 106-44-5[21]121474-53-1[16]
Appearance Colorless to light yellow solid[20][21]Solid[16]
Melting Point 32-34 °C[21]32-34 °C[16]
Boiling Point 202 °C[20][21]202 °C[16]
LogP 1.94[3][20]N/A (Expected to be identical to analyte)

Detailed Experimental Protocol

This protocol provides a robust starting point for the quantification of p-cresol in human serum or plasma. Optimization may be required based on the specific instrumentation and matrix used.

Materials and Reagents
  • Analyte: p-Cresol (≥99% purity)

  • Internal Standard: p-Cresol-(methyl-¹³C) (99 atom % ¹³C)[16]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm)

  • Biological Matrix: Drug-free human serum or plasma for calibrators and QCs

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, 1.5 mL microcentrifuge tubes, LC-MS/MS system.

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-cresol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of p-Cresol-(methyl-¹³C) and dissolve in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the analyte stock solution using 50:50 methanol:water to create working solutions for spiking into the matrix.

  • Internal Standard Working Solution (ISWS, 100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting p-cresol from serum or plasma.[22] The use of cold acetonitrile enhances the precipitation of proteins.

Step-by-Step Workflow:

  • Aliquot Sample: Pipette 50 µL of the study sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 150 µL of the cold (-20°C) Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates matrix proteins.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Dilute (Optional but Recommended): Add 100 µL of deionized water containing 0.1% formic acid to the vial. This reduces the organic content of the final sample, which can improve peak shape in reversed-phase chromatography.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 50 µL Sample (Unknown, Calibrator, or QC) Add_IS Add 150 µL Cold Acetonitrile with p-Cresol-(methyl-13C) Sample->Add_IS Vortex Vortex 30s Add_IS->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dilute Dilute 1:1 with Water (0.1% Formic Acid) Transfer->Dilute Inject Inject onto LC-MS/MS Dilute->Inject Data Acquire Data (MRM Mode) Inject->Data Process Process Data (Integrate Peaks, Calculate Ratio) Data->Process Quantify Quantify Concentration (vs. Calibration Curve) Process->Quantify

Caption: LC-MS/MS sample preparation and analysis workflow.

Recommended LC-MS/MS Method Parameters

These are suggested starting conditions and should be optimized for the specific system in use.

ParameterRecommended SettingRationale
LC Column C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and separation for phenolic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 - 0.6 mL/minTypical for analytical scale columns.
Gradient Start at 10-20% B, ramp to 95% B, re-equilibrateA gradient is necessary to elute p-cresol and clean the column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), NegativePhenolic hydroxyl groups are readily deprotonated in negative mode.[9]
Analyte MRM p-Cresol: Q1: 107.1 m/z → Q3: 92.1 m/zPrecursor is [M-H]⁻; product ion corresponds to loss of methyl group.
IS MRM p-Cresol-(methyl-¹³C): Q1: 108.1 m/z → Q3: 93.1 m/zPrecursor is [M-H]⁻; product ion corresponds to loss of ¹³C-methyl group.
Source Temp. 450 - 550 °COptimize for signal intensity.
Collision Energy Optimize for maximum product ion signalTypically -15 to -30 eV.

Principles of Method Validation

A bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose.[19] The validation process, guided by the ICH M10 Bioanalytical Method Validation guideline, establishes the method's reliability.[19][23]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix. Assessed using blank matrix from at least 6 sources.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.[14]
Calibration Curve The relationship between instrument response and known analyte concentrations.At least 6 non-zero points plus a blank and a zero. Correlation coefficient (r²) > 0.99.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Precision ≤20% CV; Accuracy within ±20% of nominal value.[24]
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). Assessed at LLOQ, Low, Mid, and High QC levels.For QCs, precision ≤15% CV; accuracy within ±15% of nominal value.[23][25]
Matrix Effect The suppression or enhancement of ionization caused by the matrix. Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.[12]The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Need not be 100%, but should be consistent and reproducible.[25]
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration should be within ±15% of the nominal concentration.
Logical Flow of Method Validation

G Selectivity Selectivity & Specificity Linearity Linearity & Range (LLOQ) Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Validated Validated Method Accuracy->Validated MatrixEffect Matrix Effect & Recovery MatrixEffect->Accuracy Stability Stability Stability->Validated

Sources

Application Note: Quantification of p-Cresol in Biological Samples by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Analytical Imperative for p-Cresol Measurement

p-Cresol, a phenolic compound arising from the metabolic breakdown of tyrosine by intestinal microflora, has garnered significant attention as a key uremic toxin.[1][2][3][4] In individuals with healthy kidney function, p-cresol is efficiently detoxified in the liver and colon through conjugation, primarily forming p-cresyl sulfate (pCS) and, to a lesser extent, p-cresyl glucuronide (pCG).[5][6] These conjugates are then excreted in the urine.[7][8] However, in the context of chronic kidney disease (CKD), impaired renal clearance leads to the systemic accumulation of these compounds.[7][9][10] Elevated levels of p-cresol and its conjugates are associated with the progression of CKD, cardiovascular complications, and overall mortality in patients.[8][10][11] Consequently, the accurate and precise quantification of p-cresol in biological matrices such as serum, plasma, and urine is of paramount importance for clinical research, disease monitoring, and the development of therapeutic interventions.[6][12]

This application note provides a comprehensive and validated protocol for the quantification of both total and free p-cresol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled (SIL) internal standard, such as p-cresol-d7, is the cornerstone of this methodology.[13][14][15] This approach ensures the highest level of accuracy by compensating for variations in sample extraction efficiency, matrix effects, and instrument response, which are common challenges in complex biological samples.[6][16]

Principle of the Method: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for quantitative analysis.[17] The principle relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard or IS) to the sample at the beginning of the workflow. The SIL internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium for hydrogen).[15]

Because the SIL IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during all subsequent sample preparation steps (e.g., protein precipitation, extraction, derivatization) and during chromatographic separation and ionization in the mass spectrometer.[14][16] Any loss of analyte during the process will be accompanied by a proportional loss of the IS. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then determined by calculating the ratio of the instrument response of the analyte to that of the SIL IS and comparing this ratio to a calibration curve. This ratiometric measurement corrects for potential analytical variability, leading to highly precise and accurate results.[14]

Materials and Reagents

Chemicals and Standards
  • p-Cresol (analytical standard, ≥99% purity)

  • p-Cresol-d7 (stable isotope-labeled internal standard, ≥98 atom % D)[13]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Control human serum/plasma and urine (certified free of analyte)

Labware and Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)

  • 96-well collection plates[18]

  • Centrifuge capable of accommodating microtubes and 96-well plates

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) equipped with an electrospray ionization (ESI) source.[19][20]

Standard and Quality Control Preparation

Stock Solutions (1 mg/mL)
  • Analyte Stock: Accurately weigh ~10 mg of p-cresol and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock: Accurately weigh ~1 mg of p-cresol-d7 and dissolve in 1 mL of methanol.

Working Solutions
  • Prepare a series of intermediate working standard solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a separate set of intermediate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Prepare an IS working solution by diluting the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Curve and QC Samples
  • Spike control biological matrix (serum, plasma, or urine) with the appropriate analyte working solutions to create a calibration curve (typically 8 non-zero points).

  • Spike control matrix with the QC working solutions to create Low, Medium, and High QC samples.

Experimental Protocols

This section details the step-by-step procedures for sample preparation and analysis. Two distinct protocols are provided: one for Total p-Cresol (requiring hydrolysis of conjugates) and one for Free p-Cresol .

Protocol 1: Quantification of Total p-Cresol in Serum/Plasma

This protocol involves an acid hydrolysis step to cleave the sulfate and glucuronide conjugates, converting them to free p-cresol for measurement.[21][22][23]

Workflow for Total p-Cresol Quantification

cluster_prep Sample Preparation Sample 50 µL Serum/Plasma/ Calibrator/QC IS_Add Add 10 µL IS Working Solution Sample->IS_Add HCl_Add Add 25 µL 6M HCl IS_Add->HCl_Add Hydrolysis Incubate at 95°C for 90 min HCl_Add->Hydrolysis PPT Add 200 µL Acetonitrile (Protein Precipitation) Hydrolysis->PPT Vortex_Cent Vortex & Centrifuge (14,000 x g, 10 min) PPT->Vortex_Cent Supernatant Transfer Supernatant Vortex_Cent->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Workflow for total p-cresol analysis.

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 50 µL of thawed biological sample (serum, plasma, calibrator, or QC) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the p-cresol-d7 IS working solution (100 ng/mL) to each tube.

  • Acid Hydrolysis: Add 25 µL of 6M HCl to each tube.[23] Vortex briefly to mix. This step is critical for deconjugating pCS and pCG to measure the total p-cresol concentration.

  • Incubation: Securely cap the tubes and incubate in a heating block or water bath at 95°C for 90 minutes.[24]

  • Cooling: After incubation, cool the samples to room temperature.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing the IS if not added earlier) to each tube to precipitate proteins.[18][25]

  • Mixing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Quantification of Free p-Cresol in Serum/Plasma

This protocol omits the hydrolysis step to specifically measure the unconjugated, biologically active form of p-cresol.

Workflow for Free p-Cresol Quantification

cluster_prep Sample Preparation Sample 100 µL Serum/Plasma/ Calibrator/QC PPT Add 300 µL Acetonitrile containing IS (Protein Precipitation) Sample->PPT Vortex_Cent Vortex & Centrifuge (14,000 x g, 10 min) PPT->Vortex_Cent Supernatant Transfer Supernatant Vortex_Cent->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for free p-cresol analysis.

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation & IS Addition: Add 300 µL of cold acetonitrile containing the p-cresol-d7 internal standard (100 ng/mL). The 3:1 ratio of organic solvent to sample is effective for protein removal.[18]

  • Mixing and Centrifugation: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube or well.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 10% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate

Rationale: A C18 column provides excellent retention and separation for phenolic compounds like p-cresol. The use of formic acid as a mobile phase modifier aids in protonation for positive ion mode or provides protons for negative ion mode, improving analyte signal. A gradient elution ensures efficient separation from matrix components and a reasonable run time.[19]

Mass Spectrometry (MS) Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Rationale: Negative ion ESI is often preferred for phenolic compounds as they readily deprotonate.[19] MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[26]

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
p-Cresol 107.177.110025
p-Cresol-d7 114.182.110025

Note: These transitions correspond to the [M-H]⁻ precursor ion. The product ions are characteristic fragments. These values must be empirically optimized on the specific mass spectrometer being used. For pCS, the transition m/z 187 → 80 is commonly used.[26]

Data Analysis and Validation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of p-cresol in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[1] Key validation parameters include:

    • Accuracy: The closeness of the mean test results to the true value, typically expressed as a percentage. Should be within ±15% (±20% at the LLOQ).[27]

    • Precision: The closeness of agreement among a series of measurements, expressed as the relative standard deviation (%RSD). Should be ≤15% (≤20% at the LLOQ).[27]

    • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

    • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[1]

    • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

    • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The use of a SIL IS is crucial to mitigate this.[6]

    • Stability: Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

This application note provides a detailed, robust, and reliable LC-MS/MS method for the quantification of total and free p-cresol in biological samples. The core strength of this protocol lies in the application of the isotope dilution technique, which ensures high accuracy and precision by correcting for analytical variability. This method is well-suited for researchers, clinicians, and pharmaceutical scientists investigating the role of uremic toxins in disease and developing new therapeutic strategies.

References

  • Benchchem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites.
  • Grypioti, A., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for p-Cresol Determination.
  • Al-Salami, H., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Pharmaceutics, 16.
  • Metabolon. (2024). p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease.
  • Pozo, O. J., et al. (2025). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta.
  • SCIEX. (2026). Targeted LC-MS/MS detection of p-cresol in bacterial cultures.
  • Grypioti, A., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. PubMed.
  • Metabolon. (n.d.). P-Cresol Sulfate.
  • Koppe, L., et al. (2013). p-Cresyl Sulfate Promotes Insulin Resistance Associated with CKD. Journal of the American Society of Nephrology.
  • Wu, I. W., et al. (2018). Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. Toxins.
  • Al-Salami, H., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central.
  • Jouyban, A., et al. (2017). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central.
  • Vetrani, C., et al. (2023). Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice. MDPI.
  • Cuoghi, A., et al. (2013). Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. Analytical and Bioanalytical Chemistry.
  • Lin, C. J., et al. (2011). p-Cresylsulfate and indoxyl sulfate level at different stages of chronic kidney disease. Journal of Clinical Laboratory Analysis.
  • De Loor, H., et al. (2009). Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. Journal of Chromatography B.
  • Jouyban, A., et al. (2017). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • ResolveMass Laboratories Inc. (n.d.). p-Cresol-d7, OD | CAS 202325-52-8.
  • biocrates life sciences gmbh. (2025). p-cresol glucuronide – detoxicant or uremic toxin?.
  • Benchchem. (n.d.). Overcoming challenges in the analysis of p-cresol in biological samples.
  • CDC. (1994). PHENOL and p-CRESOL in urine 8305.
  • Brieflands. (n.d.). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?.
  • Li, Y., et al. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Food Science and Human Wellness.

Sources

Application Note: Tracing Tyrosine Metabolism Pathways with p-Cresol-(methyl-13C)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of p-Cresol in Host-Microbe Interplay and Disease

p-Cresol, a phenolic compound, has garnered significant attention in the scientific community as a key microbial metabolite in the gut.[1] Produced from the dietary amino acid tyrosine by the enzymatic action of gut microbiota, p-Cresol is a critical signaling molecule in the intricate communication between the host and its microbial inhabitants.[2][3][4] Following its production in the colon, p-Cresol is absorbed and subsequently metabolized by the host into its main circulating forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[5][6][7]

While a natural product of this symbiotic relationship, dysregulation in p-Cresol levels has been implicated in a range of pathological conditions. It is a well-established uremic toxin that accumulates in patients with chronic kidney disease, contributing to disease progression and cardiovascular complications.[8][9][10] Emerging evidence also links elevated p-Cresol to neurological disorders, highlighting its potential to cross the blood-brain barrier and impact the central nervous system.[1][11][12] Given its profound biological activities, understanding the dynamics of p-Cresol production and metabolism is paramount for developing novel therapeutic strategies for a variety of diseases.

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in complex biological systems.[13][][15] The use of compounds labeled with stable isotopes, such as carbon-13 (¹³C), allows researchers to track the fate of specific atoms through biochemical reactions without the need for radioactive materials.[16][17][18] p-Cresol-(methyl-¹³C) serves as an ideal tracer to investigate the intricate pathways of tyrosine metabolism by the gut microbiota and the subsequent host processing of this important metabolite.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of p-Cresol-(methyl-¹³C) for tracing tyrosine metabolism. We will delve into the underlying principles, provide detailed experimental protocols for both in vivo and in vitro studies, and discuss the analytical methodologies and data interpretation required for successful implementation.

Principle of p-Cresol-(methyl-¹³C) Tracing

The core principle of this technique lies in the introduction of a ¹³C-labeled precursor into the biological system of interest and the subsequent detection of the ¹³C label in downstream metabolites. In this case, p-Cresol-(methyl-¹³C) acts as a direct tracer for the metabolic fate of p-Cresol. By administering p-Cresol-(methyl-¹³C), researchers can track its conversion to ¹³C-labeled p-cresyl sulfate and ¹³C-labeled p-cresyl glucuronide. This allows for the precise quantification of the flux through these conjugation pathways.

Furthermore, by administering ¹³C-labeled tyrosine, one can trace its conversion to p-Cresol-(methyl-¹³C) by the gut microbiota, providing a powerful tool to study the impact of various interventions (e.g., prebiotics, probiotics, or pharmaceuticals) on microbial tyrosine metabolism. The mass shift introduced by the ¹³C isotope allows for the differentiation of labeled and unlabeled metabolites by mass spectrometry, enabling the calculation of isotopic enrichment and the elucidation of metabolic pathway dynamics.[19][20]

Visualizing the Pathway: From Tyrosine to p-Cresol Metabolites

The following diagram illustrates the microbial production of p-Cresol from tyrosine and its subsequent metabolism in the host.

Tyrosine_Metabolism cluster_microbiota Gut Microbiota cluster_host Host Metabolism (Liver & Intestinal Wall) Tyrosine Tyrosine p_Hydroxyphenylacetate p-Hydroxyphenylacetate Tyrosine->p_Hydroxyphenylacetate Metabolism p_Cresol p-Cresol p_Hydroxyphenylacetate->p_Cresol Decarboxylation pCS p-Cresyl Sulfate (pCS) p_Cresol->pCS Sulfation pCG p-Cresyl Glucuronide (pCG) p_Cresol->pCG Glucuronidation p_Cresol_methyl_13C p-Cresol-(methyl-13C) p_Cresol_methyl_13C->pCS Sulfation p_Cresol_methyl_13C->pCG Glucuronidation Excretion Urine/Feces pCS->Excretion pCG->Excretion

Caption: Microbial conversion of tyrosine to p-Cresol and subsequent host metabolism.

Experimental Design and Protocols

The successful application of p-Cresol-(methyl-¹³C) tracing requires careful experimental design and validated protocols. Below, we provide detailed methodologies for both in vivo and in vitro studies.

In Vivo Studies in Animal Models

In vivo studies are crucial for understanding the systemic effects and metabolic fate of p-Cresol in a whole-organism context.

Objective: To determine the pharmacokinetics and metabolism of p-Cresol-(methyl-¹³C) in a mouse model.

Materials:

  • p-Cresol-(methyl-¹³C)

  • Vehicle (e.g., corn oil, sterile saline with a solubilizing agent)

  • Animal model (e.g., C57BL/6 mice)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)

  • Anesthesia

  • Centrifuge

  • -80°C freezer

Protocol:

  • Animal Acclimation: Acclimate mice to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-related metabolic changes.

  • Tracer Administration: Administer a single dose of p-Cresol-(methyl-¹³C) via oral gavage or intraperitoneal injection. The choice of administration route will depend on the specific research question. Oral gavage mimics dietary exposure, while intraperitoneal injection allows for direct systemic delivery.

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Plasma should be separated by centrifugation and stored at -80°C.

    • Urine and Feces: Collect urine and feces over a 24 or 48-hour period. Store samples at -80°C until analysis.

    • Tissue Harvest: At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, colon, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma/Urine: Thaw samples on ice. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated p-cresyl sulfate).[21][22] Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Feces/Tissues: Homogenize the samples in a suitable buffer. Perform protein precipitation as described for plasma.

In Vitro Studies with Gut Microbiota or Cell Cultures

In vitro studies offer a more controlled environment to investigate specific aspects of p-Cresol metabolism.

Objective: To assess the production of p-Cresol-(methyl-¹³C) from ¹³C-labeled tyrosine by a specific bacterial strain or a complex gut microbial community.

Materials:

  • ¹³C-labeled L-Tyrosine

  • Bacterial culture medium (e.g., Brain Heart Infusion broth)

  • Anaerobic chamber or system

  • Bacterial strain of interest or fecal slurry from a donor

  • Centrifuge

  • -80°C freezer

Protocol:

  • Culture Preparation: In an anaerobic chamber, inoculate the bacterial strain or fecal slurry into a culture medium supplemented with ¹³C-labeled L-Tyrosine.

  • Incubation: Incubate the cultures under anaerobic conditions at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sample Collection: At various time points, collect aliquots of the culture.

  • Sample Preparation: Centrifuge the culture aliquots to pellet the bacterial cells. Collect the supernatant, which contains the secreted metabolites. Perform protein precipitation on the supernatant as described for plasma samples.

LC-MS/MS Analysis: A Sensitive and Selective Approach

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of p-Cresol and its metabolites due to its high sensitivity and selectivity.[21][23][24]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled p-Cresol, pCS, and pCG. The mass shift of the methyl group (+1 Da for ¹³C) will be reflected in the precursor and/or product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
p-Cresol107.192.1
p-Cresol-(methyl-¹³C)108.193.1
p-Cresyl Sulfate187.0107.0
¹³C-p-Cresyl Sulfate188.0108.0
p-Cresyl Glucuronide283.1107.0
¹³C-p-Cresyl Glucuronide284.1108.0

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis will be the peak areas for the labeled and unlabeled analytes. From this data, several key parameters can be calculated:

  • Isotopic Enrichment: This is the percentage of the labeled metabolite relative to the total pool of that metabolite. It is calculated as: % Enrichment = (Peak Area of Labeled Metabolite / (Peak Area of Labeled Metabolite + Peak Area of Unlabeled Metabolite)) * 100

  • Metabolic Flux: By analyzing the rate of appearance of the ¹³C label in downstream metabolites over time, the rate of metabolic conversion (flux) can be determined.

  • Pharmacokinetic Parameters: For in vivo studies, standard pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life can be calculated for p-Cresol-(methyl-¹³C) and its labeled metabolites.

Workflow for p-Cresol-(methyl-¹³C) Tracing Studies

workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase exp_design Experimental Design (In Vivo / In Vitro) tracer_admin Tracer Administration (p-Cresol-(methyl-13C)) exp_design->tracer_admin sample_collection Sample Collection (Blood, Urine, Tissues, etc.) tracer_admin->sample_collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing isotopic_enrichment Isotopic Enrichment Calculation data_processing->isotopic_enrichment flux_analysis Metabolic Flux Analysis isotopic_enrichment->flux_analysis

Caption: A generalized workflow for stable isotope tracing studies.

Conclusion and Future Perspectives

The use of p-Cresol-(methyl-¹³C) as a tracer provides an unparalleled opportunity to dissect the complex interplay between the gut microbiota and host metabolism in both health and disease. The methodologies outlined in this application note offer a robust framework for researchers to investigate the production, absorption, and metabolic fate of p-Cresol with high precision and accuracy.

Future applications of this technique could include:

  • Screening of therapeutic candidates for their ability to modulate microbial tyrosine metabolism.

  • Investigating the impact of dietary interventions on p-Cresol production.

  • Elucidating the contribution of p-Cresol to the pathophysiology of various diseases.

By leveraging the power of stable isotope tracing, the scientific community can continue to unravel the intricate signaling networks governed by our microbial partners, paving the way for novel diagnostic and therapeutic strategies.

References

  • Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature communications, 9(1), 3294. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-835. [Link]

  • Dodd, D., Spitzer, M. H., Van Treuren, W., Merrill, B. D., Hryckowian, A. J., Higginbottom, S. K., ... & Fischbach, M. A. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. [Link]

  • Giebułtowicz, J., Wroczyński, P., & Samol, A. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of pharmaceutical and biomedical analysis, 167, 129-135. [Link]

  • Poesen, R., Mutsaers, H. A., Windey, K., Van Hecke, E., Verweij, V., Augustijns, P., ... & Evenepoel, P. (2016). The influence of dietary protein intake on the plasma concentration of p-cresyl sulphate. Nephrology Dialysis Transplantation, 31(7), 1129-1136. [Link]

  • Zhou, C., Zheng, Y., & Xie, G. (2020). Gut Microbial Metabolism of Aromatic Amino Acids Under Chemical and Microbiota Interventions. ProQuest. [Link]

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  • Williams, B. B., Van Benschoten, A. H., Cimermancic, P., Donia, M. S., Rinehart, J., & Fischbach, M. A. (2014). The human gut microbiome produces a diverse array of bioactive molecules. Nature, 509(7502), 648-652. [Link]

  • Lewis-Sigler Institute for Integrative Genomics. (n.d.). Metabolomics and Isotope Tracing. Princeton University. [Link]

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  • Rothhammer, V., Borucki, D. M., Tjon, E. C., Takenaka, M. C., Chao, C. C., Solt, L. A., ... & Quintana, F. J. (2018). A host–gut microbial amino acid co-metabolite, p-cresol glucuronide, promotes blood–brain barrier integrity in vivo. Scientific reports, 8(1), 1-13. [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674-1691. [Link]

  • SCIEX. (2026, January 5). Targeted LC-MS/MS detection of p-cresol in bacterial cultures. [Link]

  • ResearchGate. (n.d.). Tyrosine by gut bacteria leading to formation of 4-ethylphenol and p-cresol... [Link]

  • Williams, M. R., & Rhoads, J. M. (2025, October 2). Microbiota-derived aromatic amino acid decarboxylases: linking microbial fitness and host neurochemical communication. mBio. [Link]

  • Wikipedia. (n.d.). Tyrosine. [Link]

  • Kanehisa Laboratories. (n.d.). Tyrosine metabolism - Homo sapiens (human). KEGG PATHWAY Database. [Link]

  • National Center for Biotechnology Information. (2019, May 30). Tyrosine Metabolism. PubChem. [Link]

  • Annunziata, F., Piro, G., Costa, C., Pinna, E., Squillace, S., Summa, M., ... & Zoli, M. (2025, February 18). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Analytica Chimica Acta, 1241, 340798. [Link]

  • National Center for Biotechnology Information. (2019, May 30). Phenylalanine and Tyrosine Metabolism. PubChem. [Link]

  • D'Mello, C., & Roncari, C. (2023). Para-Cresol and the Brain: Emerging Role in Neurodevelopmental and Neurodegenerative Disorders and Therapeutic Perspectives. ACS chemical neuroscience. [Link]

  • Chen, Y., Lin, R., & Li, X. (2023, July 17). Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers in Endocrinology, 14, 1208535. [Link]

  • Andriamihaja, M., Lan, A., & Blachier, F. (2021, September 1). Effects of the L-tyrosine-derived bacterial metabolite p-cresol on colonic and peripheral cells. The American Journal of Clinical Nutrition, 114(3), 859-870. [Link]

  • Saito, Y., Sato, T., & Nomoto, K. (2018). Identification of phenol- and p-cresol-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites. FEMS microbiology ecology, 94(9), fiy125. [Link]

  • Koppe, L., Pillon, N. J., & Vella, R. E. (2017, August 6). P-Cresyl glucuronide is a major metabolite of p-cresol in mouse: In contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. Nephrology Dialysis Transplantation, 32(12), 2000-2009. [Link]

  • Human Metabolome Database. (2009, February 4). Showing metabocard for p-Cresol glucuronide (HMDB0011686). [Link]

  • Li, H., Wang, Y., & Chen, Y. (2025, September 22). Unraveling p-cresol: from biosynthesis to biological and biochemical activities. Food Science and Human Wellness. [Link]

  • Koppe, L., Pillon, N. J., Vella, R. E., Croze, M., Pelletier, C. C., & Fouque, D. (2017, December 1). p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 32(12), 2000–2009. [Link]

  • Mutlib, A. E. (2008, August 15). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674-91. [Link]

  • Metabolon. (n.d.). P-Cresol Sulfate. [Link]

  • Koppe, L., Pillon, N. J., Vella, R. E., Croze, M., Pelletier, C. C., & Fouque, D. (2017, August 3). p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. Nephrology Dialysis Transplantation. [Link]

  • Nolin, T. D., & Himmelfarb, J. (2021, June 9). Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. Toxins, 13(6), 419. [Link]

  • ResearchGate. (2025, August 7). Use of Isotopically Labeled Compounds in Drug Discovery. [Link]

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  • Faubert, B., & DeBerardinis, R. J. (2025, May 12). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Nature Metabolism. [Link]

  • ResearchGate. (n.d.). Schematic view of the metabolism of p-cresol by the intestinal... [Link]

  • Annunziata, F., Piro, G., Costa, C., Pinna, E., Squillace, S., Summa, M., ... & Zoli, M. (2025, February 5). Targeted Metabolomics for the Analysis of p-Cresol in Mouse Brain: Impact of Biological Sex and Strain. ACS chemical neuroscience. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). P-Cresol at BMRB. [Link]

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Application Notes and Protocols for p-Cresol Analysis in Plasma and Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of p-Cresol

para-Cresol (4-methylphenol), a phenolic compound generated by the bacterial fermentation of aromatic amino acids in the intestine, has garnered significant attention in clinical research.[1] As a uremic toxin, its accumulation in the body is linked to the progression of chronic kidney disease (CKD) and associated cardiovascular complications.[1] In biological systems, p-cresol exists in three primary forms: free (unconjugated) p-cresol, p-cresyl sulfate (pCS), and p-cresyl glucuronide (pCG).[1][2] The free form is considered biologically active, while pCS is the major circulating metabolite.[1][2] Accurate measurement of both free and total p-cresol (the sum of all three forms after hydrolysis) in biological matrices like plasma and urine is crucial for understanding its pathophysiology and for the development of therapeutic interventions.[1]

This guide provides a comprehensive overview of sample preparation techniques for the analysis of p-cresol in plasma and urine, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established methodologies, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.

I. Analysis of p-Cresol in Human Plasma

The analysis of p-cresol in plasma is complicated by its extensive protein binding (over 90%) and the presence of its conjugated metabolites.[1] Therefore, sample preparation is a critical step to ensure accurate quantification. The choice of method depends on whether the goal is to measure free p-cresol, its conjugates individually, or total p-cresol.

Measuring Total p-Cresol: The Importance of Hydrolysis

To measure the total p-cresol concentration, a hydrolysis step is necessary to convert p-cresyl sulfate and p-cresyl glucuronide back to free p-cresol.[3][4][5] This can be achieved through acid or enzymatic hydrolysis.

  • Acid Hydrolysis: This method typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid.[3][4][6] While effective, it can be harsh and potentially lead to the degradation of other sample components.[5]

  • Enzymatic Hydrolysis: This approach uses enzymes like β-glucuronidase and sulfatase to specifically cleave the glucuronide and sulfate conjugates.[5] It is a milder and more specific method, often resulting in cleaner samples.[5]

Core Sample Preparation Techniques for Plasma

The most common techniques for preparing plasma samples for p-cresol analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein precipitation is a straightforward and widely used method for removing the bulk of proteins from plasma samples.[7][8] This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), which disrupts the hydration layer of proteins, causing them to precipitate.[7]

Principle: The addition of an organic solvent reduces the solubility of proteins, leading to their precipitation. The supernatant, containing the analyte of interest, can then be separated by centrifugation.

Key Considerations:

  • Choice of Solvent: Acetonitrile generally produces larger, more coagulated precipitates, while methanol results in finer precipitates.[7]

  • Solvent-to-Sample Ratio: A ratio of 3:1 to 5:1 (v/v) of solvent to plasma is commonly recommended for efficient protein removal.[7]

Protocol for Total p-Cresol using PPT and Acid Hydrolysis:

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of 6M HCl.[3]

  • Heat the mixture at 80°C for 2 minutes to facilitate hydrolysis.[3]

  • Cool the sample to room temperature.

  • Add 900 µL of acetonitrile and vortex for 15 minutes to precipitate proteins.[3]

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS or other suitable techniques.

Workflow for Protein Precipitation of Plasma Samples:

Caption: Protein Precipitation Workflow for Total p-Cresol in Plasma.

LLE is a common sample extraction procedure for p-cresol analysis in plasma, often used in conjunction with protein precipitation.[9] It separates compounds based on their relative solubilities in two different immiscible liquids.

Principle: p-Cresol is extracted from the aqueous plasma sample into an organic solvent in which it is more soluble.

Protocol for Total p-Cresol using Salting-Out Assisted LLE (SALLE):

This method combines protein precipitation with LLE, using a high concentration of salt to enhance the phase separation between the aqueous and organic layers.

  • Perform acid hydrolysis on 100 µL of plasma as described in the PPT protocol (steps 1-3).[3][4]

  • Add 900 µL of acetonitrile and shake for 15 minutes.[3][4]

  • Add 0.5 mL of saturated NaCl solution and shake for another 15 minutes.[3][4]

  • Centrifuge for 10 minutes at 10,000 rpm.[3]

  • The upper organic phase containing p-cresol is collected for analysis.[3]

SPE is a highly effective technique for sample cleanup and concentration, offering superior removal of interferences compared to PPT and LLE.[5]

Principle: The sample is passed through a solid sorbent bed that retains the analyte, interfering compounds, or both. The analyte is then selectively eluted.

Protocol for p-Cresol using SPE:

  • Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge with methanol followed by 1% formic acid.[9]

  • Load the pre-treated (e.g., hydrolyzed and protein-precipitated) plasma sample onto the cartridge.

  • Wash the cartridge with 1% formic acid to remove polar interferences.

  • Elute p-cresol with a solution such as 1% ammonium peroxide in 50:50 (v/v) methanol:water.[9]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.[9]

Workflow for Solid-Phase Extraction of Plasma Samples:

Caption: Solid-Phase Extraction Workflow for p-Cresol in Plasma.

Derivatization for Enhanced Sensitivity

For the analysis of unconjugated p-cresol, which is present at very low concentrations, derivatization can significantly improve sensitivity, especially for GC-MS and LC-MS/MS analysis.[10][11]

Principle: A chemical group is attached to the p-cresol molecule to enhance its chromatographic properties or ionization efficiency.

Common Derivatizing Agents:

  • Dansyl chloride: Reacts with the phenolic hydroxyl group of p-cresol.[10][11]

  • Silylating agents (e.g., MSTFA): Also targets the hydroxyl group and is particularly useful for GC-MS analysis.[12]

  • 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC): Has been shown to increase sensitivity up to 40-fold compared to dansyl derivatization for LC-MS/MS.[13]

Protocol for Derivatization with Dansyl Chloride:

  • After sample preparation (e.g., PPT or LLE), evaporate the extract to dryness.

  • Reconstitute in a suitable buffer (e.g., carbonate buffer, pH 9.5).

  • Add a solution of dansyl chloride in acetone.

  • Incubate the reaction mixture (e.g., 60°C for 15 minutes).

  • Stop the reaction by adding a quenching agent (e.g., methylamine).

  • The derivatized sample is then ready for LC-MS/MS analysis.

Comparison of Plasma Sample Preparation Techniques
TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, inexpensive.[7]Less effective at removing matrix components, potential for ion suppression in MS.[1]High-throughput screening, analysis of high-concentration analytes.
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences, can provide some sample concentration.[9]Can be labor-intensive, requires volatile and potentially hazardous organic solvents.[14]Isolating analytes based on polarity.
Solid-Phase Extraction (SPE) Excellent cleanup, high recovery, can concentrate the analyte significantly, automatable.[5]More expensive, requires method development.[5]Low-level quantification, removal of complex matrix interferences.
Derivatization Significantly increases sensitivity and selectivity.[10][13]Adds extra steps to the workflow, derivatizing agents can be unstable.Analysis of trace levels of unconjugated p-cresol.

II. Analysis of p-Cresol in Human Urine

Urine is another important matrix for monitoring p-cresol levels. Similar to plasma, p-cresol in urine is predominantly in its conjugated forms.[15] Therefore, a hydrolysis step is generally required for the determination of total p-cresol.

Hydrolysis of Urine Samples

Acid hydrolysis is commonly employed for urine samples.

Protocol for Acid Hydrolysis of Urine:

  • Pipette 5.0 mL of urine into a 15-mL centrifuge tube.[16]

  • Add 1 mL of concentrated HCl.[16]

  • Stopper the tube loosely and heat in a water bath at 95°C for 1.5 hours.[16]

  • Cool the sample to room temperature before proceeding with extraction.

Core Sample Preparation Techniques for Urine

SPE is a robust method for cleaning up urine samples prior to analysis.

Protocol for SPE of Urine:

  • After hydrolysis, adjust the pH of the urine sample to approximately 7.0.

  • Condition a suitable SPE cartridge (e.g., C18 or a polymer-based sorbent).

  • Load the hydrolyzed urine sample.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute p-cresol with a stronger organic solvent (e.g., methanol or acetonitrile).

  • The eluate can be directly injected or evaporated and reconstituted for analysis.

SPME is a solvent-free extraction technique that is simple and fast.[17]

Principle: A fused-silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions into the coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

Protocol for SPME of Urine:

  • Hydrolyze 10 mL of urine with concentrated HCl at 100°C for 1 hour.[17]

  • After cooling, adjust the pH to 7.0 with NaOH and add 3.0 g of anhydrous sodium sulfate to increase the ionic strength of the sample.[17]

  • Immerse a Carbowax/Divinylbenzene (CW/DVB) SPME fiber into the sample for 20 minutes with magnetic stirring.[17]

  • Retract the fiber and introduce it into the GC injector for analysis.[17]

Workflow for Solid-Phase Microextraction of Urine Samples:

Caption: Solid-Phase Microextraction Workflow for p-Cresol in Urine.

This technique offers a simple and effective way to purify sample extracts.[18]

Principle: The sample is subjected to low-temperature vacuum distillation, which separates volatile compounds like p-cresol from non-volatile matrix components.

Protocol for Vacuum Microdistillation of Urine:

  • An aliquot of urine is placed in a distillation flask.

  • The sample is subjected to a vacuum at a low temperature.

  • The distilled p-cresol is collected in a cold trap.

  • The collected distillate is then analyzed, typically by HPLC with fluorescence detection.[18]

Comparison of Urine Sample Preparation Techniques
TechniqueProsConsBest For
Solid-Phase Extraction (SPE) Good cleanup and concentration.[19]Requires method development, can be more time-consuming than other methods.Routine analysis requiring high sensitivity and selectivity.
Solid-Phase Microextraction (SPME) Fast, simple, solvent-free.[17]Fiber lifetime can be limited, potential for carryover.Rapid screening and analysis by GC.
Vacuum Microdistillation Simple, effective cleanup.[18]Requires specialized equipment, may not be suitable for high-throughput applications.Analysis by HPLC where high purity is required.

III. Conclusion

The selection of an appropriate sample preparation technique for p-cresol analysis is paramount for obtaining accurate and reliable data. For plasma samples, protein precipitation is a rapid method for initial cleanup, while solid-phase extraction offers superior performance for low-level quantification. In urine analysis, both solid-phase extraction and solid-phase microextraction are effective techniques. For the determination of total p-cresol in both matrices, a hydrolysis step is essential. The choice of the final analytical technique, whether LC-MS/MS or GC-MS, will also influence the sample preparation strategy, particularly regarding the need for derivatization to enhance sensitivity. By understanding the principles and protocols outlined in these application notes, researchers can develop and validate robust methods for the quantification of p-cresol in clinical and research settings.

IV. References

  • BenchChem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites. Retrieved from

  • Al-Dajani, A. R., & Kiang, T. K. L. (2023). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Retrieved from

  • Korytowska, N., Wyczałkowska-Tomasik, A., Wiśniewska, A., Pączek, L., & Giebułtowicz, J. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Mehdinia, A., Jabbari, A., & Khayamian, T. (2020). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central. Retrieved from

  • Cuoghi, A., Caiazzo, M., Bellei, E., Monari, E., Bergamini, S., Palladino, G., Ozben, T., & Tomasi, A. (2012). Quantification of P-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. Analytical and Bioanalytical Chemistry. Retrieved from

  • Korytowska, N., Wyczałkowska-Tomasik, A., Wiśniewska, A., Pączek, L., & Giebułtowicz, J. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • De Martinis, B. S., Ruzzene, M. A., & de Souza, R. G. (2006). Analysis of ortho-cresol in urine by solid phase microextraction-capillary gas chromatography. SciELO. Retrieved from

  • Mehdinia, A., Jabbari, A., & Khayamian, T. (2020). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. ResearchGate. Retrieved from

  • Mehdinia, A., Jabbari, A., & Khayamian, T. (2020). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Semantic Scholar. Retrieved from

  • King, R. A., May, B. L., Davies, D. A., & Bird, A. R. (2009). Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. Analytical Biochemistry. Retrieved from

  • Mehdinia, A., Jabbari, A., & Khayamian, T. (2020). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands. Retrieved from

  • Centers for Disease Control and Prevention. (n.d.). PHENOL and p-CRESOL in urine 8305. Retrieved from

  • Lin, C. J., Wu, V., Wu, C. J., & Chen, Y. C. (2017). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Journal of Separation Science. Retrieved from

  • Chromsystems. (n.d.). o-Cresol, p-Cresol and Phenol in Urine - HPLC. Retrieved from

  • BenchChem. (n.d.). Overcoming challenges in the analysis of p-cresol in biological samples. Retrieved from

  • Unuma, K., Aki, T., & Uemura, K. (2018). Diagnostic meaning of blood p-cresol concentration in forensic autopsy cases. Legal Medicine. Retrieved from

  • Nandini, E., Venkatesan, R., & Ganesan, M. (2019). Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate. Retrieved from

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Retrieved from

  • Andrés-Mach, M., Giner, R. M., & O'Connor, J. E. (2025). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta. Retrieved from

  • Li, X., Zhang, L., & Zhang, W. (2018). Improved Sample Preparation Using Packed-Fiber Solid Phase Extraction in the Determination of Urinary P-Cresol. ResearchGate. Retrieved from

  • Tashkov, W. (1985). Phenol and p-cresol determination in urine by a rapid headspace gas chromatographic method. ResearchGate. Retrieved from

  • Mehdinia, A., Jabbari, A., & Khayamian, T. (2020). In situ Surfactant-based Solid Phase Microextraction of p-cresol in Human Plasma Prior to HPLC Analysis. Bentham Science Publishers. Retrieved from

  • biocrates life sciences gmbh. (n.d.). p-cresol glucuronide – detoxicant or uremic toxin?. Retrieved from

  • Edsgärd, D., Whalley, S., & Williams, D. P. (2021). Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. MDPI. Retrieved from

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from

  • Al-Dajani, A. R., & Kiang, T. K. L. (2024). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates. Retrieved from

  • Alasedi, K. K., & Alkazily, W. I. (2013). analysis of p-cresol derivatives by gas chromatography. ResearchGate. Retrieved from

  • BenchChem. (n.d.). Sample preparation techniques to enhance p-cresol glucuronide detection. Retrieved from

  • Merck Millipore. (n.d.). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. Sigma-Aldrich. Retrieved from

  • Mehdinia, A., Jabbari, A., & Khayamian, T. (2020). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed. Retrieved from

  • De Smet, R., David, F., Sandra, P., Van Kaer, J., Lesaffer, G., & Dhondt, A. (2005). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. ResearchGate. Retrieved from

  • Human Metabolome Database. (2009). Showing metabocard for p-Cresol glucuronide (HMDB0011686). Retrieved from

  • Sigma-Aldrich. (n.d.). Overview of SPE Technology/Method Development & New Trends in Sample Preparation. Retrieved from

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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of p-cresol in various matrices. p-Cresol, a uremic toxin and a biomarker for certain metabolic conditions, requires accurate and precise measurement for clinical research and pharmaceutical quality control.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the scientific rationale behind the method development, a step-by-step protocol for sample preparation and analysis, and a rigorous validation procedure according to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6][7][8][9]

Introduction: The Scientific Imperative for Accurate p-Cresol Quantification

p-Cresol (4-methylphenol) is a phenolic compound produced by the intestinal bacterial metabolism of tyrosine.[2] In healthy individuals, it is metabolized and excreted. However, in conditions like chronic kidney disease (CKD), p-cresol accumulates in the body and is considered a uremic toxin, contributing to the progression of the disease and associated cardiovascular complications.[1][2] Furthermore, p-cresol and its isomers are utilized as preservatives in some pharmaceutical formulations, such as insulin and hormone injections, making their quantification crucial for quality control.[10][11]

The accurate measurement of p-cresol is challenging due to its presence in complex biological matrices and its structural similarity to its isomers, o-cresol and m-cresol.[10][12] This application note describes a selective and sensitive RP-HPLC method that addresses these challenges, providing a reliable tool for both clinical and pharmaceutical applications. The method's validation is paramount to ensure the integrity and reliability of the generated data, a cornerstone of scientific and regulatory acceptance.[6][7][8]

Method Rationale and Chromatographic Principles

The developed method utilizes reversed-phase chromatography, a powerful technique for separating moderately polar to nonpolar compounds.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and separation of phenolic compounds like p-cresol from more polar matrix components.[11][13][14][15] The use of a column with a smaller particle size (e.g., 5 µm) and a suitable length and internal diameter (e.g., 250 mm x 4.6 mm) ensures high resolution and efficiency.[11][15] For enhanced selectivity, especially when isomer separation is critical, a phenyl stationary phase can be employed to leverage π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of p-cresol.[10]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer.[13][16] The ratio of these components is optimized to achieve adequate retention and separation of p-cresol from potential interferences. The addition of a small amount of acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the aqueous phase helps to suppress the ionization of the phenolic hydroxyl group of p-cresol, resulting in a sharper, more symmetrical peak shape.[11][16]

  • Detection: p-Cresol exhibits native fluorescence, which allows for highly sensitive and selective detection.[1][13] Fluorescence detection offers a significant advantage over UV detection by minimizing interference from non-fluorescent matrix components. The excitation and emission wavelengths are optimized for maximum signal intensity for p-cresol.[1][13]

Experimental Protocols

Materials and Reagents
  • p-Cresol reference standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Trifluoroacetic acid, HPLC grade)

  • Sodium hydroxide

  • Biological matrix (e.g., human serum, urine) or pharmaceutical formulation blank

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size).[11][15]

  • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 65:35 v/v).[13] The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11][14]

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 284 nm, Emission at 310 nm.[1][13]

Standard and Sample Preparation Protocol

3.3.1. Preparation of Stock and Working Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of p-cresol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for the linearity study (e.g., 1-50 µg/mL).

3.3.2. Sample Preparation (from Human Serum)

  • Protein Precipitation: To 500 µL of serum sample, add 1 mL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

G

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed in accordance with ICH Q2(R2) and FDA guidelines.[3][5][9]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established.

Protocol:

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Make five replicate injections of a standard solution of p-cresol (e.g., 10 µg/mL).

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) for Peak Area and Retention Time: Should be ≤ 2.0%.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8]

Protocol:

  • Inject a blank matrix sample (e.g., p-cresol-free serum) to confirm the absence of interfering peaks at the retention time of p-cresol.

  • Inject a standard solution of p-cresol.

  • Inject a spiked matrix sample (blank matrix spiked with p-cresol) to demonstrate that the analyte peak is well-resolved from any matrix components.

  • If available, inject solutions of structurally similar compounds (e.g., o-cresol, m-cresol, phenol) to ensure they do not co-elute with p-cresol.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[8][17]

Protocol:

  • Prepare a series of at least five calibration standards of p-cresol covering the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[7][8] It is determined by spiking a blank matrix with known concentrations of the analyte.

Protocol:

  • Prepare quality control (QC) samples by spiking a blank matrix with p-cresol at three concentration levels: low, medium, and high (e.g., 2, 20, and 40 µg/mL).

  • Prepare five replicates for each concentration level.

  • Analyze the QC samples and calculate the concentration of p-cresol using the calibration curve.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98-102% for pharmaceutical formulations and 85-115% for biological matrices.[11]

  • The %RSD for each concentration level should be ≤ 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7][8]

4.5.1. Repeatability (Intra-day Precision)

Protocol:

  • Prepare six individual samples of p-cresol at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

4.5.2. Intermediate Precision (Inter-day Ruggedness)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and if possible, a different instrument.

  • Calculate the %RSD of the combined results from both days.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[18]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][17]

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of p-cresol with those of blank samples.

  • LOD is typically determined at a S/N ratio of 3:1.

  • LOQ is typically determined at a S/N ratio of 10:1.

Protocol (based on the standard deviation of the response and the slope):

  • Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.

  • LOD = 3.3 * (standard deviation of the intercept / slope of the calibration curve)

  • LOQ = 10 * (standard deviation of the intercept / slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][15]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic modifier)

  • Analyze a system suitability standard under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

G

Data Presentation: Summary of Validation Results

The results of the validation studies should be compiled into clear and concise tables for easy interpretation and reporting.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 8500
%RSD of Peak Area ≤ 2.0% 0.8%

| %RSD of Retention Time | ≤ 2.0% | 0.3% |

Table 2: Linearity Data

Parameter Result
Linear Range (µg/mL) 1 - 50
Regression Equation y = mx + c

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL) Mean Recovery (%) %RSD (Intra-day) %RSD (Inter-day)
Low QC 99.5 1.2 1.5
Medium QC 100.2 0.9 1.1

| High QC | 101.1 | 0.7 | 1.0 |

Table 4: LOD and LOQ

Parameter Result (µg/mL)
Limit of Detection (LOD) 0.15

| Limit of Quantitation (LOQ) | 0.50 |

Troubleshooting

Even with a validated method, issues can arise during routine analysis. Here are some common problems and their potential solutions:

ProblemPotential CauseSuggested Solution
No Peaks Detector lamp off, no sample injected, no mobile phase flow.Check lamp status, verify injection, check mobile phase lines and pump.[19]
Broad Peaks Mobile phase flow rate too low, column contamination.Adjust flow rate, wash the column or replace the guard column.[20]
Shifting Retention Times Change in mobile phase composition, column temperature fluctuation, leaks.Prepare fresh mobile phase, use a column oven, check for loose fittings.[20]
Ghost Peaks Contamination in the injector or column.Wash the injector and column.[20]

Conclusion

This application note provides a comprehensive and scientifically sound framework for the quantification of p-cresol using a validated RP-HPLC method. By following the detailed protocols for method development, sample preparation, and validation, researchers and analysts can ensure the generation of accurate, reliable, and reproducible data. The principles and procedures outlined herein are grounded in established regulatory guidelines and are designed to be adaptable to specific laboratory and sample requirements. This robust method is suitable for a wide range of applications, from clinical research into uremic toxins to quality control in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • SIELC Technologies. Separation of p-Cresol on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Tekkeli, S. E. K., et al. (2014). Simultaneous Determination of Phenol and p-Cresol in Human Urine by an HPLC Method. Journal of Chromatographic Science, 52(7), 675–680. [Link]

  • De Smet, R., et al. (1998). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. Clinical Chemistry and Laboratory Medicine, 36(11), 861-866. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Di Cicco, A., et al. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Molecules, 26(11), 3321. [Link]

  • Rane, S. S., et al. (2011). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Pharmaceutical Methods, 2(3), 203–208. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Tan, L. K. S., et al. (2021). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. Xenobiotica, 51(1), 1-10. [Link]

  • National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. [Link]

  • MACHEREY-NAGEL. Determination of phenol, o-cresol and m-cresol/p-cresol in urine by HPLC. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Rane, S. S., et al. (2011). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. PubMed. [Link]

  • U.S. Environmental Protection Agency. (1988). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Rane, S. S., et al. (2011). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. ResearchGate. [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of p-Cresol-(methyl-13C)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of p-Cresol-(methyl-13C). As a stable isotope-labeled internal standard, p-Cresol-(methyl-13C) is critical for the accurate quantification of p-cresol in complex matrices, particularly in clinical and environmental research. A comprehensive understanding of its fragmentation behavior is essential for method development, data interpretation, and quality control in mass spectrometry-based assays. This document outlines the primary fragmentation pathways, predicts the resultant mass-to-charge ratios (m/z), and provides a detailed protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction: The Significance of Isotopic Labeling in p-Cresol Analysis

p-Cresol (4-methylphenol) is a microbial metabolite of tyrosine and a significant biomarker for various physiological and pathological states, including uremic toxicity in chronic kidney disease[1]. Its accurate quantification is paramount for clinical diagnostics and research. Stable isotope dilution analysis using mass spectrometry is the gold standard for such measurements, offering high precision and accuracy. p-Cresol-(methyl-13C) serves as an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits nearly identical physicochemical properties, yet is distinguishable by its mass. The incorporation of a single 13C atom in the methyl group provides a +1 Da mass shift, enabling clear differentiation from the native p-cresol.

Predicted Electron Ionization (EI) Fragmentation Pattern of p-Cresol-(methyl-13C)

Under standard 70 eV electron ionization, p-Cresol-(methyl-13C) is expected to undergo fragmentation pathways analogous to those of unlabeled p-cresol. The primary fragmentation events involve the loss of a hydrogen radical, the entire methyl group, and rearrangements leading to stable aromatic cations.

The molecular ion of p-Cresol-(methyl-13C) will be observed at m/z 109 . This represents the intact molecule with one 13C atom in the methyl group, having lost one electron. The molecular ion peak for p-cresol is typically strong due to the stability of the aromatic ring[2].

Key Fragmentation Pathways:

  • Loss of a Hydrogen Radical ([M-H]+): A prominent fragmentation pathway for phenols is the loss of a hydrogen atom, primarily from the hydroxyl group, to form a stable phenoxy-type cation. For p-Cresol-(methyl-13C), this results in a fragment at m/z 108 . The high intensity of the M-1 peak is a characteristic feature in the mass spectrum of p-cresol[3][4].

  • Benzylic Cleavage and Tropylium Ion Formation: The most characteristic fragmentation for alkylphenols involves the cleavage of the C-C bond benzylic to the aromatic ring. In this case, the loss of the 13CH3 radical is not a major pathway. Instead, a rearrangement occurs where a hydrogen atom is lost from the methyl group, followed by ring expansion to form the highly stable tropylium cation (C7H7+) or a hydroxytropylium ion. For p-Cresol-(methyl-13C), the loss of a hydrogen atom from the methyl group and subsequent rearrangement would lead to a fragment containing the 13C atom within the seven-membered ring structure. However, the more dominant pathway is the cleavage of the C-H bond at the methyl group to initiate rearrangement. A significant peak is expected at m/z 92 , corresponding to the 13C-containing tropylium-like ion, [13CC6H7]+. The formation of the tropylium ion is a well-documented phenomenon in the mass spectrometry of toluene and related compounds, prized for its aromatic stability[5][6].

  • Loss of Carbon Monoxide ([M-CO]+): Phenolic compounds can undergo rearrangement and lose a neutral molecule of carbon monoxide (CO). For the molecular ion of p-Cresol-(methyl-13C) at m/z 109, the loss of CO would result in a fragment at m/z 81 .

  • Other Aromatic Fragments: Further fragmentation of the aromatic ring can lead to smaller charged species, such as the phenyl cation at m/z 77 and other fragments common to aromatic compounds.

The following diagram illustrates the predicted primary fragmentation pathways of p-Cresol-(methyl-13C).

fragmentation_pathway M p-Cresol-(methyl-13C) Molecular Ion [¹³CCH₇H₇O]⁺˙ m/z 109 M_minus_H [M-H]⁺ [¹³CCH₇H₆O]⁺ m/z 108 M->M_minus_H - H• Tropylium Hydroxytropylium-like Ion [¹³CC₆H₆OH]⁺˙ m/z 109 M->Tropylium Rearrangement M_minus_CO [M-CO]⁺ [¹³CC₆H₈]⁺˙ m/z 81 M->M_minus_CO - CO Phenyl Phenyl Cation [C₆H₅]⁺ m/z 77 M->Phenyl - ¹³CH₃O• Tropylium_minus_H Tropylium Ion [¹³CC₆H₆]⁺ m/z 92 Tropylium->Tropylium_minus_H - H•

Caption: Predicted EI fragmentation of p-Cresol-(methyl-13C).

Summary of Predicted Fragment Ions

The table below summarizes the expected major ions in the EI mass spectrum of p-Cresol-(methyl-13C).

m/zProposed Structure/FragmentComments
109[13CC6H7OH]+•Molecular Ion (M+•)
108[13CC6H6OH]+Loss of a hydrogen radical from the molecular ion.
92[13CC7H7]+Tropylium-like cation formed via rearrangement.
81[13CC6H8]+•Loss of neutral carbon monoxide (CO) from the molecular ion.
77[C6H5]+Phenyl cation resulting from the loss of the hydroxyl and labeled methyl group.

Experimental Protocol: GC-MS Analysis of p-Cresol-(methyl-13C)

This protocol provides a general framework for the analysis of p-Cresol-(methyl-13C) using a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

4.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of p-Cresol-(methyl-13C) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if necessary): For complex matrices like serum or urine, a sample extraction step is required. A common method is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

    • Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Liquid-Liquid Extraction: To the supernatant, add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Solid-Phase Extraction: Condition an SPE cartridge (e.g., C18) with methanol and then water. Load the sample, wash with water, and elute with methanol or acetonitrile. Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase or a compatible solvent for GC injection.

4.2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instrumentation.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or mid-polar column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (m/z 40-200) for fragmentation pattern analysis. For quantitative analysis, Selected Ion Monitoring (SIM) would be employed, monitoring key ions for both p-cresol and its labeled internal standard.

4.3. Data Analysis

  • Full Scan Analysis: In full scan mode, identify the peak corresponding to p-Cresol-(methyl-13C). Examine the mass spectrum of this peak and compare the observed m/z values of the molecular ion and fragment ions with the predicted values in the table above.

  • Library Matching: The mass spectrum of p-Cresol-(methyl-13C) will not be present in standard libraries like NIST. However, comparison with the library spectrum of unlabeled p-cresol will show the characteristic +1 Da shift for the molecular ion and fragments containing the labeled methyl group.

Conclusion

The predictable and distinct fragmentation pattern of p-Cresol-(methyl-13C) makes it an excellent internal standard for the quantitative analysis of p-cresol by mass spectrometry. The primary fragmentation pathways involve the formation of a stable molecular ion at m/z 109, a prominent [M-H]+ ion at m/z 108, and a characteristic tropylium-like ion at m/z 92. The provided GC-MS protocol offers a robust starting point for researchers and drug development professionals to develop and validate sensitive and accurate analytical methods for p-cresol.

References

  • Wiley Analytical Science. (2020).
  • Thermo Fisher Scientific.
  • National Environmental Methods Index.
  • ChemConnections.
  • NIST. p-Cresol. NIST Chemistry WebBook.
  • ResearchGate. LC-MS fragmentation pattern of p-cresol with major m/z of 107.
  • MDPI. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease.
  • YouTube. mass spectrometry: tropylium ion.
  • National Institutes of Health. Tropylium Ion, an Intriguing Moiety in Organic Chemistry.
  • Semantic Scholar. The structure of decomposing [C7H7O]+ ions: Benzyl versus tropylium ion structures.
  • ResearchGate. Mass spectra of a. p-cresol retrieved from a sample, and b.
  • Chemistry LibreTexts.
  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001858).
  • PubMed. Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum.
  • MATEC Web of Conferences.

Sources

Application Notes and Protocols for Using p-Cresol-(methyl-13C) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Tracing the Path of a Uremic Toxin

p-Cresol (4-methylphenol) is a microbial metabolite derived from the amino acid tyrosine in the gut.[1][2] Under normal physiological conditions, it is efficiently metabolized in the liver and colonic mucosa and subsequently excreted. However, in the context of chronic kidney disease (CKD), its clearance is impaired, leading to systemic accumulation.[3] This accumulation has linked p-cresol and its conjugates to a range of toxic effects, including endothelial dysfunction, inflammation, and oxidative stress, implicating it as a key uremic toxin.[3][4]

To understand the precise mechanisms of its cellular uptake, metabolic fate, and downstream effects, stable isotope tracing offers an unparalleled analytical window. p-Cresol-(methyl-13C) is a non-radioactive, stable isotope-labeled version of p-cresol where the carbon atom of the methyl group is replaced with its heavier isotope, ¹³C. This one Dalton mass shift allows for its unambiguous differentiation from endogenous (unlabeled) p-cresol using mass spectrometry.[5][6] By introducing this tracer into cell culture systems, researchers can meticulously track its journey—from cellular entry to its conversion into key metabolites, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[1]

This guide provides a comprehensive framework for designing and executing cell culture experiments using p-Cresol-(methyl-¹³C). It moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the protocol, ensuring robust, reproducible, and insightful results.

Part 1: Pre-Experimental Considerations & Planning

Success in stable isotope tracing experiments hinges on meticulous planning. The goal is to introduce the labeled tracer without perturbing the cell's normal metabolic state, allowing for an accurate snapshot of the biological processes under investigation.

Determining Optimal Working Concentration: Balancing Tracing with Toxicity

Before tracing the metabolic fate of p-cresol, it is imperative to establish a working concentration that is non-toxic to the selected cell line. High concentrations of p-cresol can induce cytotoxicity, apoptosis, and necrosis, which would confound any metabolic analysis.[7][8] A preliminary dose-response experiment is strongly recommended.

Protocol: Cytotoxicity Assessment of Unlabeled p-Cresol

  • Cell Seeding: Plate your adherent cell line of interest (e.g., HepaRG, renal proximal tubular cells, endothelial cells) in a 96-well plate at a density that ensures 70-80% confluency after 24 hours.

  • Compound Preparation: Prepare a stock solution of unlabeled p-cresol (e.g., 100 mM in DMSO). From this, create a serial dilution in your complete cell culture medium to achieve a range of final concentrations. A suggested range, based on published data, is 0 µM to 1000 µM (e.g., 0, 10, 50, 100, 250, 500, 750, 1000 µM).[7][9] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, a level generally considered non-toxic for most cell lines.

  • Cell Treatment: After 24 hours of cell adherence, replace the medium with the p-cresol-containing medium. Include vehicle-only (e.g., 0.5% DMSO) controls.

  • Incubation: Incubate the cells for a period relevant to your planned tracer experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay for necrosis.[9]

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the p-cresol concentration to determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity.

Causality Behind the Choice: For tracer studies, select a concentration of p-Cresol-(methyl-¹³C) that is well below the EC₅₀ value (e.g., at or below a concentration that shows >90% viability) to ensure that the observed metabolic changes are not artifacts of cellular stress or death. For many cell types, concentrations in the range of 40-100 µM are often appropriate.[7]

Cell LineToxinExposure TimeEC₅₀ (Cytotoxicity)Reference
HepaRG (Human Liver)p-Cresol24 hours0.85 ± 0.14 mM (LDH release)[9]
EAHY926 (Endothelial)p-Cresol72 hours~200 µM (MTT assay)[10]
DBTRG-05MG (Glioblastoma)p-Cresol24 hours>100 µM[4]
786-O (Renal Cancer)p-Cresol48 hoursNo significant toxicity up to 70 µM[7]
Preparation of p-Cresol-(methyl-13C) Stock Solution

Proper preparation and storage of the tracer stock solution are critical for experimental consistency.

  • Compound Information:

    • Synonym: 4-Methyl-¹³C-phenol

    • Formula: ¹³CH₃C₆H₄OH

    • Molecular Weight: 109.13 g/mol

    • Form: Solid

    • Melting Point: 32-34 °C

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Its low volatility compared to solvents like ethanol prevents the stock solution concentration from changing due to evaporation during storage and handling.[11]

  • Protocol:

    • Bring the vial of p-Cresol-(methyl-¹³C) to room temperature before opening to prevent moisture condensation.

    • Aseptically dissolve the solid in high-purity, sterile DMSO to create a high-concentration primary stock solution (e.g., 100 mM). Ensure complete dissolution.

    • Prepare smaller-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Part 2: The Experimental Workflow

This section details the step-by-step process from cell treatment to sample preparation for analysis. The workflow is designed to preserve the metabolic state of the cells at the moment of harvesting.

G cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting & Quenching cluster_process Sample Processing A Seed Cells in Culture Plates B Prepare Working Solution of p-Cresol-(methyl-13C) C Incubate Cells with ¹³C-Tracer for Defined Time B->C Treat Cells D Collect Culture Medium (Extracellular Metabolites) C->D Time Point Reached E Wash Cells Rapidly with Ice-Cold Saline D->E G Protein Precipitation (e.g., with Acetonitrile) D->G Process Medium F Quench Metabolism & Lyse Cells E->F F->G Process Lysate H Separate Supernatant (Metabolite Extract) G->H I Dry & Reconstitute for Analysis H->I J LC-MS/MS Analysis I->J

Fig 1. Experimental workflow for ¹³C-p-Cresol tracing.
Cell Culture and Tracer Incubation
  • Cell Culture: Grow cells to ~80% confluency under standard conditions. The use of healthy, sub-confluent cells is crucial as confluent or stressed cells exhibit altered metabolism.

  • Tracer Introduction: Thaw an aliquot of the p-Cresol-(methyl-¹³C) stock solution. Prepare the final working concentration by diluting the stock into pre-warmed complete culture medium.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the ¹³C-tracer. Also include parallel cultures with unlabeled p-cresol (as a biological control) and a vehicle-only control.

  • Time Course: Incubate the cells for the desired period. The incubation time depends on the specific metabolic pathway being investigated. For conjugation reactions, which are relatively rapid, time points ranging from 6 to 24 hours are often informative.[9] A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) can provide valuable data on the kinetics of metabolite formation.

Sample Harvesting and Metabolic Quenching

The moment of harvesting is the most critical step. The objective is to instantly halt all enzymatic activity to "freeze" the metabolic state of the cells. Failure to quench metabolism effectively can lead to artifactual changes in metabolite levels.

Protocol for Adherent Cells:

  • Collect Extracellular Fraction: Place the culture dish on ice. Quickly aspirate the culture medium, which contains the extracellular metabolites (secreted ¹³C-pCS and ¹³C-pCG), and transfer it to a pre-chilled tube. Immediately snap-freeze in liquid nitrogen and store at -80°C.

  • Wash Cells: To remove residual extracellular medium, rapidly wash the cell monolayer twice with ice-cold 0.9% NaCl solution (do not use phosphate-buffered saline (PBS) as phosphates can interfere with mass spectrometry).[12] Perform this step as quickly as possible (under 30 seconds) to minimize metabolite leakage. Aspirate the saline completely.

  • Quench and Lyse: Place the dish on dry ice or a frozen metal block. Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to cover the cell monolayer.[12] This step simultaneously quenches metabolism and lyses the cells.

  • Harvest Intracellular Fraction: Use a cell scraper to detach the frozen cells into the extraction solvent.[13] Transfer the resulting cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

Why Scraping over Trypsin? Trypsinization is not recommended for metabolomics as the incubation period required for detachment allows metabolic activity to continue, and it has been shown to cause significant leakage of intracellular metabolites.[14] Mechanical scraping of quenched cells is the superior method.[13]

Metabolite Extraction and Protein Precipitation

Proteins can interfere with LC-MS/MS analysis and must be removed. Organic solvents like methanol and acetonitrile serve the dual purpose of extracting small molecule metabolites while precipitating larger proteins.[15]

  • Process Intracellular Fraction:

    • Vortex the cell lysate tube (from step 2.2.4) for 10 minutes at 4°C.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube. This is your intracellular metabolite extract.

  • Process Extracellular Fraction (Medium):

    • Thaw the medium sample on ice.

    • To precipitate proteins from the serum in the medium, add 3-4 volumes of ice-cold acetonitrile.[16][17] For example, to 100 µL of medium, add 400 µL of acetonitrile.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to enhance precipitation.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is your extracellular metabolite extract.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts (both intracellular and extracellular) using a vacuum concentrator (e.g., SpeedVac) without heating.

    • The dried pellets can be stored at -80°C for long-term stability.

    • Prior to analysis, reconstitute the dried metabolites in a suitable solvent compatible with your LC-MS method (e.g., 50% methanol or the initial mobile phase).

Part 3: LC-MS/MS Analysis and Data Interpretation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing stable isotope tracing experiments due to its high sensitivity and specificity.

The p-Cresol Metabolic Pathway

p-Cresol is metabolized primarily via two phase II conjugation pathways: sulfation, catalyzed by sulfotransferase (SULT) enzymes, and glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[3][4] The primary UGTs involved in p-cresol glucuronidation are UGT1A6 and UGT1A9.[18]

G PC p-Cresol-(methyl-13C) (m/z 109.1) SULT SULT Enzymes PC->SULT UGT UGT Enzymes (e.g., UGT1A6, UGT1A9) PC->UGT PCS p-Cresyl-Sulfate-(methyl-13C) (m/z 189.1) PCG p-Cresyl-Glucuronide-(methyl-13C) (m/z 285.1) SULT->PCS Sulfation UGT->PCG Glucuronidation

Fig 2. Metabolic pathway of p-Cresol-(methyl-¹³C).
LC-MS/MS Method Parameters

A reverse-phase liquid chromatography method is typically used for separation.

  • Column: C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).[17]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Gradient: A suitable gradient from low to high organic phase to separate p-cresol from its more polar metabolites.

  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for detecting p-cresol and its acidic conjugates.

Multiple Reaction Monitoring (MRM) Transitions:

MRM provides high specificity by monitoring a specific precursor ion to product ion transition. For ¹³C-labeled compounds, the precursor ion mass will be shifted by +1 compared to the unlabeled analyte. The product ion, if the fragmentation cleaves away the unlabeled portion of the molecule, may remain the same.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Note
p-Cresol (unlabeled)107.192.1Loss of methyl group
p-Cresol-(methyl-¹³C) 108.1 92.1 Loss of ¹³C-methyl group
p-Cresyl Sulfate (unlabeled)187.080.0 / 107.0SO₃⁻ fragment / p-cresol fragment[19]
p-Cresyl Sulfate-(methyl-¹³C) 188.0 80.0 / 108.0 SO₃⁻ fragment / ¹³C-p-cresol fragment
p-Cresyl Glucuronide (unlabeled)283.1107.0Loss of glucuronide
p-Cresyl Glucuronide-(methyl-¹³C) 284.1 108.0 Loss of glucuronide
Data Analysis and Interpretation

The output of the LC-MS/MS analysis will be chromatograms for each MRM transition. The peak area for each analyte is proportional to its concentration.

  • Mass Isotopologue Distribution (MID): For each metabolite of interest (p-cresol, pCS, pCG), you will have data for the unlabeled (M+0) and the labeled (M+1) versions. The MID is the fractional abundance of each isotopologue.[20]

  • Calculating Percent Enrichment: The degree of labeling can be expressed as percent enrichment, which reflects the proportion of the metabolite pool that is derived from the exogenously supplied tracer.

    Percent Enrichment (%) = [Peak Area (M+1) / (Peak Area (M+0) + Peak Area (M+1))] * 100

  • Interpretation:

    • High % Enrichment in Intracellular p-Cresol: Confirms efficient cellular uptake of the tracer.

    • Appearance and Increase of Labeled pCS and pCG: Demonstrates active metabolism through sulfation and glucuronidation pathways.

    • Comparing Intra- and Extracellular Pools: Analyzing the medium reveals the extent to which the cell exports the metabolites. A high extracellular concentration of labeled pCS and pCG indicates efficient efflux.

    • Perturbation Experiments: By co-incubating with inhibitors of SULT or UGT enzymes, researchers can investigate the relative importance of each pathway. For example, inhibiting UGT1A6 should decrease the formation of ¹³C-pCG and potentially increase the formation of ¹³C-pCS if p-cresol is shunted to the sulfation pathway.[4]

Conclusion: A Validated System for Mechanistic Insight

This application note provides a self-validating framework for the use of p-Cresol-(methyl-¹³C) in cell culture. By beginning with a cytotoxicity assessment, the protocol ensures that the tracer experiments are conducted under physiologically relevant, non-toxic conditions. The detailed steps for sample preparation, from quenching to extraction, are designed to maintain the integrity of the cellular metabolome, providing a trustworthy snapshot of metabolic activity. The inclusion of specific LC-MS/MS parameters and a clear data analysis strategy allows for the robust quantification and interpretation of results. By following these protocols, researchers can confidently trace the metabolic fate of p-cresol, elucidating the cellular mechanisms of its biotransformation and providing critical insights into the pathophysiology of uremic toxicity.

References

  • Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Available at: [Link]

  • Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells. R Discovery. Available at: [Link]

  • Simultaneous extraction of proteins and metabolites from cells in culture. JoVE (Journal of Visualized Experiments). Available at: [https://www.jove.com/t/532 одновременно-экстракция-белков-и-метаболитов-из-клеток-в-культуре]([Link] одновременно-экстракция-белков-и-метаболитов-из-клеток-в-культуре)

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Available at: [Link]

  • Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. Available at: [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies. Available at: [Link]

  • Chemical pathways of generation of p-cresol, p-cresylglucuronide and p-cresylsulfate starting from tyrosine. ResearchGate. Available at: [Link]

  • Simultaneous extraction of proteins and metabolites from cells in culture. ResearchGate. Available at: [Link]

  • Summary of quenching and extraction workflow using the modified cell scraping method for metabolome analyses of the adherent metastatic breast cancer cell line MDA-MB-231. ResearchGate. Available at: [Link]

  • Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol. Drug Metabolism and Disposition. Available at: [Link]

  • Simultaneous extraction of proteins and metabolites from cells in culture. PMC. Available at: [Link]

  • Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. Available at: [Link]

  • Effects of p-cresol, a uremic toxin, on cancer cells. PMC. Available at: [Link]

  • Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. MDPI. Available at: [Link]

  • Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. MDPI. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PMC. Available at: [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Available at: [Link]

  • Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol. ResearchGate. Available at: [Link]

  • Cytotoxic Effects of p-Cresol in Renal Epithelial Tubular Cells. ResearchGate. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PMC. Available at: [Link]

  • Untargeted Metabolomics : Extraction of Cell Metabolites. Protocols.io. Available at: [Link]

  • Metabocard for p-Cresol glucuronide (HMDB0011686). Human Metabolome Database. Available at: [Link]

  • MRM ion chromatograms obtained from LC-MS-MS analysis of pCS... ResearchGate. Available at: [Link]

  • Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid. PubMed. Available at: [Link]

  • Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers in Endocrinology. Available at: [Link]

  • Percent 13 C enrichment in extracellular metabolites. ResearchGate. Available at: [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]

  • Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. Available at: [Link]

  • In Vitro Detoxification Studies of p-Cresol by Intestinal Bacteria Isolated from Human Feces. Current Microbiology. Available at: [Link]

  • Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Analytical Biochemistry. Available at: [Link]

  • Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Shimadzu. Available at: [Link]

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. PMC. Available at: [Link]

  • P-Cresyl glucuronide is a major metabolite of p-cresol in mouse: In contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. ResearchGate. Available at: [Link]

  • p-Cresol Sulfate. Metabolon. Available at: [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]

  • Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. NIH. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available at: [Link]

  • p-Cresol affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells. PubMed. Available at: [Link]

  • LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. PubMed. Available at: [Link]

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? ResearchGate. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Tracing Gut Microbial Metabolism with p-Cresol-(methyl-13C)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of p-Cresol in the Gut-Host Axis

p-Cresol (4-methylphenol) is a prominent metabolite produced exclusively by the gut microbiota through the fermentation of dietary aromatic amino acids, primarily L-tyrosine.[1][2][3] Once produced in the colon, p-cresol is absorbed into the host's circulation.[4][5] The host then metabolizes it, mainly in the liver and intestinal epithelium, into conjugates like p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[1][2][6]

While a normal product of microbial metabolism, excessive levels of p-cresol and its conjugates are linked to several pathophysiological conditions. It is recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to disease progression and cardiovascular complications.[3][7][8] Emerging evidence also associates elevated p-cresol with gut barrier dysfunction, inflammation, and even neurological conditions like autism spectrum disorders.[9][10]

Understanding the dynamics of p-cresol production by the gut microbiota is therefore critical for researchers in microbiology, gastroenterology, nephrology, and drug development. Key research questions include:

  • Which specific microbial species or communities are responsible for p-cresol production?[9]

  • How do dietary interventions (e.g., protein vs. fiber intake) modulate its synthesis?[3][11]

  • What is the flux of microbial p-cresol production in vivo?

  • Can therapeutic agents (e.g., probiotics, prebiotics, small molecules) inhibit microbial p-cresol synthesis?[11]

To address these questions with precision, stable isotope tracing offers a powerful analytical strategy. By using p-Cresol-(methyl-13C) , a non-radioactive, labeled version of the molecule, researchers can definitively track its metabolic fate through complex biological systems.

Principle of the Method: Stable Isotope Tracing

Stable Isotope Tracing is a robust technique used to follow the metabolic journey of a compound through a biological system.[12][13] The core principle involves introducing a molecule in which one or more atoms are replaced by their heavier, non-radioactive isotope (e.g., ¹³C for ¹²C).

In this context, we use p-Cresol-(methyl-¹³C) as the tracer. The ¹³C-labeled methyl group acts as a unique signature. When this compound is introduced into an experimental system (e.g., an in vitro fecal fermentation or an animal model), any detected ¹³C-labeled metabolites can be unambiguously attributed to the metabolism of the administered tracer. This approach overcomes the major limitation of measuring endogenous (unlabeled) p-cresol, where it is impossible to distinguish between pre-existing pools and newly metabolized compounds.

Mass spectrometry is the primary analytical tool used to differentiate between the unlabeled (m/z) and the ¹³C-labeled (m/z+1, for the methyl group) versions of p-cresol and its downstream metabolites like pCS and pCG.

Expert Insight: The choice of labeling the methyl group is strategic. This position is generally stable during the primary host conjugation reactions (sulfation and glucuronidation), ensuring the ¹³C label is retained in the major downstream metabolites, pCS and pCG. This allows for a comprehensive flux analysis from the parent compound to its key derivatives.

Applications & Experimental Design

p-Cresol-(methyl-¹³C) is a versatile tool for a range of applications aimed at understanding the interplay between the gut microbiota, diet, and host health.

Identifying p-Cresol Producing Bacteria

By incubating pure or mixed bacterial cultures with ¹³C-labeled tyrosine, researchers can screen for species capable of its conversion to ¹³C-p-cresol.[9] This helps pinpoint the key enzymatic pathways and microbial players involved.

Quantifying Metabolic Flux in In Vitro Gut Models

In vitro fermentation models, which use fecal slurries to simulate the colon environment, are excellent platforms for controlled studies.[14][15] Introducing a known quantity of a ¹³C-labeled precursor, like ¹³C-Tyrosine, allows for the precise measurement of the rate of ¹³C-p-cresol production. Conversely, adding p-Cresol-(methyl-¹³C) can be used to study its further metabolism by gut microbes or its effects on the microbial community.[16][17]

In Vivo Pharmacokinetic and Bioavailability Studies

In animal models, oral or intra-colonic administration of p-Cresol-(methyl-¹³C) allows for the precise tracking of its absorption, distribution, host metabolism (into ¹³C-pCS and ¹³C-pCG), and excretion. This provides invaluable data on the bioavailability of microbially-produced p-cresol and the host's capacity to handle this metabolic load.

Diagram: Experimental Workflow for In Vitro Fermentation

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Fecal Fecal Slurry Preparation Incubation Anaerobic Incubation (e.g., 37°C, 24-48h) Fecal->Incubation Media Anaerobic Culture Media Media->Incubation Tracer p-Cresol-(methyl-13C) Stock Solution Tracer->Incubation Extraction Metabolite Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Incubation->Extraction Time Points LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Quantification of 12C vs 13C Analytes) LCMS->Data

Caption: Workflow for an in vitro fecal fermentation experiment using p-Cresol-(methyl-13C).

Detailed Protocols

The following protocols provide a robust framework. Researchers should optimize parameters based on their specific experimental goals and equipment.

Protocol 1: In Vitro Batch Fecal Fermentation

This protocol is designed to assess the impact of a test compound (e.g., a prebiotic or drug candidate) on the microbial production of p-cresol from tyrosine.

A. Materials & Reagents

  • Fresh human fecal sample from a healthy donor (screened for antibiotic use).

  • Anaerobic chamber or gas pack system.

  • Sterile, anaerobic basal medium (e.g., pre-reduced YCFA broth).

  • L-Tyrosine-(¹³C₉, ¹⁵N) (as the precursor).

  • Test compound (e.g., prebiotic fiber, inhibitor).

  • Sterile, anaerobic phosphate-buffered saline (PBS).

  • Internal standards for LC-MS/MS (e.g., p-Cresol-d7).

  • Acetonitrile (ACN) with 1% formic acid.

B. Methodology

  • Inoculum Preparation (Strict Anaerobic Conditions):

    • Homogenize 1 part fresh fecal sample with 9 parts pre-reduced, anaerobic PBS to create a 10% (w/v) fecal slurry.

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Experimental Setup:

    • In an anaerobic chamber, dispense 1.8 mL of pre-warmed anaerobic basal medium into sterile 2 mL tubes.

    • Spike each tube with L-Tyrosine-(¹³C₉, ¹⁵N) to a final concentration of 200 µM.

    • Add the test compound to the desired final concentration (include a vehicle control).

    • Inoculate each tube with 0.2 mL of the 10% fecal slurry (final volume = 2 mL).

    • Cap the tubes tightly.

  • Incubation:

    • Incubate the tubes at 37°C for 24-48 hours with gentle shaking.

  • Sample Quenching and Extraction:

    • At designated time points (e.g., 0, 12, 24, 48h), remove 200 µL of the culture.

    • Immediately quench metabolic activity by adding it to 800 µL of ice-cold ACN containing the internal standard (p-Cresol-d7).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and bacterial cells.

  • Sample Analysis:

    • Transfer the supernatant to an LC-MS vial for analysis.

    • Analyze for the presence and quantity of ¹³C-labeled p-cresol.

C. Self-Validation & Quality Control:

  • Time Zero Control: A sample quenched immediately after inoculation (T=0) is essential to establish the baseline and ensure no pre-existing labeled compound is present.

  • No-Inoculum Control: A tube containing medium and tracer but no fecal slurry should be included to confirm that p-cresol production is microbially-dependent.

  • Positive Control: A condition known to produce p-cresol (e.g., no inhibitor) should be run to ensure the fecal microbiota is metabolically active.

Protocol 2: LC-MS/MS Analysis of ¹³C-p-Cresol

This protocol provides a starting point for a robust quantitative analysis method.

A. Instrumentation & Columns

  • LC System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis).

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

B. Chromatographic & MS Conditions

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidified mobile phase promotes better peak shape for phenolic compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minA typical gradient to elute compounds of moderate hydrophobicity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CEnsures reproducible retention times.
Ionization Mode Negative Electrospray (ESI-)Phenolic compounds deprotonate readily in negative mode, providing high sensitivity.
MRM Transitions See table belowSpecific precursor-product ion pairs ensure high selectivity for quantification.

C. MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
p-Cresol (unlabeled)107.192.1Negative
p-Cresol-(methyl-¹³C) 108.1 93.1 Negative
p-Cresol-d7 (IS)114.198.1Negative

Trustworthiness: The use of a stable isotope-labeled internal standard (like p-Cresol-d7) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, correcting for variations during sample preparation and analysis and ensuring accurate quantification.[18]

Data Interpretation & Visualization

Diagram: Microbial Tyrosine Metabolism to p-Cresol

metabolism cluster_microbe Microbial Action (Colon) Tyrosine L-Tyrosine (from dietary protein) pHPA 4-hydroxyphenylacetate (p-HPA) Tyrosine->pHPA Transaminase / Reductase pCresol p-Cresol pHPA->pCresol p-HPA Decarboxylase (e.g., Clostridium spp.) Host Host Metabolism (Sulfation & Glucuronidation) pCresol->Host Absorption pCS_pCG p-Cresyl Sulfate (pCS) p-Cresyl Glucuronide (pCG) Host->pCS_pCG

Sources

Application Notes & Protocols for the Quantification of p-Cresol in Environmental Matrices using p-Cresol-(methyl-¹³C) Isotope Dilution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of para-cresol (p-cresol) in complex environmental samples, such as water and soil. We detail a robust analytical methodology centered on the principle of stable isotope dilution mass spectrometry (IDMS). The use of p-Cresol-(methyl-¹³C) as an internal standard is a cornerstone of this protocol, ensuring high accuracy and precision by correcting for matrix effects and procedural losses. This guide is intended for researchers, environmental scientists, and analytical chemists requiring reliable quantification of this priority pollutant.

Introduction: The Environmental Significance of p-Cresol

p-Cresol (4-methylphenol) is an aromatic organic compound that enters the environment from both natural and anthropogenic sources.[1][2] Natural sources include the decomposition of organic matter, such as lignin.[1] Anthropogenic releases are more significant and stem from various industrial processes, including the manufacturing of pesticides, dyes, and phenolic resins.[3][4] It is also a major byproduct of the pulp and paper industry, petroleum refining, and is present in automobile exhaust and cigarette smoke.[4][5]

Due to its widespread use and release, p-cresol is frequently detected in soil, sediments, and water bodies.[5][6] Its presence is of concern due to its toxicity to aquatic life and potential adverse health effects in humans upon exposure, including irritation and damage to the skin, respiratory system, liver, and kidneys.[1][7][8] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have designated phenolic compounds, including cresols, as priority pollutants requiring monitoring.[3]

Accurate quantification of p-cresol in environmental samples is challenging due to the complexity of the matrices. Water samples can range from relatively clean groundwater to highly complex industrial wastewater, while soil and sediment samples introduce a host of potential interferences. These matrix effects can significantly impact the accuracy and precision of analytical measurements.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

To overcome the challenges of environmental matrix effects, Isotope Dilution Mass Spectrometry (IDMS) is the method of choice.[][10] IDMS is a highly accurate analytical technique for the quantification of elements or molecules in various matrices.[11] The core principle involves the addition of a known amount of an isotopically enriched form of the analyte (the "spike" or internal standard) to the sample.[12] This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the native analyte but has a different mass due to the isotopic enrichment.[13][14]

p-Cresol-(methyl-¹³C) is the ideal internal standard for p-cresol analysis. The ¹³C-labeled methyl group gives it a molecular weight of 109.13 g/mol , a single mass unit higher than the native p-cresol (108.14 g/mol ).[15] Because their physicochemical properties are virtually identical, the labeled and unlabeled compounds behave the same way during sample extraction, cleanup, and chromatographic analysis.[13] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, one can accurately calculate the concentration of the native analyte in the original sample, regardless of sample loss or matrix-induced signal suppression or enhancement.[10][16]

Chemical Properties of p-Cresol and its ¹³C-labeled Analog
Propertyp-Cresolp-Cresol-(methyl-¹³C)Rationale for IDMS Suitability
Chemical Formula C₇H₈O[1]¹³CH₃C₆H₄OHIdentical elemental composition except for the carbon isotope in the methyl group.
Molecular Weight 108.14 g/mol [15]109.13 g/mol The mass difference allows for distinct detection by mass spectrometry.
Boiling Point 201.8 °C[2]202 °CNear-identical boiling points ensure similar behavior during thermal processes like GC injection.
Melting Point 35.5 °C[2]32-34 °CSimilar melting points indicate comparable physical states under the same conditions.
Solubility in Water Moderately soluble[1]Assumed to be identical to the native compound.Ensures similar partitioning behavior during aqueous sample extraction.
LogP 1.94[15]Assumed to be identical to the native compound.The octanol-water partition coefficient dictates behavior in liquid-liquid extractions.

Experimental Workflow

The following sections provide detailed protocols for the analysis of p-cresol in water and soil samples using p-Cresol-(methyl-¹³C) as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Environmental Sample (Water or Soil) Spike Spike with p-Cresol-(methyl-13C) Internal Standard Sample->Spike Equilibrate Equilibrate and Mix Spike->Equilibrate Extraction Extraction (LLE for Water, Solvent Extraction for Soil) Equilibrate->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition (Monitor ions for native and labeled p-cresol) GCMS->Data Ratio Calculate Peak Area Ratio (Native / Labeled) Data->Ratio Calibration Apply to Calibration Curve Ratio->Calibration Result Final Concentration Report Calibration->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Isotopic Interference in p-Cresol-(methyl-13C) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of p-Cresol utilizing its methyl-13C labeled internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, understanding, and mitigating isotopic interference in quantitative mass spectrometry assays. Our goal is to equip you with the expertise and practical knowledge to ensure the accuracy and reliability of your analytical data.

Introduction: The Challenge of Isotopic Interference

In quantitative bioanalysis using stable isotope dilution mass spectrometry (SID-MS), p-Cresol-(methyl-13C) is an ideal internal standard (IS) for the quantification of endogenous p-Cresol. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. However, a subtle yet significant challenge arises from the natural abundance of stable isotopes, particularly Carbon-13 (¹³C). This can lead to isotopic interference, where the signal from the analyte contributes to the signal of the internal standard, a phenomenon often referred to as "crosstalk".[1][2][3] This guide will provide a comprehensive framework for addressing this issue.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of p-Cresol-(methyl-13C) analysis?

A1: Isotopic interference occurs because carbon naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%).[4][5] This means that a small fraction of the unlabeled p-Cresol molecules will naturally contain a ¹³C atom in their structure, giving them a mass that is one Dalton (Da) higher than the monoisotopic mass (the mass with all ¹²C atoms). This naturally occurring "M+1" peak of p-Cresol can overlap with the signal of the p-Cresol-(methyl-13C) internal standard, artificially inflating the internal standard's response and leading to an underestimation of the true analyte concentration.[1]

Q2: How significant is the contribution of the natural ¹³C isotope to the internal standard signal?

A2: The significance of the contribution depends on the number of carbon atoms in the analyte molecule. For each carbon atom, there is a ~1.1% chance of it being a ¹³C isotope.[4][6] For a molecule like p-Cresol (C₇H₈O), the theoretical intensity of the M+1 peak due to ¹³C is approximately 7.7% (7 carbons x 1.1%) of the M+ peak. This contribution becomes particularly problematic at high analyte concentrations relative to a fixed concentration of the internal standard.

Q3: What are the primary consequences of uncorrected isotopic interference?

A3: Uncorrected isotopic interference can lead to several analytical issues:

  • Non-linear calibration curves: At higher analyte concentrations, the increasing contribution to the internal standard signal can cause the calibration curve to become non-linear, often exhibiting a quadratic relationship.[1][2]

  • Poor assay precision and accuracy: The variable nature of the interference, especially across a wide dynamic range, can compromise the overall precision and accuracy of the analytical method.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to isotopic interference in your p-Cresol analysis.

Symptom 1: Non-Linear Calibration Curve (Bending Towards the X-axis at High Concentrations)
  • Probable Cause: Significant isotopic contribution from high concentrations of unlabeled p-Cresol to the p-Cresol-(methyl-13C) internal standard channel.

  • Troubleshooting Workflow:

    start Observe Non-Linear Calibration Curve step1 Step 1: Verify Isotopic Crosstalk (See Protocol 1) start->step1 step2 Step 2: Implement Correction Strategy step1->step2 option1 Option A: Mathematical Correction step2->option1 option2 Option B: Modify MRM Transitions step2->option2 option3 Option C: Adjust IS Concentration step2->option3 end Achieve Linear Calibration and Accurate Quantification option1->end option2->end option3->end

    Caption: Troubleshooting workflow for a non-linear calibration curve.

  • Solutions:

    • Option A: Mathematical Correction: Employ a non-linear calibration model that accounts for the isotopic contribution. A quadratic fit is often suitable.[1] Alternatively, specialized software can be used to correct the measured peak areas based on the known natural isotopic abundance.

    • Option B: Modify MRM Transitions: If possible, select a precursor ion for the internal standard that has a minimal contribution from the analyte's isotopes. For a methyl-¹³C labeled standard, this may not be feasible as the mass difference is only +1 Da. However, for internal standards with a higher mass shift (e.g., +3 Da or more), monitoring a less abundant isotope of the internal standard can mitigate this interference.[2][3][7]

    • Option C: Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's M+1 peak, especially at the lower end of the calibration range. However, this may not be effective at the highest concentrations and could lead to detector saturation.[2]

Symptom 2: Inaccurate Quality Control (QC) Sample Results, Especially at High Concentrations
  • Probable Cause: The bias introduced by isotopic interference is more pronounced at higher analyte concentrations, leading to a negative bias in high QC samples.

  • Troubleshooting Steps:

    • Re-evaluate the calibration curve: Ensure that the chosen regression model accurately reflects the data across the entire concentration range. If a linear model was used, a switch to a weighted quadratic model might be necessary.

    • Analyze a "blank" sample spiked with a high concentration of unlabeled p-Cresol: Prepare a sample containing the highest calibration standard concentration of p-Cresol but without the p-Cresol-(methyl-13C) internal standard. Analyze this sample and monitor the internal standard's MRM transition. Any signal detected is a direct measure of the isotopic crosstalk.

    • Assess the isotopic purity of the internal standard: While less common for ¹³C-labeled standards, ensure that the internal standard itself does not contain significant amounts of the unlabeled analyte. Reputable suppliers provide a certificate of analysis with this information. An isotopic purity of >98% is generally recommended.[8][9]

Experimental Protocols

Protocol 1: Experimental Determination of Isotopic Crosstalk

This protocol allows for the precise measurement of the contribution of unlabeled p-Cresol to the p-Cresol-(methyl-13C) signal.

Objective: To quantify the percentage of isotopic crosstalk from the analyte to the internal standard.

Materials:

  • Unlabeled p-Cresol standard

  • p-Cresol-(methyl-13C) internal standard

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare a set of "analyte-only" samples: Spike blank matrix with increasing concentrations of unlabeled p-Cresol, covering the entire range of your calibration curve. Do not add the internal standard.

  • Prepare an "internal standard-only" sample: Spike blank matrix with the working concentration of your p-Cresol-(methyl-13C) internal standard. Do not add the unlabeled analyte.

  • Analyze the samples: Inject and analyze all prepared samples using your established LC-MS/MS method.

  • Data Analysis:

    • In the "analyte-only" samples, measure the peak area in the MRM channel of the internal standard. This is the "crosstalk signal".

    • In the "internal standard-only" sample, measure the peak area in the MRM channel of the internal standard. This is the "true IS signal".

    • Calculate the percentage of crosstalk at each concentration of the unlabeled analyte using the following formula: % Crosstalk = (Crosstalk Signal / True IS Signal) * 100

Acceptance Criteria: The percentage of crosstalk should be minimal. While there are no universal regulatory guidelines specifically for crosstalk, a contribution of less than 5% at the upper limit of quantification (ULOQ) is often considered acceptable. If the crosstalk is significant, a correction strategy is warranted.

Protocol 2: LC-MS/MS and GC-MS Method Parameters for p-Cresol Analysis

The following tables provide starting parameters for method development. Optimization will be required for your specific instrumentation and application.

Table 1: LC-MS/MS Parameters for p-Cresol Analysis

ParameterRecommended SettingRationale
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for phenolic compounds.
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for positive ion mode.
Mobile Phase BAcetonitrile or MethanolCommon organic solvents for reversed-phase LC.
Gradient5-95% B over 5-10 minutesA typical gradient for eluting small molecules.
Flow Rate0.3 - 0.5 mL/minSuitable for standard bore columns.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negativep-Cresol readily deprotonates to form [M-H]⁻.
MRM Transitions
p-Cresol (m/z 108.1)Precursor: 107.1Product: 92.1 (loss of CH₃)
p-Cresol-(methyl-¹³C) (m/z 109.1)Precursor: 108.1Product: 93.1 (loss of ¹³CH₃)

Note: The provided MRM transitions are based on the expected fragmentation of p-Cresol. These should be confirmed and optimized on your specific instrument.

Table 2: GC-MS Parameters for Derivatized p-Cresol Analysis

ParameterRecommended SettingRationale
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Silylation increases volatility and improves chromatographic peak shape for phenolic compounds.[10][11][12]
Gas Chromatography
ColumnHP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A standard non-polar column suitable for a wide range of derivatized compounds.
Carrier GasHeliumInert carrier gas.
Oven Program80°C (2 min), ramp to 260°C at 10-20°C/minA typical temperature program for the elution of silylated cresols.[10]
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique for GC-MS.
MRM Transitions (for TMS derivatives)
p-Cresol-TMS (m/z 180.1)Precursor: 165.1 ([M-CH₃]⁺)Product: 135.1
p-Cresol-(methyl-¹³C)-TMS (m/z 181.1)Precursor: 166.1 ([M-¹³CH₃]⁺)Product: 136.1

Note: The base peak for silylated m- and p-cresol is often m/z 165.[10] These transitions should be experimentally verified.

Concluding Remarks

As a Senior Application Scientist, I emphasize that ensuring the integrity of your quantitative data is paramount. Isotopic interference, while a nuanced challenge, is a manageable one with the right knowledge and experimental approach. By understanding its origins, proactively assessing its impact, and implementing appropriate corrective measures, you can confidently report accurate and reliable results in your research and development endeavors. This guide serves as a foundational resource, and we encourage you to adapt these principles to your specific analytical needs.

References

  • Cuoghi, A., et al. (2012). Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). The M+1 Peak. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). mass spectra - the M+1 peak. Chemguide. Available at: [Link]

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Wiley Analytical Science. Available at: [Link]

  • Cuoghi, A., et al. (2012). Fig. 1 MRM ion chromatograms obtained from LC-MS-MS analysis of pCS... ResearchGate. Available at: [Link]

  • LibreTexts. (2023). Isotopes: 13C. Chemistry LibreTexts. Available at: [Link]

  • de Souza, L. M., et al. (2021). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available at: [Link]

  • Crown, S. B., et al. (2016). The importance of accurately correcting for the natural abundance of stable isotopes. PMC. Available at: [Link]

  • Rule, G. L., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. Available at: [Link]

  • Tanna, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Tanna, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Xu, J., et al. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. PubMed. Available at: [Link]

  • Tanna, S., et al. (2022). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Li, W., et al. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. Available at: [Link]

  • Dr. Ehrenstorfer. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and Researchers. FDA. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. PubMed. Available at: [Link]

  • Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Available at: [Link]

  • CORESTA. (2020). a screening method by gas chromatography–mass. CORESTA. Available at: [Link]

  • Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Science.gov. Available at: [Link]

  • Alkazily, W. I., & Alasedi, K. K. (2013). analysis of p-cresol derivatives by gas chromatography. ResearchGate. Available at: [Link]

  • O'Boyle, F., et al. (2025). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of p-Cresol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of cresol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating p-cresol from its structural isomers, o-cresol and m-cresol. Due to their similar physicochemical properties, achieving baseline separation of these isomers is a significant analytical challenge.[1] This resource provides in-depth troubleshooting guidance, frequently asked questions, and validated protocols to enhance your chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique, HPLC or GC, is better for separating cresol isomers?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating cresol isomers. The choice depends on the available instrumentation, sample matrix, and required sensitivity. GC often provides superior resolution, particularly for the challenging m- and p-cresol pair.[2] However, HPLC is also a robust technique, and its separation capabilities can be significantly enhanced through derivatization.[3]

Q2: Why is the separation of m-cresol and p-cresol so difficult?

The meta- and para-cresol isomers possess very similar physical and chemical properties, including polarity and boiling points.[4] This leads to comparable interactions with both the stationary and mobile phases in chromatography, frequently resulting in co-elution, especially when using standard non-polar GC columns or C18 HPLC columns.[4][5]

Q3: What is the recommended type of HPLC column for cresol isomer separation?

While standard C18 (ODS) columns can be used, they often provide inadequate resolution for cresol isomers.[6] Phenyl stationary phases are highly recommended as they introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the cresols, in addition to hydrophobic interactions.[1][7] This enhanced selectivity is often crucial for resolving the isomers. For even more challenging separations, columns with cyclodextrin-based stationary phases have demonstrated success.[8]

Q4: How can I improve peak shape in the HPLC analysis of cresols?

Peak tailing can be a common issue in the analysis of acidic compounds like cresols. This is often due to interactions with residual silanol groups on silica-based stationary phases. Adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can suppress the ionization of these silanol groups, leading to more symmetrical peaks.[4]

Q5: Is derivatization necessary for the GC analysis of cresol isomers?

While underivatized cresols can be analyzed by GC, derivatization is a powerful technique to improve separation and detection. Silylation, for instance, by reacting the cresols with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can enhance volatility and lead to sharper peaks.[5] This can enable the baseline separation of all three isomers on a standard HP-5ms column, which is not achievable with underivatized cresols.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Resolution Between m-cresol and p-cresol in HPLC

Potential Causes:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns often lack the necessary selectivity to resolve these closely related isomers.[6]

  • Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase can significantly impact selectivity.[9]

Solutions:

  • Switch to a Phenyl Column: A phenyl stationary phase will provide alternative selectivity through π-π interactions, which can significantly improve the resolution of aromatic isomers.[1][7]

  • Optimize the Mobile Phase:

    • Solvent Selection: Experiment with different organic modifiers. Methanol, for example, can facilitate π-π interactions more effectively than acetonitrile on a phenyl column.[1]

    • Isocratic vs. Gradient Elution: If using an isocratic method, carefully adjust the percentage of the organic solvent. A gradient elution, where the mobile phase composition changes during the run, can also improve separation.[9]

    • Mobile Phase pH: Adjusting the pH of the mobile phase with a buffer can alter the ionization state of the cresols and improve separation.[10]

  • Consider Derivatization: Converting the cresols to their acetate derivatives can alter their chromatographic behavior, allowing for separation on a conventional C18 column.[1]

Issue 2: Peak Tailing in HPLC Chromatograms

Potential Causes:

  • Secondary Interactions: Residual silanol groups on the silica support of the stationary phase can interact with the hydroxyl group of the cresols, causing peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to distorted peak shapes.

Solutions:

  • Acidify the Mobile Phase: Add a small concentration (e.g., 0.1%) of an acid like formic acid or acetic acid to the mobile phase. This will suppress the ionization of the silanol groups and minimize secondary interactions.[4]

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to reduce the number of accessible silanol groups. Ensure you are using a high-quality, appropriate column.

  • Reduce Sample Concentration: Dilute your sample and re-inject to see if peak shape improves.

  • Check for Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent or replace it if necessary.[11]

Issue 3: Co-elution of m-cresol and p-cresol in GC

Potential Causes:

  • Insufficient Column Polarity: Standard non-polar columns, such as those with a 5% phenyl-95% methylpolysiloxane stationary phase, may not provide adequate selectivity.[12]

  • Inappropriate Temperature Program: The oven temperature ramp rate can significantly affect resolution.

Solutions:

  • Employ a More Polar Column: Consider a column with a higher phenyl content or a wax-based column (e.g., Elite Wax) which can offer different selectivity for these isomers.[13] A chiral capillary column can also provide unique selectivity for positional isomers.[14]

  • Optimize the Oven Temperature Program: A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

  • Derivatize the Analytes: Silylation of the cresols can significantly improve their separation on a standard GC column.[5] This is a highly effective strategy when baseline separation is required.

Experimental Protocols

Protocol 1: HPLC Separation of Cresol Isomers using a Phenyl Column

This protocol provides a starting point for the separation of o-, m-, and p-cresol using a phenyl stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl column (e.g., 5 µm, 250 x 4.6 mm)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • o-Cresol, m-Cresol, p-Cresol standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Water/Methanol (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each cresol isomer and dissolve in 100 mL of methanol in separate volumetric flasks.[1]

    • Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[1]

  • Chromatographic Conditions:

ParameterCondition
Column Phenyl (5 µm, 250 x 4.6 mm)
Mobile Phase Water/Methanol (80:20 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the working standard mixture and sample solutions. The typical elution order is o-cresol, followed by m-cresol and p-cresol.[1]

Protocol 2: GC Separation of Cresol Isomers via Silylation

This protocol details the derivatization and subsequent GC analysis of cresol isomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • o-Cresol, m-Cresol, p-Cresol standards

Procedure:

  • Derivatization:

    • In a fume hood, dissolve the cresol isomer mixture in dichloromethane.

    • Add MSTFA and react at 40 °C for 30 minutes.[5]

  • Chromatographic Conditions:

ParameterCondition
Column HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 80 °C for 2 min, then ramp to 110 °C at 3 °C/min, then to 260 °C at 25 °C/min, hold for 5 min
Injector Temperature 250 °C
Detector Temperature 270 °C (FID)
Injection Mode Split
  • Analysis: Inject the derivatized sample into the GC. The derivatization should allow for the baseline separation of the three isomers.[5]

Visualizations

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (e.g., Water/Methanol 80:20) A1 Equilibrate HPLC System with Mobile Phase P1->A1 P2 Prepare Cresol Standard Solutions A2 Inject Sample/ Standard P2->A2 P3 Prepare Sample P3->A2 A1->A2 A3 Chromatographic Separation A2->A3 D1 Detect Analytes (UV Detector) A3->D1 D2 Integrate Peaks D1->D2 D3 Quantify Isomers D2->D3

Caption: Workflow for the HPLC analysis of cresol isomers.

Troubleshooting_Logic cluster_hplc HPLC cluster_gc GC Start Poor Resolution of m/p-Cresol Q_Method Analysis Method? Start->Q_Method HPLC_Col Using Phenyl Column? Q_Method->HPLC_Col HPLC GC_Col Using Polar/Specialty Column? Q_Method->GC_Col GC HPLC_Sol1 Switch to Phenyl Column HPLC_Col->HPLC_Sol1 No HPLC_Sol2 Optimize Mobile Phase (Solvent, pH, Gradient) HPLC_Col->HPLC_Sol2 Yes HPLC_Sol3 Consider Derivatization (e.g., Acetylation) HPLC_Sol2->HPLC_Sol3 GC_Sol1 Switch to Polar or Chiral Column GC_Col->GC_Sol1 No GC_Sol2 Optimize Oven Temperature Program GC_Col->GC_Sol2 Yes GC_Sol3 Derivatize Sample (e.g., Silylation) GC_Sol2->GC_Sol3

Caption: Troubleshooting decision tree for poor m/p-cresol resolution.

References

  • National Center for Biotechnology Information. Toxicological Profile for Cresols - ANALYTICAL METHODS. Available from: [Link]

  • Wiley Analytical Science. Cresol determination made possible by silylation. 2020. Available from: [Link]

  • Zang N, Wang H, Gu J, Wang S. Separation and determination of cresol isomers with capillary gas chromatography. FUEL & CHEMICAL PROCESSES. 2015;46(5):52-54.
  • Pyvot Tech. Separation of Isomers. Available from: [Link]

  • Occupational Safety and Health Administration. PHENOL AND CRESOL. Available from: [Link]

  • Būda V, et al. Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. Chemija. 2011;22(3):176-181.
  • Maurí‐Aucejo AR, Llobat‐Estellés M, Escarti‐Carrasco M, Marín‐Saez R. Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages. Analytical Letters. 2006;39(1):97-113. Available from: [Link]

  • Centers for Disease Control and Prevention. CRESOL (all isomers) and PHENOL 2546. 1992. Available from: [Link]

  • Agilent Technologies, Inc. Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. 2011. Available from: [Link]

  • International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para). 2017. Available from: [Link]

  • National Center for Biotechnology Information. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. 2015. Available from: [Link]

  • Taylor & Francis Online. Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. 2019. Available from: [Link]

  • Google Patents. CN106324138A - Gas chromatographic method of m-cresol.
  • Restek. TROUBLESHOOTING GUIDE. Available from: [Link]

  • SIELC Technologies. Separation of p-Cresol on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. Available from: [Link]

  • Shimadzu. Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Available from: [Link]

  • ResearchGate. HPLC method for o-cresol, m-cresol and p-cresol separation?. 2019. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. Available from: [Link]

  • MACHEREY-NAGEL. Determination of phenol, o-cresol and m-cresol/p-cresol in urine by HPLC. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013. Available from: [Link]

Sources

Technical Support Center: Optimizing Ionization Efficiency for p-Cresol-(methyl-13C) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of p-Cresol-(methyl-13C) using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting advice. Our goal is to empower you to overcome common analytical challenges and achieve robust, reliable, and sensitive quantification of p-cresol and its stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of p-Cresol-(methyl-13C).

Q1: What is the optimal ionization technique for p-Cresol analysis?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for p-cresol analysis.

  • Electrospray Ionization (ESI): This is the most commonly employed technique. For underivatized p-cresol, ESI is typically performed in negative ion mode , detecting the deprotonated molecule [M-H]⁻.[1] The phenolic hydroxyl group of p-cresol readily loses a proton, making this a favorable ionization pathway.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative, particularly for less polar compounds.[2][3] It can be effective for p-cresol, especially when ESI performance is compromised by matrix effects.

The choice between ESI and APCI may depend on your specific matrix and instrumentation. It is always advisable to perform initial experiments to determine which source provides the best sensitivity and stability for your application.[4]

Q2: Why am I observing a weak signal for p-Cresol-(methyl-13C)?

A weak signal for p-cresol and its internal standard is a frequent challenge, often stemming from its inherent chemical properties.

Potential Causes & Solutions:

  • Poor Ionization Efficiency: p-Cresol, while ionizable, may not exhibit high efficiency in its native form, especially at trace levels.

    • Solution: Chemical Derivatization: Derivatizing the phenolic hydroxyl group can dramatically enhance ionization efficiency. Common and effective derivatizing agents include:

      • Dansyl chloride: This reagent adds a readily ionizable moiety, significantly boosting the signal in positive ion mode ESI.[5][6]

      • 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC): This newer agent has been reported to increase sensitivity up to 40-fold compared to dansyl derivatization.[7]

  • Suboptimal Mobile Phase pH: The pH of your mobile phase directly influences the ionization state of p-cresol.

    • Solution: pH Optimization: For negative ion mode ESI of underivatized p-cresol, a mobile phase pH above its pKa (around 10.2) would favor the deprotonated form. However, this is often incompatible with reversed-phase columns. A more practical approach for reversed-phase chromatography is to use a slightly acidic mobile phase (e.g., with 0.1% formic acid) to ensure consistent retention and then rely on the high pH environment of the ESI spray process for deprotonation. For derivatized p-cresol (e.g., with dansyl chloride), an acidic mobile phase is typically used for positive ion mode ESI.[8][9][10][11][12]

  • Ion Source Parameter Tuning: Inadequate optimization of source parameters can lead to a significant loss of signal.

    • Solution: Systematic Optimization: Infuse a standard solution of p-Cresol-(methyl-13C) and systematically optimize key parameters such as spray voltage, gas temperatures (nebulizing and desolvation), and gas flow rates.[4][13]

Q3: How critical is the use of a stable isotope-labeled (SIL) internal standard like p-Cresol-(methyl-13C)?

The use of a SIL internal standard is highly recommended and often considered essential for accurate and precise quantification of p-cresol in complex biological matrices.[14][15][16][17]

Key Advantages:

  • Correction for Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[18][19] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects, allowing for reliable correction.[15]

  • Compensation for Sample Preparation Variability: A SIL internal standard accounts for analyte loss during extraction, evaporation, and reconstitution steps.[16]

  • Improved Precision and Accuracy: By correcting for various sources of error, SIL internal standards significantly improve the overall precision and accuracy of the analytical method.[14]

While p-Cresol-(methyl-13C) is an excellent choice, it's important to ensure its isotopic purity to avoid any contribution to the unlabeled analyte signal. A mass difference of at least 3-4 Da between the analyte and the internal standard is generally recommended to prevent isotopic crosstalk.[16]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: High Variability in Analyte Response and Poor Reproducibility

High variability is often a clear indicator of uncompensated matrix effects.

Caption: Troubleshooting workflow for high response variability.

  • Implement a SIL Internal Standard: If you are not already using p-Cresol-(methyl-13C), this should be your first step. It is the most effective way to compensate for inter-sample variations in matrix effects and recovery.[17]

  • Verify Co-elution: The SIL internal standard must co-elute with the native analyte for proper correction of matrix effects.[16] If they are separated, they may be in different matrix environments at the time of ionization.

    • Protocol: Inject a sample containing both p-cresol and p-Cresol-(methyl-13C) and examine their extracted ion chromatograms. If retention times differ significantly, adjust your gradient or mobile phase composition.

  • Enhance Sample Preparation: Insufficiently cleaned samples are a primary source of matrix effects.[18][20]

    • Protein Precipitation (PPT): While simple, PPT alone may not be sufficient for complex matrices like plasma.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Since p-cresol is a weak acid, acidifying the sample prior to extraction with an organic solvent can improve recovery.[21]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and can be tailored to the analyte's properties.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise integration and reduce sensitivity.

Caption: Troubleshooting workflow for poor peak shape.

  • Mobile Phase pH Adjustment: Operating too close to the analyte's pKa can result in a mixed population of ionized and non-ionized forms, leading to peak distortion.[9][12]

    • Protocol: For underivatized p-cresol, ensure your mobile phase pH is well below its pKa of ~10.2. Using a mobile phase with 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2) will keep the molecule in its neutral, non-ionized form, promoting better retention and peak shape on a reversed-phase column.[11]

  • Analyte Adsorption: The phenolic group of p-cresol can interact with active sites on glassware, tubing, or the column itself, causing peak tailing.

    • Protocol:

      • Use deactivated glass vials or polypropylene vials.

      • Ensure your analytical column is in good condition. If the peak shape degrades over time, consider flushing the column or replacing it.

Issue 3: Low Recovery of p-Cresol During Sample Preparation

Low and inconsistent recovery will lead to poor sensitivity and reproducibility.

Caption: Troubleshooting workflow for low analyte recovery.

  • Optimize Extraction pH: For LLE of the acidic p-cresol, its recovery into an organic solvent is highly pH-dependent.

    • Protocol: Acidify your aqueous sample to a pH of around 2-3 with an acid like hydrochloric or formic acid before extracting with a non-polar solvent like ethyl acetate or methyl tert-butyl ether. This ensures the p-cresol is in its neutral form, which is more soluble in the organic phase.[21]

  • Ensure Complete Protein Precipitation: Incomplete precipitation can lead to the analyte being trapped in the protein pellet.

    • Protocol: Use a sufficient volume of cold acetonitrile or methanol. A ratio of at least 3 parts solvent to 1 part sample (v/v) is recommended.[21]

  • Validate Hydrolysis for Total p-Cresol: In biological samples, p-cresol exists in both free and conjugated forms (p-cresyl sulfate and p-cresyl glucuronide).[22][23][24] To measure total p-cresol, a hydrolysis step is required to cleave these conjugates.

    • Protocol: An acid hydrolysis step (e.g., heating with concentrated acid) is often used. It is crucial to validate that the conditions (acid concentration, temperature, and time) are sufficient for complete deconjugation without degrading the analyte.[21]

Data Summary Tables

Table 1: Recommended Starting Ion Source Parameters (ESI)

ParameterNegative Ion Mode (Underivatized)Positive Ion Mode (Derivatized)
Spray Voltage -3.0 to -4.5 kV+3.0 to +5.0 kV
Nebulizing Gas Instrument DependentInstrument Dependent
Desolvation Gas Instrument DependentInstrument Dependent
Source Temp. 100-150 °C100-150 °C
Desolvation Temp. 350-500 °C350-500 °C

Note: These are general starting points. Optimal values are instrument-specific and must be determined empirically.[8][13]

Table 2: Mobile Phase Recommendations for Reversed-Phase LC-MS

Analyte FormMobile Phase AMobile Phase BIonization ModeRationale
Underivatized p-Cresol Water + 0.1% Formic AcidAcetonitrile/Methanol + 0.1% Formic AcidNegative ESIAcidic pH ensures good peak shape and retention. Deprotonation occurs in the ESI source.[9][11]
Dansyl-derivatized p-Cresol Water + 0.1% Formic AcidAcetonitrile/Methanol + 0.1% Formic AcidPositive ESIAcidic pH promotes protonation of the derivatized amine for enhanced signal.[5][6]

References

  • Korytowska, N., Wyczałkowska-Tomasik, A., Wiśniewska, A., Pączek, L., & Giebułtowicz, J. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis, 167, 149-154. [Link]

  • Barrios-García, J. A., et al. (2025). Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta, 283, 127770. [Link]

  • ResearchGate. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. [Link]

  • Li, X., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules, 26(17), 5326. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • ResearchGate. (2019). LC-MS fragmentation pattern of p-cresol with major m/z of 107. [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • ResearchGate. Mass spectra of a. p-cresol retrieved from a sample, and b. commercially obtained p-cresol analysed under the same conditions. [Link]

  • Al-Khafaji, K., & Taskin, T. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Pharmaceuticals, 17(1), 123. [Link]

  • Taylor & Francis Online. (2024). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium. [Link]

  • NIST. (n.d.). p-Cresol. In NIST Chemistry WebBook. [Link]

  • C&EN. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]

  • PhareSST. (n.d.). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. [Link]

  • ResearchGate. (2021). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. [Link]

  • NIH. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • DiVA. (2018). Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. [Link]

  • NIH. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • ResearchGate. (2025). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • PubMed. (2024). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium. [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Science.gov. (n.d.). ionization apci mass: Topics. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. [Link]

  • YouTube. (2021). Determining matrix effects in complex food samples. [Link]

  • MDPI. (2024). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. [Link]

  • BMRB. (n.d.). p-Cresol. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635). [Link]

  • NIH. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. [Link]

  • LCGC International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • PLOS One. (2015). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. [Link]

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Technical Support Center: Troubleshooting Poor Recovery of p-Cresol-(methyl-13C)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the internal standard, p-Cresol-(methyl-13C), during sample extraction. As an isotopically labeled analog of p-Cresol, its efficient recovery is paramount for the accurate quantification of the target analyte in various biological matrices. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve recovery issues, ensuring the integrity and reliability of your analytical data.

Understanding the Challenge: The Physicochemical Properties of p-Cresol

p-Cresol (4-methylphenol) is a semi-volatile organic compound. Its labeled counterpart, p-Cresol-(methyl-13C), shares these characteristics. Understanding these properties is the first step in troubleshooting poor recovery.

PropertyValueSignificance for Extraction
Molecular Weight 109.13 g/mol (for 13C variant)[1]Standard molecular weight for a small molecule.
Boiling Point 202 °CIndicates that p-Cresol is semi-volatile and can be lost during evaporation steps.
Melting Point 32-34 °CSolid at room temperature, but its volatility is still a factor.
Solubility in Water 2.4 g/100 ml at 40 °C[2]Moderately soluble in water, influencing solvent choice for extraction.
pKa ~10.26The acidity of the phenolic hydroxyl group is crucial for pH-dependent extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of p-Cresol-(methyl-13C) consistently low?

Low recovery of p-Cresol-(methyl-13C) can stem from several factors related to its physicochemical properties and the extraction workflow. The most common culprits include:

  • Analyte Volatility: Significant loss can occur during solvent evaporation steps, especially with nitrogen blowdown at elevated temperatures[3].

  • Suboptimal pH: The extraction pH plays a critical role. p-Cresol is a weak acid, and its extraction efficiency is highly dependent on the pH of the aqueous phase[4][5][6].

  • Inappropriate Extraction Solvent: The choice of organic solvent for liquid-liquid extraction (LLE) or the sorbent for solid-phase extraction (SPE) may not be optimal for p-Cresol.

  • Matrix Effects: Biological matrices like plasma, urine, or feces can contain interfering substances that hinder extraction efficiency.

  • Incomplete Protein Precipitation: If working with plasma or serum, incomplete removal of proteins can lead to the trapping of the analyte.

Q2: Can the evaporation step be a major source of p-Cresol-(methyl-13C) loss?

Absolutely. Due to its semi-volatile nature, p-Cresol can easily be lost during evaporation[3]. Aggressive evaporation conditions, such as high temperatures, high gas flow rates, or extended drying times, will exacerbate this issue. It is crucial to optimize the evaporation process to minimize analyte loss.

Q3: How does pH affect the extraction of p-Cresol-(methyl-13C)?

The pH of the sample solution is a critical parameter. To efficiently extract p-Cresol into an organic solvent, the pH of the aqueous sample should be acidic, typically around pH 2-5[7]. At this pH, the phenolic hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents. Conversely, at alkaline pH, p-Cresol will be deprotonated to its phenolate form, which is more water-soluble and will remain in the aqueous phase[4].

Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for p-Cresol?

Both LLE and SPE can be effective for extracting p-Cresol, and the choice often depends on the sample matrix, required cleanup, and available resources[8][9].

  • LLE is a versatile technique, but solvent selection and pH optimization are critical. It can sometimes be less "clean" than SPE.

  • SPE can provide excellent cleanup and concentration of the analyte[8]. Polymeric sorbents are often a good choice for phenolic compounds.

Troubleshooting Guide: A Step-by-Step Approach to Improving Recovery

This section provides a structured approach to identifying and resolving the root cause of poor p-Cresol-(methyl-13C) recovery.

Step 1: Evaluate the Evaporation/Concentration Step

This is often the most significant source of analyte loss.

Potential Problem: Loss of p-Cresol-(methyl-13C) due to its semi-volatility.

Troubleshooting Actions:

  • Reduce Temperature: Lower the temperature of the heating block or water bath during evaporation. Aim for the lowest temperature that still allows for a reasonable evaporation time.

  • Gentle Gas Flow: If using nitrogen blowdown, reduce the gas flow rate to a gentle stream that just ripples the surface of the solvent[3].

  • Use a Different Evaporation Technique: Consider using a centrifugal vacuum evaporator (e.g., SpeedVac), which operates at lower temperatures and can minimize analyte loss[3][10].

  • Avoid Complete Dryness: Evaporate the solvent to a small volume rather than to complete dryness. Reconstitute immediately.

  • Solvent Exchange: If possible, perform a solvent exchange into a less volatile solvent before the final concentration step.

Step 2: Optimize the Extraction pH

The ionization state of p-Cresol is critical for its partitioning behavior.

Potential Problem: The pH of the sample is not optimal for extracting the non-ionized form of p-Cresol.

Troubleshooting Actions:

  • Verify Sample pH: Measure the pH of your sample before extraction.

  • Acidify the Sample: Adjust the sample pH to be acidic. A pH of 2-5 is generally recommended for the extraction of phenolic compounds into organic solvents[7]. Use a suitable acid like hydrochloric acid (HCl) or phosphoric acid.

  • Buffer the Sample: For consistent results, consider buffering your sample to the optimal pH.

pH_Effect cluster_pH_Scale pH Scale cluster_Molecule_State p-Cresol State cluster_Extraction_Phase Extraction Phase Low_pH Acidic pH (e.g., 2-5) Protonated Protonated (Less Polar) p-Cresol-OH Low_pH->Protonated Favors High_pH Alkaline pH (e.g., >11) Deprotonated Deprotonated (Polar) p-Cresol-O⁻ High_pH->Deprotonated Favors Organic_Phase Organic Phase Protonated->Organic_Phase Partitions into Aqueous_Phase Aqueous Phase Deprotonated->Aqueous_Phase Remains in

Caption: pH-dependent partitioning of p-Cresol during extraction.

Step 3: Re-evaluate the Extraction Method and Solvents

The choice of extraction technique and solvent system is crucial for efficient recovery.

Potential Problem: The chosen extraction method or solvent is not suitable for p-Cresol.

Troubleshooting Actions:

  • For Liquid-Liquid Extraction (LLE):

    • Solvent Polarity: Use a water-immiscible organic solvent of appropriate polarity. Ethyl acetate is a commonly used and effective solvent for extracting phenolic compounds[11]. Diethyl ether is another option[7].

    • Solvent Volume and Number of Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 1 mL) instead of a single extraction with a large volume (1 x 3 mL).

    • Emulsion Formation: If emulsions form, try centrifugation to break them. The addition of salt (salting out) to the aqueous phase can also help[12].

  • For Solid-Phase Extraction (SPE):

    • Sorbent Selection: Use a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X). These are generally effective for a wide range of acidic, neutral, and basic compounds, including phenols.

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions.

    • Sample Loading: Load the sample at a slow and steady flow rate to ensure adequate interaction with the sorbent.

    • Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute p-Cresol. A low percentage of organic solvent in an acidic aqueous solution is often a good starting point.

    • Elution: Elute with a solvent that is strong enough to desorb p-Cresol completely. Methanol or acetonitrile, sometimes with a small amount of a weak base like ammonium hydroxide to ensure the phenolate form, can be effective.

SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol in Acidified Water) Load->Wash Elute 5. Elute (e.g., Methanol) Wash->Elute Evaporate 6. Evaporate & Reconstitute (Gently!) Elute->Evaporate

Caption: A typical Solid-Phase Extraction (SPE) workflow for p-Cresol.

Step 4: Address Matrix-Specific Issues

The biological matrix can significantly impact recovery.

Potential Problem: Proteins and other matrix components are interfering with the extraction.

Troubleshooting Actions:

  • For Plasma/Serum:

    • Protein Precipitation (PPT): This is a common first step. Acetonitrile is often effective for precipitating proteins and simultaneously releasing protein-bound p-Cresol[13]. Methanol can also be used. A combination of PPT followed by LLE or SPE can improve cleanup.

    • Phenol-based protein extraction can also be an effective method for removing interfering proteins[14][15].

  • For Urine:

    • Hydrolysis of Conjugates: p-Cresol in urine is often present as sulfate and glucuronide conjugates. If you are interested in total p-Cresol, an enzymatic (e.g., with sulfatase/glucuronidase) or acid hydrolysis step is necessary before extraction[16][17].

    • Dilution: Diluting the urine sample can sometimes reduce matrix effects.

  • For Feces:

    • Homogenization: Ensure the fecal sample is thoroughly homogenized.

    • Initial Extraction: An initial extraction with a solvent mixture (e.g., methanol/water) may be necessary to release p-Cresol from the solid matrix before further cleanup.

Validated Protocol Example: SPE of p-Cresol from Plasma

This protocol provides a starting point for optimizing the extraction of p-Cresol-(methyl-13C) from plasma.

1. Sample Pre-treatment: a. To 100 µL of plasma, add 10 µL of p-Cresol-(methyl-13C) internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube.

2. pH Adjustment: a. Add 600 µL of 2% formic acid in water to the supernatant.

3. Solid-Phase Extraction (using a polymeric reversed-phase cartridge): a. Condition: Wash the cartridge with 1 mL of methanol. b. Equilibrate: Wash the cartridge with 1 mL of water. c. Load: Load the entire pre-treated sample onto the cartridge. d. Wash: Wash the cartridge with 1 mL of 5% methanol in water. e. Elute: Elute p-Cresol with 1 mL of methanol into a clean collection tube.

4. Evaporation and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 30°C. b. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Analytical Considerations: GC-MS vs. LC-MS

The choice of analytical instrumentation can also influence the sample preparation strategy.

  • GC-MS: p-Cresol is amenable to GC-MS analysis. However, derivatization (e.g., silylation) is often required to improve peak shape and thermal stability[18]. The volatility of p-Cresol is a greater concern with GC-MS sample preparation.

  • LC-MS/MS: This is a very common and sensitive method for p-Cresol analysis. Derivatization can also be used to enhance sensitivity[19][20][21]. The sample preparation for LC-MS/MS is often more straightforward.

Final Recommendations

A systematic approach is key to resolving poor recovery of p-Cresol-(methyl-13C). Start by evaluating the most likely sources of loss, particularly the evaporation step. Then, systematically optimize the pH, extraction solvent, and cleanup procedure. Remember to perform each optimization step with control samples to accurately assess the impact of each change. By carefully considering the physicochemical properties of p-Cresol and the principles of sample extraction, you can develop a robust and reliable method for your research.

References

  • Development of the LC-MS/MS method for determining the p-cresol level in plasma. (2019).
  • Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. (n.d.). Google Scholar.
  • The effects of pH and salts on nucleic acid partitioning during phenol extraction. (2019). PubMed. [Link]

  • The effects of pH and salts on nucleic acid partitioning during phenol extraction. (2019). Taylor & Francis Online. [Link]

  • Solid-phase extraction of phenols. (2000). PubMed. [Link]

  • Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. (2005). PubMed. [Link]

  • Targeted LC-MS/MS detection of p-cresol in bacterial cultures. (2026). SCIEX. [Link]

  • Effect of pH on the solubility of phenolic compounds. (2019). ResearchGate. [Link]

  • Phenol-Based Protein Extraction Method for Plant Proteomic Studies. (2019). PubMed. [Link]

  • Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2020). ResearchGate. [Link]

  • Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. (2020). Taylor & Francis Online. [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest. [Link]

  • Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. (2010). ResearchGate. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). PubMed Central. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). MDPI. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2021). PubMed Central. [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019). MDPI. [Link]

  • LC-MS/MS analysis of M1 and M2 derived from p-cresol in human liver... (n.d.). ResearchGate. [Link]

  • Phenol extraction for proteomics. (n.d.). University of Nebraska-Lincoln. [Link]

  • Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. (2025). PubMed. [Link]

  • Phenol Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues. (2012). Springer. [Link]

  • Extraction and Isolation of Phenolic Compounds. (n.d.). Springer Nature Experiments. [Link]

  • Batch Liquid‐Liquid Extraction of Phenol from Aqueous Solutions. (n.d.). Scilit. [Link]

  • Low-temperature liquid–liquid extraction of phenols from aqueous solutions with hydrophilic mixtures of extractants. (2016). Semantic Scholar. [Link]

  • Salt Effects on the Recovery of Phenol by Liquid‐Liquid Extraction with Cyanex 923. (2007). Taylor & Francis Online. [Link]

  • Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. (2005). ResearchGate. [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023). MDPI. [Link]

  • Assessment of phenolic compounds in biological samples. (n.d.). Dialnet. [Link]

  • Protein Precipitation Methods for Proteomics. (2014). Bio-Synthesis. [Link]

  • Treatment of Effluent Containing p-Cresol through an Advanced Oxidation Process in a Batch Reactor: Kinetic Optimization. (2021). MDPI. [Link]

  • ObtainingAntioxidants from Botanic Matrices Applying Novel Extraction Techniques. (n.d.). Bentham Science. [Link]

  • Protein Extraction using phenol and methanolic ammonium acetate precipitation. (n.d.). University of Florida ICBR. [Link]

  • Understanding Concentration and Evaporation Technology: Part 1: Basic Principles of Commonly Used Evaporation Techniques. (2013). American Laboratory. [Link]

  • Toxicological Profile for Cresols. (2008). Agency for Toxic Substances and Disease Registry. [Link]

  • Cresol determination made possible by silylation. (2020). Wiley Analytical Science. [Link]

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  • Sample Preparation Mastery: Evaporation Techniques for Chromatography. (2024). Organomation. [Link]

  • A screening method by gas chromatography–mass. (2020). CORESTA. [Link]

  • Full evaporation headspace gas chromatography for sensitive determination of high boiling point volatile organic compounds in low boiling matrices. (2017). ResearchGate. [Link]

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Technical Support Center: Navigating Co-elution of p-Cresol Metabolites in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with p-cresol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues with p-cresol sulfate and p-cresol glucuronide in their liquid chromatography-mass spectrometry (LC-MS) workflows. As uremic toxins, the accurate quantification of these metabolites is critical, and chromatographic resolution is the foundation of robust analysis.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these common analytical hurdles. We will delve into the "why" behind the methods, grounding our recommendations in established chromatographic principles to ensure your success.

Understanding the Challenge: The Co-elution of Polar Analytes

p-Cresol is metabolized in the body to form more polar conjugates, primarily p-cresol sulfate (pCS) and p-cresol glucuronide (pCG).[3][4] Their high polarity presents a significant challenge for traditional reversed-phase (RP) chromatography, often leading to poor retention and co-elution, where both compounds elute from the column at or near the same time.[5][6] This lack of separation compromises accurate quantification due to potential ion suppression or enhancement in the mass spectrometer.[7][8]

Frequently Asked Questions (FAQs)

Q1: My p-cresol sulfate and p-cresol glucuronide peaks are completely co-eluting on my C18 column. What is the first thing I should try?

A1: The immediate goal is to increase the retention of these highly polar analytes. With a standard C18 column, you have a few options before considering a different column chemistry:

  • Modify the Mobile Phase:

    • Decrease the organic solvent strength at the beginning of your gradient. A lower percentage of acetonitrile or methanol will increase the interaction of your polar analytes with the nonpolar stationary phase, thereby increasing retention.[9]

    • Adjust the mobile phase pH. The ionization state of your analytes can significantly impact their retention.[10][11] For acidic metabolites like pCS and pCG, using a mobile phase with a lower pH (e.g., buffered with formic acid or acetic acid to a pH of 2-4) will suppress their ionization, making them less polar and more retained on a C18 column.[11][12]

  • Alter the Gradient Profile:

    • Implement a shallower gradient. A slower increase in the organic solvent percentage over time can improve the separation of closely eluting compounds.[13] Start with a broad "scouting" gradient to identify the elution window, and then create a shallower gradient within that range.[13]

Q2: I've tried adjusting my mobile phase and gradient on a C18 column, but I'm still not getting baseline separation. What's my next step?

A2: If optimizing your reversed-phase method is insufficient, it's time to consider alternative chromatographic strategies that are better suited for highly polar compounds.[14]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[5][15][16] It utilizes a polar stationary phase (like bare silica or one with bonded polar functional groups) and a mobile phase with a high percentage of organic solvent.[15][17] In HILIC, a water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. Increasing the aqueous component of the mobile phase will decrease retention.[17]

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics.[5][18] This dual retention mechanism provides enhanced selectivity for a wide range of analytes, from nonpolar to charged polar compounds.[6][18][19] For p-cresol metabolites, a mixed-mode column with anion-exchange properties can be particularly effective.

Q3: What are the advantages of HILIC for analyzing p-cresol metabolites?

A3: HILIC offers several key advantages for this application:

  • Enhanced Retention: It provides significantly better retention for highly polar compounds like pCS and pCG compared to reversed-phase chromatography.[16][20]

  • Improved MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in the mass spectrometer source, potentially increasing sensitivity.[16]

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be beneficial for resolving complex mixtures.[16]

Q4: I'm seeing peak tailing or splitting for my p-cresol metabolites. What could be the cause?

A4: Peak asymmetry can stem from several factors:

  • Column Contamination or Degradation: A contaminated guard column or a partially blocked column frit can lead to peak splitting.[21][22] If all peaks in your chromatogram are affected, this is a likely culprit.

  • Secondary Interactions: For some peaks, tailing can be caused by unwanted interactions with the stationary phase. This can sometimes be mitigated by adjusting the mobile phase pH or ionic strength.[22]

  • Co-elution: A shoulder on a peak is often an indicator of a closely eluting, unresolved compound.[9][21]

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.[22] In HILIC, this means avoiding high water content in your sample solvent.

Q5: How critical is sample preparation for resolving co-elution issues?

A5: Sample preparation is crucial for minimizing matrix effects, which can exacerbate co-elution problems and interfere with accurate quantification.[7][8]

  • Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interfering matrix components.[23]

  • Liquid-Liquid Extraction (LLE): Can offer a cleaner sample than PPT.

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup and can significantly reduce matrix effects.[23] There are various SPE sorbents available, including mixed-mode options that can be tailored to your analytes of interest.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This guide provides a systematic workflow for tackling the co-elution of p-cresol sulfate and p-cresol glucuronide.

Workflow Diagram: Troubleshooting Co-elution

CoElution_Troubleshooting start Start: Co-elution Observed on C18 Column rp_optimize Step 1: Reversed-Phase Method Optimization start->rp_optimize check_resolution1 Resolution Achieved? rp_optimize->check_resolution1 Adjust pH, Gradient, Organic % change_column Step 2: Change Chromatographic Mode check_resolution1->change_column No end_success End: Method Validated check_resolution1->end_success Yes hilic_select Option A: HILIC change_column->hilic_select mm_select Option B: Mixed-Mode change_column->mm_select hilic_optimize Step 3A: HILIC Method Development hilic_select->hilic_optimize mm_optimize Step 3B: Mixed-Mode Method Development mm_select->mm_optimize check_resolution2 Resolution Achieved? hilic_optimize->check_resolution2 Optimize Mobile Phase, Gradient check_resolution3 Resolution Achieved? mm_optimize->check_resolution3 Optimize Mobile Phase, Gradient, pH, Ionic Strength check_resolution2->end_success Yes end_reassess Re-evaluate Sample Prep & MS Parameters check_resolution2->end_reassess No check_resolution3->end_success Yes check_resolution3->end_reassess No

Caption: A systematic workflow for troubleshooting co-elution of p-cresol metabolites.

Experimental Protocols

Protocol 1: Optimizing a Reversed-Phase (C18) Method

  • Initial Assessment:

    • Confirm co-elution using authentic standards for p-cresol sulfate and p-cresol glucuronide.

    • Evaluate peak shape. If significant tailing or fronting is observed, address potential column or system issues first.[7]

  • Mobile Phase pH Adjustment:

    • Prepare mobile phases buffered at different pH values. A common starting point is 0.1% formic acid in water (pH ~2.7) and 0.1% formic acid in acetonitrile.

    • Systematically test the separation at various acidic pH levels (e.g., pH 2.5, 3.5, 4.5) to find the optimal selectivity. Remember that lower pH should increase retention for these acidic metabolites.[12][24]

  • Gradient Optimization:

    • Begin with a broad gradient (e.g., 5% to 95% organic over 10-15 minutes) to determine the approximate elution time.[13]

    • Once the elution window is known, create a much shallower gradient across this range. For example, if the metabolites elute between 20% and 40% organic, try a gradient from 15% to 45% organic over a longer period.

    • Ensure the system dwell volume is accounted for, especially when transferring methods between instruments.[25]

Table 1: Example RP Gradient Optimization Strategy

ParameterInitial MethodOptimized MethodRationale
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidMaintain acidic pH for ion suppression
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidConsistent organic modifier
Gradient 5-95% B in 10 min10-40% B in 20 minShallower gradient for improved resolution
Flow Rate 0.4 mL/min0.4 mL/minKept constant for initial comparison
Column Temp. 40 °C40 °CKept constant for initial comparison

Protocol 2: Developing a HILIC Method

  • Column Selection:

    • Choose a HILIC stationary phase. Options include bare silica, amide, or zwitterionic phases, each offering different selectivity.[17][26] A zwitterionic column can be a good starting point.

  • Mobile Phase Preparation:

    • A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer.

    • Mobile Phase A: 10 mM ammonium acetate or ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • The initial mobile phase composition should be high in organic solvent (e.g., 95% Acetonitrile) to ensure retention of polar analytes.

  • Gradient Elution:

    • The gradient in HILIC is reversed compared to RP-LC. You will start with a high percentage of organic solvent and increase the percentage of the aqueous mobile phase to elute the analytes.

    • Example Gradient: Start at 95% B and decrease to 60% B over 10-15 minutes.

  • Sample Diluent:

    • Crucial Step: The sample must be dissolved in a solvent that is similar to or weaker than the initial mobile phase. Ideally, this would be a high percentage of acetonitrile. Injecting in a high-aqueous solvent will lead to poor peak shape.[17]

Final Considerations: The Role of the Mass Spectrometer

While chromatography is key to resolving co-elution, ensure your mass spectrometer parameters are also optimized. Use scheduled Multiple Reaction Monitoring (MRM) to enhance sensitivity and reduce the chances of cross-talk between analytes, but remember this is only effective if you have at least partial chromatographic separation.[27]

By systematically applying these principles and protocols, you can effectively troubleshoot and resolve the co-elution of p-cresol metabolites, leading to more accurate and reliable data in your research.

References

  • ZefSci. (2025, May 6).
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PubMed Central.
  • BenchChem. (n.d.). Sample preparation techniques to enhance p-cresol glucuronide detection.
  • Development of the LC-MS/MS method for determining the p-cresol level in plasma. (n.d.).
  • Waters. (2025, June 18).
  • Mixed-Mode Chromatography—A Review. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites.
  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (n.d.). MDPI.
  • Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. (2023, July 18). PubMed Central.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1).
  • A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl-sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. (n.d.). Taylor & Francis Online.
  • BenchChem. (n.d.). Application Note: Quantification of p-Cresol Glucuronide in Human Plasma using LC-MS/MS.
  • Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. (2023, July 17). Frontiers.
  • Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. (n.d.).
  • (PDF) Mixed-Mode Chromatography. (n.d.).
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022, June 1).
  • BenchChem. (n.d.). Overcoming challenges in the analysis of p-cresol in biological samples.
  • A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. (2024, September 29). PubMed.
  • Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determin
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Axion Labs. (n.d.).
  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016, January 31).
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2025, August 6).
  • Hydrophilic-Interaction Chromatography: An Update. (n.d.).
  • Optimizing Multilinear Gradients in HPLC. (2014, August 22).
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. (2025, August 7).
  • Hydrophilic interaction chromatography coupled to MS for metabonomic/metabolomic studies. (n.d.). PubMed.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Agilent. (n.d.).
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Gradient Design and Development. (2020, March 12).
  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (n.d.). PubMed Central.

Sources

Technical Support Center: Ensuring Complete Derivatization of p-Cresol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-cresol analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into achieving robust and reproducible derivatization of p-cresol for Gas Chromatography-Mass Spectrometry (GC-MS). This resource moves beyond simple step-by-step instructions to explain the underlying chemistry and rationale, empowering you to troubleshoot effectively and ensure the integrity of your results.

The Challenge of p-Cresol Analysis

p-Cresol (4-methylphenol) is a polar, aromatic compound with a reactive hydroxyl group. Direct injection onto a standard GC column often results in poor chromatographic performance, characterized by significant peak tailing. This occurs because the polar hydroxyl group can interact with active sites (e.g., residual silanol groups) on the column and in the inlet, leading to analyte adsorption, reduced sensitivity, and poor peak shape.[1] Furthermore, separating p-cresol from its isomers, o-cresol and m-cresol, is a significant analytical challenge as they often co-elute and have nearly identical mass spectra under electron ionization (EI).[2][3]

Chemical derivatization is an essential step to overcome these issues. The process modifies the analyte to make it more suitable for GC analysis by:

  • Increasing Volatility: Replacing the polar active hydrogen on the hydroxyl group with a non-polar group reduces intermolecular hydrogen bonding, allowing the analyte to vaporize at a lower temperature.[4][5]

  • Improving Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.[4]

  • Enhancing Chromatographic Separation: Derivatization can improve the separation of isomeric compounds, enabling accurate quantification.[2][3]

This guide focuses on the most common and effective derivatization strategy: silylation .

Troubleshooting Incomplete Derivatization

Incomplete derivatization is one of the most common sources of error in p-cresol analysis, leading to inaccurate quantification and non-reproducible results. The following guide addresses specific issues you may encounter.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving derivatization issues.

G start Problem Observed: Poor Peak Shape / Low Yield check_moisture Is the sample/solvent completely anhydrous? start->check_moisture check_reagent Is the reagent stoichiometry and age correct? check_moisture->check_reagent Yes dry_sample Action: Dry sample & use anhydrous solvent. check_moisture->dry_sample No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes new_reagent Action: Use fresh reagent in sufficient excess. check_reagent->new_reagent No optimize_reaction Action: Increase temp/time. Verify with time-course study. check_conditions->optimize_reaction No resolved Problem Resolved: Inject for GC-MS Analysis check_conditions->resolved Yes dry_sample->check_reagent new_reagent->check_conditions optimize_reaction->resolved G start Start: Dried Sample Extract (containing p-cresol) add_reagent Add MSTFA (+/- 1% TMCS) in anhydrous solvent (e.g., Pyridine) start->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject aliquot into GC-MS cool->inject

Sources

calibration curve issues in p-cresol quantification assays

Author: BenchChem Technical Support Team. Date: January 2026

< < Technical Support Center: P-Cresol Quantification Assays

Introduction

Welcome to the Technical Support Center for p-cresol quantification assays. As a key uremic toxin and biomarker for various pathologies, including chronic kidney disease (CKD), the accurate and precise measurement of p-cresol is paramount for clinical research and drug development.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, focusing specifically on the challenges related to calibration curve development.

Core Concept: The Calibration Curve

The foundation of any quantitative assay is a reliable calibration curve. This curve establishes the mathematical relationship between the concentration of an analyte (p-cresol) and the instrumental response. Key parameters define its acceptability:

  • Linearity (R²): The correlation coefficient (R²) measures how well the data points fit a straight line. An R² value of ≥0.995 is typically desired.[2]

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[3]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the curve that can be measured with acceptable accuracy and precision.[4][5]

  • Upper Limit of Quantification (ULOQ): The highest concentration on the curve that can be measured with acceptable accuracy and precision. Samples above this limit require dilution.[6]

Troubleshooting Guide: Calibration Curve Issues

This section addresses the most common calibration curve problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: "My calibration curve isn't linear (R² < 0.99). What's causing this and how do I fix it?"

Poor linearity is a critical failure that invalidates quantitative results. The cause can usually be traced to issues with standards, the instrument, or the chosen analytical range.

Potential Causes & Solutions:

  • Inaccurate Standard Preparation: This is the most frequent cause. Errors in serial dilutions, incorrect initial stock concentration, or solvent evaporation can lead to a non-linear response.

    • Solution: Prepare fresh calibration standards using a recently verified stock solution. Gravimetrically verify the initial stock concentration and use calibrated pipettes for all dilutions. It is recommended to prepare standards independently rather than from a single stock solution to avoid propagating errors.[2] See Appendix 1 for a detailed protocol.

  • Detector Saturation: At high concentrations, the analyte signal can exceed the detector's linear response range, causing the curve to plateau.

    • Solution: Narrow the calibration range by removing the highest concentration points. If high-concentration samples are expected, you may need to dilute them to fall within the validated linear range of the assay.[7]

  • Matrix Effects: In complex biological samples like plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of p-cresol in mass spectrometry, or interfere with its detection in other methods, distorting the linear relationship.[1][2][8]

    • Solution: Prepare your calibration standards in the same blank biological matrix as your samples (e.g., p-cresol-free plasma). This helps to normalize the matrix effects across standards and unknowns.[2] If a clean matrix is unavailable, more advanced sample cleanup like solid-phase extraction (SPE) may be necessary.[9]

  • Analyte Instability: P-cresol and its conjugates can be unstable under certain conditions (e.g., temperature, pH, light exposure), leading to degradation in lower concentration standards over the course of a run.[2][4]

    • Solution: Evaluate the stability of p-cresol in your matrix under bench-top and freeze-thaw conditions.[4] Ensure samples and standards are kept at a consistent, cool temperature in the autosampler.

Q2: "My calibration curve is linear, but my back-calculated concentrations for the low/high standards are inaccurate (>15% deviation). Why?"

This issue points towards problems at the extremes of your calibration range, even if the overall R² value appears acceptable.

Potential Causes & Solutions:

  • Heteroscedasticity: This statistical term means the variability of the response is not constant across the concentration range. Often, the absolute error is much larger at the high end of the curve than at the low end. An ordinary least squares (OLS) regression model gives equal weight to all points, so the high-concentration points can disproportionately influence the regression line, leading to poor accuracy at the LLOQ.

    • Solution: Use a weighted linear regression model (typically 1/x or 1/x²). This gives more weight to the lower concentration standards, improving accuracy at the LLOQ without significantly compromising accuracy at the ULOQ.

  • Incorrect Blank Subtraction: An improperly processed blank (a matrix sample with no analyte) can lead to a significant y-intercept, which disproportionately affects the accuracy of the lowest standard.

    • Solution: Ensure the blank is treated identically to all other samples. The response of the blank should be less than 20% of the LLOQ response.

  • Contamination & Carryover: Contamination in the blank matrix or carryover from a preceding high-concentration sample can artificially inflate the response of the LLOQ, causing it to fail accuracy criteria.[7]

    • Solution: Run multiple blank injections after the highest calibrator to check for carryover. If observed, optimize the needle wash method in your autosampler and extend column flushing times between runs.

Q3: "My chromatographic peak shape for p-cresol is poor (tailing, fronting, or splitting). How does this affect my calibration curve?"

Poor peak shape directly impacts the accuracy and precision of peak integration, which is the basis of the calibration curve.[7][10] This leads to high variability and poor linearity.

Potential Causes & Solutions:

  • Peak Tailing: Often caused by secondary interactions between p-cresol (a weak acid) and active sites on the HPLC column packing (e.g., residual silanols).[11][12]

    • Solution: Adjust the mobile phase pH to be at least 1-2 units away from the pKa of p-cresol (~10.2) to ensure it is in a single ionic state.[11] Adding a small amount of a competing agent, like triethylamine, or using a highly end-capped column can also mitigate these interactions.

  • Peak Fronting: Typically a sign of column overloading.[11]

    • Solution: Reduce the injection volume or dilute the higher concentration standards.[7]

  • Split Peaks: This can indicate a partially clogged column frit, a void in the column packing, or a mismatch between the injection solvent and the mobile phase.[7][13]

    • Solution: First, try flushing the column in the reverse direction. If this fails, replace the column frit or the entire column.[14] Always try to dissolve your standards and samples in the initial mobile phase to ensure good peak shape.[15]

Data & Workflow Visualizations

Table 1: Typical Acceptance Criteria for a Bioanalytical Calibration Curve

(Based on FDA and ICH Guidelines)[3]

ParameterAcceptance Criterion
Correlation Coefficient (R²) ≥ 0.99
Calibration Standards Minimum of 6 non-zero standards
Accuracy (%RE) Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Range From LLOQ to ULOQ
Diagram 1: Troubleshooting Workflow for Poor Calibration Curve Linearity

This diagram outlines a logical decision-making process for diagnosing linearity issues.

G cluster_prep Standard/Sample Preparation cluster_instrument Instrumental & Method Issues start Problem: Poor Linearity (R² < 0.99) prep_check Prepare Fresh Standards & Re-run Curve start->prep_check prep_ok Linearity OK? prep_check->prep_ok prep_cause Root Cause: Standard Preparation Error prep_ok->prep_cause Yes range_check Check for Detector Saturation (Plateau at high end?) prep_ok->range_check No range_yes Yes range_check->range_yes range_no No range_check->range_no range_fix Action: Narrow Calibration Range or Dilute High Samples range_yes->range_fix peak_check Evaluate Peak Shape (Tailing, Fronting, Split?) range_no->peak_check peak_yes Yes peak_check->peak_yes peak_no No peak_check->peak_no peak_fix Action: Optimize Chromatography (See Peak Shape Guide) peak_yes->peak_fix matrix_check Consider Matrix Effects (Prepare standards in matrix) peak_no->matrix_check matrix_fix Action: Implement Matrix-Matched Curve or Improve Sample Cleanup matrix_check->matrix_fix G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analytical cluster_post Post-Analytical Sample Biological Sample (Plasma, Urine) Hydrolysis Acid Hydrolysis (for Total p-Cresol) Sample->Hydrolysis Optional Spike Spike with Internal Standard Hydrolysis->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifuge & Collect Supernatant Precip->Centrifuge Inject Inject into LC-MS/MS System Centrifuge->Inject Data Data Acquisition (MRM Mode) Inject->Data Integrate Peak Integration Data->Integrate Calibrate Build Calibration Curve (Weighted Regression) Integrate->Calibrate Quantify Quantify Samples Calibrate->Quantify

Sources

impact of different mobile phase compositions on p-cresol retention time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of High-Performance Liquid Chromatography (HPLC) for p-cresol analysis. Here, we will delve into the critical impact of mobile phase composition on p-cresol retention time, providing you with practical, in-depth troubleshooting guides and frequently asked questions to ensure the robustness and reproducibility of your analytical methods.

Understanding p-Cresol and its Chromatographic Behavior

Para-cresol (p-cresol) is a weakly acidic phenolic compound (pKa ~10.26) that is moderately polar. In reversed-phase HPLC (RP-HPLC), its retention is primarily governed by hydrophobic interactions with the nonpolar stationary phase (e.g., C18). However, its retention time can be highly sensitive to the composition of the mobile phase, which is typically a mixture of water or an aqueous buffer and an organic solvent.[1][2] Understanding how to manipulate the mobile phase is key to achieving optimal separation and consistent results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our users encounter when analyzing p-cresol:

Q1: Why is my p-cresol retention time shifting between runs?

Retention time shifts for p-cresol are a common issue and can often be traced back to inconsistencies in the mobile phase preparation or column equilibration.[3][4] Even minor variations in the percentage of the organic modifier or the pH of the aqueous component can lead to noticeable changes in retention.[4][5] Additionally, ensure that your column is fully equilibrated with the mobile phase before starting your analytical run, which may require flushing with 10-20 column volumes.[3]

Q2: I'm observing peak tailing with my p-cresol peak. What could be the cause?

Peak tailing for phenolic compounds like p-cresol can be caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on the silica support.[6] This is more pronounced when the mobile phase pH is not optimized. Using a mobile phase with a slightly acidic pH can help to suppress the ionization of residual silanol groups, thereby minimizing these secondary interactions and improving peak shape.[6][7]

Q3: Can I use either methanol or acetonitrile as the organic modifier? Does it make a difference?

Yes, both methanol and acetonitrile are common organic modifiers for RP-HPLC, but they can have different effects on the retention and selectivity of your separation.[8][9] Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase chromatography, meaning that for the same percentage in the mobile phase, acetonitrile will typically result in a shorter retention time for p-cresol compared to methanol.[8] The choice between the two can also influence the selectivity of the separation, especially if other compounds are present in your sample.[10]

Q4: How critical is the pH of the mobile phase for p-cresol analysis?

The pH of the mobile phase is a critical parameter for ionizable compounds like p-cresol.[5][11] Since p-cresol is a weak acid, its ionization state is dependent on the pH. At a pH well below its pKa (~10.26), it will be in its neutral, more hydrophobic form and will be well-retained on a reversed-phase column. As the pH of the mobile phase approaches the pKa, a mixture of the neutral and ionized (phenolate) forms will exist, which can lead to poor peak shape, such as peak splitting or broadening.[5][12] For reproducible retention, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[13][14]

Troubleshooting Guide: Managing p-Cresol Retention Time

This section provides a systematic approach to diagnosing and resolving common issues related to p-cresol retention time in your HPLC analysis.

Issue 1: Drifting or Unstable Retention Time

If you observe that the retention time of p-cresol is gradually increasing or decreasing over a series of injections, or is fluctuating randomly, follow this troubleshooting workflow:

G A Start: Retention Time Drift Observed B Check Mobile Phase Preparation A->B C Is the mobile phase freshly prepared and degassed? B->C D Prepare fresh mobile phase and degas thoroughly. C->D No E Verify Column Equilibration C->E Yes D->E F Is the column adequately equilibrated? E->F G Equilibrate with at least 10-20 column volumes. F->G No H Inspect HPLC System for Leaks F->H Yes G->H I Are there any visible leaks in the fluid path? H->I J Tighten fittings or replace tubing as needed. I->J Yes K Check Column Temperature Control I->K No J->K L Is the column oven temperature stable? K->L M Ensure stable column temperature. L->M No N Problem Resolved L->N Yes M->N

Caption: Troubleshooting workflow for p-cresol retention time drift.

Issue 2: Abrupt Shift in Retention Time

An abrupt and significant change in retention time often points to a more sudden change in the chromatographic system.

  • Incorrect Mobile Phase Composition : A common human error is preparing the mobile phase with an incorrect ratio of organic modifier to aqueous buffer.

    • Solution : Carefully prepare a fresh batch of mobile phase, ensuring accurate measurements of all components.

  • Wrong Mobile Phase Bottle : Verify that the correct mobile phase bottles are connected to the HPLC system.

  • Column Change : If the column was recently changed, ensure the new column has the same stationary phase chemistry and dimensions as the previous one.

Impact of Mobile Phase Composition on p-Cresol Retention: A Deeper Dive

To provide a clearer understanding of how different mobile phase parameters affect p-cresol retention, the following sections detail the underlying principles and provide experimental guidance.

The Role of the Organic Modifier

In reversed-phase HPLC, increasing the concentration of the organic modifier in the mobile phase makes the mobile phase more nonpolar (stronger).[9][15] This increased mobile phase strength leads to a decrease in the retention time of analytes, as they will have a greater affinity for the mobile phase relative to the stationary phase.[15]

Organic ModifierElution StrengthImpact on p-Cresol Retention Time
Methanol WeakerLonger retention time at the same % composition compared to Acetonitrile
Acetonitrile StrongerShorter retention time at the same % composition compared to Methanol[8]

Experimental Protocol: Evaluating the Effect of Organic Modifier Concentration

  • Prepare Mobile Phases :

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Prepare a series of mobile phase compositions by mixing A and B in different ratios (e.g., 70:30, 60:40, 50:50 v/v).

  • HPLC Conditions :

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 274 nm

    • Column Temperature: 30°C

  • Procedure :

    • Equilibrate the column with the first mobile phase composition for at least 15 minutes.

    • Inject a standard solution of p-cresol.

    • Record the retention time.

    • Repeat for each mobile phase composition, ensuring adequate equilibration between each change.

The Critical Influence of Mobile Phase pH

For ionizable compounds, the pH of the mobile phase is a powerful tool to manipulate retention and selectivity.[11][16] p-Cresol, being a weak acid, will be in its neutral (protonated) form at acidic pH. In this state, it is more hydrophobic and will be strongly retained on a reversed-phase column. As the pH increases towards its pKa, it begins to deprotonate, forming the more polar phenolate anion, which is less retained.[11]

G cluster_0 Low pH (e.g., pH 3) cluster_1 High pH (approaching pKa) A p-Cresol (Neutral Form) More Hydrophobic C Increased Retention Time (Stronger interaction with C18) A->C B p-Cresol (Ionized Form) More Polar D Decreased Retention Time (Weaker interaction with C18) B->D

Caption: Effect of mobile phase pH on p-cresol ionization and retention.

Experimental Protocol: Investigating the Effect of Mobile Phase pH

  • Prepare Buffered Mobile Phases :

    • Aqueous Component: Prepare buffers at different pH values (e.g., pH 3.0, 5.0, and 7.0) using a suitable buffer system (e.g., phosphate or acetate buffer).

    • Organic Modifier: Acetonitrile or Methanol.

    • Mix the aqueous buffer and organic modifier in a fixed ratio (e.g., 60:40 v/v).

  • HPLC Conditions :

    • Use the same HPLC conditions as in the organic modifier experiment.

  • Procedure :

    • Equilibrate the column with the mobile phase at the first pH value.

    • Inject the p-cresol standard and record the retention time.

    • Repeat for each mobile phase pH, ensuring thorough equilibration between each change. It is generally recommended to move from lower to higher pH to avoid potential column degradation.

By systematically evaluating the impact of both the organic modifier and the mobile phase pH, you can develop a robust and reliable HPLC method for the analysis of p-cresol.

References

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC - NIH. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. [Link]

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - ResearchGate. [Link]

  • Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • How to fix a shifting retention time of peaks in hplc? - ResearchGate. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. [Link]

  • Reversed Phase HPLC 12 - The Organic Modifier - YouTube. [Link]

  • A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed. [Link]

  • p-Cresol - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations - Restek. [Link]

  • Influence of pH on retention in linear organic modifier gradient RP HPLC - PubMed. [Link]

  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

Sources

Validation & Comparative

A Guide to Validating an Analytical Method for p-Cresol Quantification Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, demonstrating that a procedure is fit for its intended purpose.[1][2] This guide provides an in-depth, practical comparison of the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of p-cresol, a common preservative in pharmaceutical formulations, benchmarked against the globally recognized ICH Q2(R1) guidelines.[3][4][5]

p-Cresol (4-methylphenol) is an aromatic organic compound utilized in the pharmaceutical industry for its antimicrobial properties as a preservative in injectable drug products.[6][7] Its concentration must be carefully controlled to ensure both efficacy and patient safety. Therefore, a robust and reliable analytical method for its quantification is a critical quality attribute.

This guide eschews a rigid, templated approach. Instead, it offers a narrative grounded in the practical experience of a Senior Application Scientist, elucidating not just the "what" and "how," but the fundamental "why" behind each validation parameter and experimental design choice.

The Analytical Challenge: Quantifying p-Cresol in a Pharmaceutical Formulation

Our hypothetical scenario involves the quantification of p-cresol in a protein-based drug product formulation. The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a workhorse in pharmaceutical analysis for its versatility and reliability.[8]

Hypothetical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Validation Journey: A Parameter-by-Parameter Exploration

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[1] The ICH Q2(R1) guideline outlines a set of validation characteristics that must be considered.[3][4][5] The following sections will delve into each of these parameters, providing a detailed experimental protocol and illustrative data.

Specificity: Ensuring the Method's Selectivity

Why it matters: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10][11] A lack of specificity can lead to inaccurate quantification and a false assessment of product quality.

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (formulation matrix without p-cresol) to ensure no interfering peaks are present at the retention time of p-cresol.

  • Standard Analysis: Inject a standard solution of p-cresol to determine its retention time.

  • Spiked Placebo Analysis: Spike the placebo with a known concentration of p-cresol and analyze to confirm that the analyte peak is well-resolved from any matrix components.

  • Forced Degradation: Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the p-cresol peak is not interfered with by any degradants.

Data Presentation:

SamplePeak at p-cresol Retention Time?Resolution from Nearest Peak
Mobile Phase BlankNo-
PlaceboNo-
p-Cresol StandardYes-
Spiked PlaceboYes> 2.0
Acid Stressed SampleYes> 2.0
Base Stressed SampleYes> 2.0
Oxidative Stressed SampleYes> 2.0
Thermal Stressed SampleYes> 2.0
Photolytic Stressed SampleYes> 2.0

Interpretation: The absence of interfering peaks in the blank and placebo demonstrates the method's specificity towards p-cresol in the formulation matrix. A resolution of greater than 2 between the p-cresol peak and any other peak in the spiked and stressed samples confirms that the method can accurately quantify p-cresol even in the presence of potential interferences.[12]

Linearity and Range: Establishing a Proportional Response

Why it matters: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[13][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of p-cresol covering the expected concentration range. For an assay of a substance in a finished product, the ICH Q2(R1) guideline suggests a range of 80% to 120% of the test concentration.[15]

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
8079850, 80100, 7995079967
9090100, 89900, 9025090083
100100200, 100500, 100350100350
110110300, 110100, 110500110300
120120500, 120800, 120650120650

Linear Regression Analysis:

  • Slope: 1005.2

  • Y-Intercept: 150.8

  • Correlation Coefficient (r²): 0.9995

Interpretation: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable and indicates a strong linear relationship between concentration and peak area.[14] The established range for this method is 80-120 µg/mL.

Accuracy: Closeness to the True Value

Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][16] It is a measure of the method's trueness.

Experimental Protocol:

  • Prepare samples by spiking the placebo with p-cresol at a minimum of three concentration levels within the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Data Presentation:

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Mean Recovery (%)%RSD
80%80.079.5, 80.2, 79.899.4, 100.3, 99.899.80.45
100%100.0100.5, 99.8, 100.2100.5, 99.8, 100.2100.20.35
120%120.0119.5, 120.8, 120.199.6, 100.7, 100.1100.10.55

Interpretation: The acceptance criteria for accuracy can vary, but for the assay of a drug substance, a recovery of 98.0% to 102.0% is often expected.[17] The low %RSD at each level further supports the method's accuracy.

Precision: Measuring Repeatability and Intermediate Precision

Why it matters: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9][16] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[2]

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions.

Data Presentation:

Repeatability:

Concentration (µg/mL)Replicate 1Replicate 2Replicate 3Mean%RSD
100100.2100.599.8100.170.35

Intermediate Precision:

Analyst 1 / Day 1Analyst 2 / Day 2
Mean Concentration (µg/mL) 100.17100.55
%RSD (n=6) 0.350.42

Interpretation: A low %RSD (typically ≤2% for an assay) demonstrates good precision.[17] The consistency of results between different analysts and days indicates that the method is reliable under typical laboratory variations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Limits

Why it matters: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][18] These are critical for the analysis of impurities or low-level analytes.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is generally accepted for estimating the LOD.[18]

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is generally accepted for estimating the LOQ.

  • Confirm the LOQ by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision and accuracy.

Data Presentation:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.1~3:1
LOQ 0.3~10:1

LOQ Confirmation (n=6):

Measured Concentration (µg/mL)Recovery (%)%RSD
LOQ Sample (0.3 µg/mL) 0.29, 0.31, 0.30, 0.28, 0.32, 0.2996.7, 103.3, 100.0, 93.3, 106.7, 96.74.5

Interpretation: The determined LOD and LOQ indicate the sensitivity of the method. The precision and accuracy at the LOQ should meet predefined acceptance criteria (e.g., %RSD ≤ 10% and recovery within 80-120%).

Robustness: Assessing the Method's Resilience

Why it matters: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][19] It is typically evaluated during method development.

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition, pH, column temperature, flow rate).[20][21]

  • Introduce small, deliberate variations to these parameters, one at a time.

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Data Presentation:

Parameter VariedVariationRetention Time (min)Peak AreaResolution
Nominal Condition -5.201003503.5
Flow Rate 0.9 mL/min5.781115003.6
1.1 mL/min4.73912273.4
Column Temperature 28 °C5.351001003.5
32 °C5.051006003.5
Mobile Phase Composition ACN:Water (38:62)5.851008003.7
ACN:Water (42:62)4.65999003.3

Interpretation: If the system suitability parameters remain within acceptable limits despite the variations, the method is considered robust.[19] This provides confidence in the method's performance during routine use and transfer between laboratories.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow and interconnectedness of the validation parameters.

ValidationWorkflow cluster_method Analytical Method for p-Cresol cluster_validation ICH Q2(R1) Validation Parameters Method HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Specificity->Accuracy Ensures Accurate Measurement Linearity->Accuracy Defines Range for Accuracy Linearity->Precision Defines Range for Precision Precision->Accuracy Prerequisite for Accuracy LOD_LOQ->Linearity Defines Lower Limit of Range

Caption: Logical flow of the analytical method validation process for p-cresol.

Conclusion

The validation of an analytical method is a systematic and scientifically sound process that provides documented evidence of a method's reliability for its intended application. By following the principles outlined in the ICH Q2(R1) guideline and understanding the rationale behind each validation parameter, researchers and scientists can ensure the generation of high-quality, defensible analytical data. This guide has provided a practical framework for validating an HPLC method for p-cresol, emphasizing the importance of a logical, evidence-based approach to this critical aspect of pharmaceutical quality control.

References

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • Pharma Beginners. (2024). How to Perform Linearity and Range in Analytical Method Validation.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • GMP SOP. (n.d.). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Pharma Validation. (2025). ICH Q2 Guidance on Reporting LOD and LOQ Values.
  • Scribd. (n.d.). Ich Validation 2qa.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?
  • Front Life Sciences. (2025). Specificity analytical method validation.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?
  • ResearchGate. (2024). Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)?
  • ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation.
  • PMC - NIH. (n.d.). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation.
  • LCGC International. (n.d.). Robustness Tests.
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • ResearchGate. (2025). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of m,p-Cresol in Pharmaceutical Formulations.
  • ResearchGate. (n.d.). Robustness/ruggedness tests in method validation.
  • Analytice. (2024). Analysis of p-cresol (CAS: 106-44-5) in laboratories.
  • Benchchem. (n.d.). Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers.
  • MDPI. (n.d.). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for p-Cresol Determination.
  • Metabolon. (n.d.). P-Cresol Sulfate.
  • PubMed Central. (n.d.). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for p-Cresol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of p-Cresol

Para-cresol (p-cresol), a phenolic compound generated from the metabolism of tyrosine by intestinal microflora, has garnered significant attention in the medical and pharmaceutical research communities.[1][2] As a well-known uremic toxin, its accumulation in the body is strongly associated with the progression of chronic kidney disease (CKD) and cardiovascular complications.[1] In biological systems, p-cresol exists in a free, unconjugated form, as well as two major conjugated forms: p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[1][2] The accurate quantification of both free and total p-cresol in various biological matrices, such as plasma, serum, and urine, is therefore crucial for clinical research, disease monitoring, and the evaluation of therapeutic interventions.[1]

This guide provides a comprehensive cross-validation of two of the most powerful analytical techniques employed for p-cresol quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each method is paramount for generating robust and reliable data. This document will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on established validation parameters.

Pillar 1: Fundamental Principles and Experimental Causality

The choice between HPLC-UV/FLD and LC-MS/MS is not merely a matter of preference but is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV/FLD Detection

HPLC is a cornerstone of analytical chemistry that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For p-cresol analysis, reversed-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase.

The detection of p-cresol post-separation is commonly achieved using either a UV-Vis detector or a fluorescence detector (FLD). The choice of detector is critical:

  • UV-Vis Detection: This method relies on the principle that p-cresol absorbs light in the ultraviolet spectrum.[3] The amount of light absorbed is directly proportional to the concentration of p-cresol in the sample. While widely accessible, UV detection can sometimes lack the specificity required for complex biological matrices where other compounds may co-elute and absorb at similar wavelengths.[3][4]

  • Fluorescence Detection (FLD): p-Cresol is a naturally fluorescent molecule, making FLD a highly sensitive and selective detection method.[5][6] By exciting the molecule at a specific wavelength (e.g., 284 nm) and measuring the emitted light at a higher wavelength (e.g., 310 nm), FLD can significantly reduce background noise and interference, leading to lower detection limits compared to UV.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents a more advanced analytical technique that couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[3] This method provides a "molecular fingerprint" of the analyte, offering an unparalleled level of confidence in identification and quantification.[3]

The process involves three key stages:

  • Ionization: After chromatographic separation, the p-cresol molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7]

  • Mass Selection (MS1): The ionized molecules are then guided into the first mass analyzer (a quadrupole), which selects for the specific mass-to-charge ratio (m/z) of the p-cresol parent ion.

  • Fragmentation and Detection (MS2): The selected parent ions are fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), allows for the highly specific detection of p-cresol, even in the presence of co-eluting compounds.[7][8]

The primary advantage of LC-MS/MS lies in its exceptional selectivity and sensitivity, enabling the quantification of p-cresol at much lower concentrations than HPLC-UV/FLD.[4][9]

Pillar 2: Method Validation and Performance Comparison

The reliability of any analytical method hinges on its rigorous validation. The following comparison is based on key validation parameters outlined by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13]

Validation Parameter HPLC-UV/FLD LC-MS/MS Rationale and Insights
Specificity/Selectivity Moderate to High (FLD > UV)ExcellentHPLC-UV can be prone to interference from co-eluting compounds in complex matrices.[4] FLD enhances selectivity.[5] LC-MS/MS, with its MRM capabilities, offers superior selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interference.[3][7]
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeLC-MS/MS is inherently more sensitive than HPLC-UV/FLD, often by several orders of magnitude.[4][9] This makes it the method of choice for analyzing trace levels of p-cresol, particularly the free, biologically active fraction.[1][5]
Linearity & Range Good (typically R² > 0.99)Excellent (typically R² > 0.99)Both methods can achieve excellent linearity over a defined concentration range.[14][15] The linear range of LC-MS/MS is often wider, accommodating a broader spectrum of sample concentrations.
Precision & Accuracy Good (%RSD < 15%)Excellent (%RSD < 15%)Both techniques can meet the stringent precision and accuracy requirements of regulatory guidelines.[11][13] However, the higher selectivity of LC-MS/MS often leads to more consistently accurate results, especially at lower concentrations.[8]
Matrix Effects Low to ModerateCan be significantHPLC-UV/FLD is less susceptible to matrix effects. In LC-MS/MS, co-eluting compounds can suppress or enhance the ionization of p-cresol, impacting accuracy.[1] This necessitates careful method development and often the use of a stable isotope-labeled internal standard to compensate for these effects.
Sample Throughput ModerateHighModern LC-MS/MS systems, often utilizing Ultra-High-Performance Liquid Chromatography (UHPLC), can achieve very short run times (e.g., under 5 minutes), leading to higher sample throughput.[15][16]

Pillar 3: Experimental Protocols and Workflows

The following protocols are provided as a guide and should be fully validated in the end-user's laboratory.

Experimental Workflow: A Visual Comparison

G cluster_0 HPLC-UV/FLD Workflow cluster_1 LC-MS/MS Workflow a1 Sample Collection (Plasma, Serum, Urine) a2 Protein Precipitation (e.g., Acetonitrile) a1->a2 a3 Hydrolysis (for Total p-cresol) (Acid Hydrolysis) a2->a3 a4 Centrifugation a3->a4 a5 Supernatant Transfer a4->a5 a6 HPLC Separation (C18 Column) a5->a6 a7 UV or Fluorescence Detection a6->a7 a8 Data Analysis a7->a8 b1 Sample Collection (Plasma, Serum, Urine) b2 Protein Precipitation (with Internal Standard) b1->b2 b3 Hydrolysis (for Total p-cresol) (Acid Hydrolysis) b2->b3 b4 Centrifugation b3->b4 b5 Supernatant Transfer & Dilution b4->b5 b6 UHPLC Separation (C18 Column) b5->b6 b7 Tandem Mass Spectrometry (ESI, MRM) b6->b7 b8 Data Analysis b7->b8

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of p-Cresol Measurement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the quantification of p-cresol in biological matrices. It is intended for researchers, clinical laboratory scientists, and drug development professionals who require robust, reproducible, and comparable data for this critical uremic toxin. We will move beyond a simple recitation of protocols to explore the underlying scientific principles that ensure the validity and trustworthiness of the results.

The Clinical and Analytical Challenge of p-Cresol

p-Cresol (4-methylphenol), a product of tyrosine metabolism by intestinal bacteria, is a significant protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2][3] Its measurement is crucial for monitoring CKD progression, assessing the efficacy of therapeutic interventions, and investigating its role in cardiovascular and other systemic toxicities.[2][4][5]

However, the accurate quantification of p-cresol is fraught with challenges that can lead to significant inter-laboratory variability:

  • Complex Biological Forms: In circulation, less than 5% of p-cresol exists in its free, unconjugated form. The vast majority is converted into p-cresyl sulfate (pCS) and, to a lesser extent, p-cresyl glucuronide (pCG).[2][6] Analytical strategies must therefore clearly define whether they are measuring "free" or "total" p-cresol (the sum of all forms after a hydrolysis step).

  • High Protein Binding: Both free p-cresol and its conjugates are extensively bound to serum albumin (upwards of 90%), making their extraction from the sample matrix a critical and often variable step.[2]

  • Diverse Analytical Methodologies: Laboratories employ a range of techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), each with its own performance characteristics.[1][7][8][9]

An ILC, also known as a proficiency test, is the most effective tool for assessing and improving the comparability and accuracy of results across different laboratories.[10][11][12] This guide outlines a robust framework for such a study.

Designing a Robust Inter-Laboratory Comparison Study

A successful ILC is built upon meticulous planning, from sample preparation to statistical analysis.[13] The goal is to create a self-validating system where the protocol itself minimizes ambiguity and forces a critical evaluation of laboratory performance.

Overall Study Workflow

The workflow of an ILC is a closed-loop system designed to ensure objectivity and clear, actionable outcomes.

ILC_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories cluster_analysis Data Analysis & Reporting A 1. Preparation of Test Materials (Spiked Serum Pools) B 2. Homogeneity & Stability Testing A->B C 3. Distribution to Participants B->C D 4. Sample Analysis (Following Standardized Protocol) C->D E 5. Data Submission (Secure Portal) D->E F 6. Statistical Analysis (Z-Score, Repeatability) E->F G 7. Final Report Generation & Distribution F->G G->A Feedback Loop for Future Rounds

Caption: Workflow for a p-Cresol Inter-Laboratory Comparison Study.

Preparation of Test Materials

The foundation of any ILC is the quality of the test material. The material must be homogenous and stable to ensure every participant is analyzing an identical sample.

  • Matrix Selection: Pooled human serum from healthy donors is the preferred matrix as it closely mimics clinical samples.

  • Analyte Spiking: A certified reference material of p-cresol (available from suppliers like Sigma-Aldrich or LGC Standards) should be used.[14][15] The serum pool is divided into aliquots and spiked to create multiple concentration levels (e.g., low, medium, and high) that are clinically relevant. Normal p-cresol levels in healthy individuals are typically low, while they can be 7-10 times higher in patients with uremia.[8]

  • Homogeneity and Stability Testing: Before distribution, the coordinating lab must confirm that the analyte concentration is consistent across all prepared vials (homogeneity) and that it does not degrade under the proposed storage and shipping conditions (stability).

Standardized Protocol for Total p-Cresol Measurement

To ensure a valid comparison of laboratory performance rather than method performance, all participants must adhere to a single, well-defined analytical protocol. The following LC-MS/MS method is provided as a robust example, chosen for its high sensitivity and specificity.

Sample Preparation Workflow

The critical steps of hydrolysis and protein precipitation are visualized below. This sequence is essential for liberating conjugated p-cresol and removing interfering macromolecules.

Sample_Prep_Workflow Start Serum Sample (100 µL) Step1 Add Internal Standard (p-Cresol-d7) Start->Step1 Step2 Acid Hydrolysis (HCl, 80°C, 2 min) To convert pCS/pCG to p-Cresol Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 Vortex & Centrifuge (10,000 rpm, 10 min) Step3->Step4 Step5 Collect Supernatant Step4->Step5 End Inject into LC-MS/MS Step5->End

Caption: Standardized sample preparation for total p-cresol analysis.

Detailed Experimental Protocol

Objective: To quantify the total concentration of p-cresol in provided serum samples.

  • Reagent Preparation:

    • p-Cresol Stock Solution (1 mg/mL): Prepare using a certified p-cresol analytical standard.

    • Internal Standard (IS) Stock: Use p-Cresol-d7 or a similar stable isotope-labeled standard.

    • Precipitation Solution: Acetonitrile with 0.1% formic acid containing the IS at a fixed concentration.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation (as diagrammed above):

    • Thaw serum samples completely at room temperature.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of serum.

    • Add 25 µL of 6M HCl and heat at 80°C for 2 minutes to facilitate acid-catalyzed hydrolysis of p-cresyl sulfate and glucuronide.[16]

    • Cool samples to room temperature.

    • Add 900 µL of ice-cold Precipitation Solution (containing IS).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).[4]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific parent-to-fragment ion transitions. For p-cresol, this is typically m/z 107 -> fragments. For its sulfate conjugate (pCS), transitions like m/z 187 → 80.00 and m/z 187 → 107.00 are used if direct measurement is desired.[17]

  • Calibration and Quantification:

    • Prepare a calibration curve using a blank serum matrix, spiking with known concentrations of p-cresol standard.

    • Process calibrators and QC samples alongside the ILC test samples.

    • Quantify the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area. The linear range for such methods is often between 0.5 to 30 µg/mL.[6]

Data Analysis and Performance Evaluation

The evaluation of results must be objective and statistically sound. The primary tool for assessing performance in proficiency testing is the Z-score, as recommended by international standards.[18][19]

Z-Score Calculation: Z = (x - X) / σ Where:

  • x is the result from the individual laboratory.

  • X is the assigned value (often the robust mean of all participant results).

  • σ is the proficiency standard deviation (a target value for precision).

Performance Interpretation:

  • |Z| ≤ 2.0: Satisfactory performance.[20]

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Inter-Laboratory Comparison Results

The table below presents a summary of hypothetical data from a 10-laboratory comparison for a single test sample with an assigned value (robust mean) of 18.5 µg/mL and a target standard deviation of 1.5 µg/mL.

Laboratory IDMethodReported Conc. (µg/mL)Deviation from MeanZ-ScorePerformance
Lab 01LC-MS/MS18.9+0.40.27Satisfactory
Lab 02LC-MS/MS17.8-0.7-0.47Satisfactory
Lab 03HPLC-FLD19.5+1.00.67Satisfactory
Lab 04LC-MS/MS21.6+3.12.07Questionable
Lab 05LC-MS/MS18.2-0.3-0.20Satisfactory
Lab 06GC-MS16.1-2.4-1.60Satisfactory
Lab 07LC-MS/MS17.5-1.0-0.67Satisfactory
Lab 08HPLC-FLD14.2-4.3-2.87Questionable
Lab 09LC-MS/MS18.8+0.30.20Satisfactory
Lab 10LC-MS/MS19.1+0.60.40Satisfactory

Discussion and Causality of Errors

The results highlight common sources of variability. The "Questionable" results from Lab 04 and Lab 08 demand a root cause analysis.

  • Lab 04 (High Z-Score): A positive bias could stem from several sources. Incomplete chromatographic separation from an interfering compound could artificially inflate the peak area. Alternatively, errors in the preparation of the calibration standards could lead to a systematic overestimation of the concentration.

  • Lab 08 (Low Z-Score): A negative bias often points to issues in sample preparation. Inefficient hydrolysis would fail to convert all pCS and pCG to free p-cresol, leading to an underestimation of the total concentration. Another common issue is analyte loss during a liquid-liquid extraction step if one was used, or significant ion suppression in the MS source due to matrix effects.

Participation in such ILCs allows laboratories to identify these potential biases, refine their methods, and ultimately improve the accuracy and comparability of their data, which is essential for both clinical diagnostics and multi-site research studies.[10]

References

  • Development of the LC-MS/MS method for determining the p-cresol level in plasma. ResearchGate. Available at: [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. Available at: [Link]

  • Llaurado, G., et al. (2011). Comparison of different statistical methods for evaluation of proficiency test data. Analytical and Bioanalytical Chemistry, 401(6), 1817-1826. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available at: [Link]

  • Shu, Y., et al. (2016). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Biomedical Chromatography, 30(11), 1782-1788. Available at: [Link]

  • Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis, 167, 149-154. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Iranian Journal of Pharmaceutical Research, 20(2), 68-78. Available at: [Link]

  • Sha, Y., et al. (2023). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Molecules, 28(14), 5373. Available at: [Link]

  • Allard, A., & Amarouche, S. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]

  • Cox, M. G., & Harris, P. M. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S221. Available at: [Link]

  • De Smet, R., et al. (1998). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. Clinical Chimica Acta, 278(1), 1-21. Available at: [Link]

  • Gryglik, D., et al. (2016). Simultaneous Determination of Phenol and p-Cresol in Human Urine by an HPLC Method. Acta Poloniae Pharmaceutica, 73(4), 883-888. Available at: [Link]

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. National Center for Biotechnology Information. Available at: [Link]

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. Available at: [Link]

  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. ResearchGate. Available at: [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]

  • p-Cresol CAS 106-44-5. Merck Millipore. Available at: [Link]

  • Analysis of p-cresol (CAS: 106-44-5) in laboratories. Analytice. Available at: [Link]

  • Nandini, E., et al. (2019). Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. Heliyon, 5(11), e02978. Available at: [Link]

  • Comparison of p-cresol standards at different concentrations. ResearchGate. Available at: [Link]

  • p-Cresol. NIST WebBook. Available at: [Link]

  • Interlaboratory comparisons other than proficiency testing. Eurachem. Available at: [Link]

  • Comparison between measured p-cresol levels. ResearchGate. Available at: [Link]

  • Cuoghi, A., et al. (2012). Quantification of p-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. Analytical and Bioanalytical Chemistry, 404(7), 2097-2104. Available at: [Link]

  • Interlaboratory comparisons. EU Science Hub. Available at: [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. Available at: [Link]

  • Liao, J. D., et al. (2024). Advances in uremic toxin detection and monitoring in the management of chronic kidney disease progression to end-stage renal disease. Analyst, 149(10), 2697-2713. Available at: [Link]

  • Giglio, R. V., et al. (2023). Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice. International Journal of Molecular Sciences, 24(5), 4969. Available at: [Link]

  • Leong, S. C., & Sirich, T. L. (2016). Classification of Uremic Toxins and Their Role in Kidney Failure. Clinical Journal of the American Society of Nephrology, 11(8), 1487-1495. Available at: [Link]

  • Duranton, F., et al. (2012). Normal and Pathologic Concentrations of Uremic Toxins. Journal of the American Society of Nephrology, 23(7), 1258-1266. Available at: [Link]

  • The Search for Uremic Toxins. Stanford Medicine. Available at: [Link]

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A Senior Application Scientist's Guide to Quantifying p-Cresol in Serum: A Comparative Analysis of Limit of Detection and Limit of Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating uremic toxicity, particularly in the context of chronic kidney disease (CKD), the accurate quantification of p-cresol is paramount. As a key protein-bound uremic toxin, p-cresol and its primary circulating form, p-cresyl sulfate (pCS), are implicated in the progression of renal disease and associated cardiovascular complications.[1][2] The ability to reliably measure low concentrations of this analyte in complex biological matrices like serum is fundamental to understanding its pathophysiology and developing effective therapeutic interventions.

This guide provides an in-depth comparison of analytical methodologies for p-cresol quantification in serum, with a specific focus on two critical performance characteristics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). We will dissect the underlying principles of these parameters, compare the capabilities of various analytical techniques, and provide a detailed, field-proven protocol for the gold-standard LC-MS/MS method, grounded in the principles of regulatory bioanalytical method validation.

The Bedrock of Measurement: Understanding LOD and LOQ

Before comparing methods, it is crucial to establish a firm understanding of what LOD and LOQ represent. These parameters define the lower boundaries of an analytical method's performance and are rigorously defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[3][4][5][6]

  • Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected and distinguished from the analytical noise or blank signal. While an analyte at the LOD is detectable, the concentration cannot be determined with acceptable accuracy or precision. It is often established by determining the signal-to-noise ratio (S/N), typically requiring a minimum of 3:1.

  • Limit of Quantification (LOQ): Also referred to as the Lower Limit of Quantification (LLOQ), this is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[7][8] This is the most critical parameter for quantitative studies. According to FDA guidelines, the LLOQ must demonstrate a precision (Coefficient of Variation, CV) that does not exceed 20% and an accuracy within ±20% of the true value.[9][10]

The distinction is critical: LOD tells you if something is present, while LOQ tells you how much is present with confidence.

cluster_0 Signal Intensity vs. Concentration Noise Analytical Noise (Blank Signal) LOD Limit of Detection (LOD) (Signal > 3x Noise) Qualitative Detection Noise->LOD Signal Emerges LOQ Limit of Quantification (LOQ) (Acceptable Precision & Accuracy) Quantitative Measurement LOD->LOQ Signal becomes reliable Range Quantitative Range LOQ->Range Linear Response

Caption: Conceptual relationship between analytical noise, LOD, and LOQ.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique directly impacts the achievable sensitivity for p-cresol in serum. Several methods have been developed, each with distinct advantages and limitations.

MethodPrincipleTypical LOD for p-Cresol (µg/mL)Typical LOQ/LLOQ for p-Cresol (µg/mL)Key Considerations
Fluorescence Spectroscopy Measures native fluorescence of p-cresol.~0.2[7][8]~0.5 - 0.6[7][8]Simple and cost-effective but may lack specificity and be prone to interference from other fluorescent compounds.
HPLC with Fluorescence Detection Chromatographic separation followed by fluorescence detection.~0.14[11]Not always specified, but >LODOffers better specificity than direct spectroscopy due to chromatographic separation.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass analysis.Method-dependent, often very low.Method-dependent, often very low.Highly sensitive and specific but typically requires a derivatization step, adding complexity to sample prep.[13]
Liquid Chromatography-Tandem MS (LC-MS/MS) Gold standard; chromatographic separation coupled with highly specific mass detection.Not typically reported; LLOQ is the key metric.0.001 - 0.1[14][15]Unmatched sensitivity and specificity, allowing for quantification of both total and free p-cresol.[14]

As the data illustrates, LC-MS/MS methods provide significantly lower limits of quantification, often by orders of magnitude, compared to spectroscopic or standard HPLC techniques. This enhanced sensitivity is crucial for accurately measuring the low concentrations of the biologically active free p-cresol, which constitutes only a small fraction of the total circulating amount.[11]

In-Depth Protocol: A Validated LC-MS/MS Method for Total p-Cresol in Serum

This section details a robust, validated protocol for quantifying total p-cresol (as p-cresyl sulfate) in human serum. The causality behind each step is explained to underscore the principles of developing a trustworthy and self-validating system.

Experimental Workflow Diagram

start_end start_end process process qc qc start 1. Serum Sample Thawing & Vortexing spike 2. Spike with Internal Standard (pCS-d7) start->spike precip 3. Protein Precipitation (Add cold Acetonitrile) spike->precip vortex_cent 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) precip->vortex_cent supernatant 5. Transfer Supernatant to new plate/vials vortex_cent->supernatant inject 6. Inject into LC-MS/MS System supernatant->inject

Caption: LC-MS/MS sample preparation workflow for p-cresol analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • Human Serum (and charcoal-stripped serum for calibration standards)

  • p-Cresyl sulfate (pCS) analytical standard

  • p-Cresyl-d7 sulfate (pCS-d7) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ultrapure Water

2. Preparation of Standards and Internal Standard:

  • Causality: Preparing calibration standards and Quality Control (QC) samples from separate stock solutions is a core requirement of regulatory guidelines to ensure the accuracy of the validation.[4]

  • Prepare a 1 mg/mL stock solution of pCS and pCS-d7 in methanol.

  • Create a series of working standard solutions by serially diluting the pCS stock. These will be used to spike into the blank serum matrix to create the calibration curve (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Prepare a working Internal Standard solution (e.g., 100 ng/mL pCS-d7 in 50:50 ACN:Water).

3. Sample Preparation: Protein Precipitation (PPT):

  • Causality: Serum proteins heavily bind p-cresol and can interfere with chromatography and ionization.[16] PPT using a cold organic solvent like acetonitrile is a rapid and effective method to remove the majority of these proteins.[14]

  • Protocol:

    • Pipette 50 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the working IS solution (pCS-d7) to all tubes except the blank matrix.

    • Add 200 µL of cold (-20°C) acetonitrile.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 150 µL of the clear supernatant to an HPLC vial or 96-well plate for analysis.

4. LC-MS/MS Conditions:

  • Causality: Reversed-phase chromatography (using a C18 column) is ideal for retaining and separating moderately polar compounds like pCS from other endogenous components.[14] A gradient elution ensures that analytes are eluted efficiently with good peak shape. Negative electrospray ionization (ESI-) is chosen because the sulfate group on pCS is readily deprotonated, forming a stable negative ion that is easily detected by the mass spectrometer.[14]

  • LC Parameters:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • MS/MS Parameters (Negative ESI):

    • Multiple Reaction Monitoring (MRM) Transitions:

      • pCS: Precursor ion (Q1) m/z 187.0 -> Product ion (Q3) m/z 107.0

      • pCS-d7 (IS): Precursor ion (Q1) m/z 194.0 -> Product ion (Q3) m/z 114.0

5. Data Analysis and Validation:

  • The concentration of pCS in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve.

  • Self-Validation System: The use of a stable isotope-labeled internal standard (pCS-d7) is the cornerstone of a self-validating assay.[15] Because the IS is chemically identical to the analyte but mass-shifted, it co-elutes and experiences the exact same extraction inefficiencies, matrix effects, and ionization suppression/enhancement. By using a ratio, these variations are cancelled out, ensuring a highly accurate and precise result for every single sample.

  • During method validation, the LLOQ must be demonstrated by analyzing at least five replicate samples at the lowest concentration on the curve, which must meet the acceptance criteria of ≤20% for both precision (CV) and accuracy deviation.[10]

Conclusion

The selection of an appropriate analytical method is a critical decision in any research involving p-cresol. While simpler methods like fluorescence spectroscopy can be useful for preliminary or high-concentration studies, they lack the sensitivity and specificity required for rigorous clinical research, especially when quantifying the low-nanogram-per-milliliter concentrations of free p-cresol.

LC-MS/MS stands as the authoritative method for this application, offering unparalleled sensitivity (LLOQs in the low ng/mL range) and specificity.[14] By implementing a well-validated protocol, such as the one detailed here, and understanding the fundamental principles of LOD and LOQ as defined by regulatory bodies, researchers can generate trustworthy, high-quality data. This analytical rigor is essential for advancing our understanding of uremic toxicity and developing novel therapeutics to improve outcomes for patients with chronic kidney disease.

References

  • Kiang, T. K. L., & Al-Soud, Y. A. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands. Available at: [Link]

  • Al-Soud, Y. A., & Kiang, T. K. L. (2024). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. Taylor & Francis Online. Available at: [Link]

  • Li, Z., & Suslick, K. S. (2018). Ultrasonic Preparation of Porous Silica-Dye Microspheres: Sensors for Quantification of Urinary Trimethylamine N-Oxide. ACS Publications. Available at: [Link]

  • De Smet, R., et al. (1998). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. PubMed. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. ResearchGate. Available at: [Link]

  • Lin, C. J., et al. (2012). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. PubMed. Available at: [Link]

  • Meert, N., et al. (2011). Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. Unknown Source. Available at: [Link]

  • Niwa, T., & Maeda, K. (1995). Phenol and p-cresol accumulated in uremic serum measured by HPLC with fluorescence detection. Semantic Scholar. Available at: [Link]

  • De Smet, R., et al. (2005). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. ResearchGate. Available at: [Link]

  • Trott, M., et al. (2024). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. PubMed Central. Available at: [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Lu, K. C., et al. (2022). Effects of p-cresol, a uremic toxin, on cancer cells. PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. Available at: [Link]

  • Al-Soud, Y. A., & Kiang, T. K. L. (2021). Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • NLS Pharmaceutics. (2024). p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease. Unknown Source. Available at: [Link]

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  • Gryglik, D., et al. (2023). Possible Effects of Uremic Toxins p-Cresol, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to p-Cresol Analysis: Comparing Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of p-Cresol

p-Cresol (4-methylphenol), a product of tyrosine metabolism by intestinal bacteria, is a prominent uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1] In healthy individuals, it undergoes detoxification in the liver and colon, forming conjugates like p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG) for excretion.[2] However, in CKD patients, the accumulation of these metabolites, particularly the protein-bound pCS, is strongly associated with cardiovascular complications, endothelial dysfunction, and overall mortality.[2][3] Consequently, the accurate and sensitive quantification of p-cresol and its conjugates in biological matrices like plasma and serum is paramount for clinical research, disease monitoring, and the development of new therapeutic strategies.[4][5]

This guide provides an in-depth comparison of the predominant mass spectrometry platforms used for p-cresol analysis. We will delve into the technical nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and the emerging field of Ion Mobility-Mass Spectrometry (IM-MS), offering field-proven insights to guide researchers in selecting the optimal methodology for their specific analytical needs.

The Metabolic Journey of p-Cresol

Understanding the metabolic pathway of p-cresol is fundamental to designing a robust analytical method. The choice of sample preparation and analytical technique is directly influenced by whether the goal is to measure the free, unconjugated form or the total concentration including its sulfate and glucuronide conjugates.

Tyrosine Tyrosine (in Intestine) pCresol_Free Free p-Cresol Tyrosine->pCresol_Free Gut Microbiota Metabolism Conjugation Conjugation (Liver & Colon) pCresol_Free->Conjugation Absorption pCS p-Cresyl Sulfate (pCS) Conjugation->pCS Sulfation (SULTs) pCG p-Cresyl Glucuronide (pCG) Conjugation->pCG Glucuronidation (UGTs) Excretion Renal Excretion pCS->Excretion pCG->Excretion

Caption: Metabolic pathway of p-cresol from dietary tyrosine to its major conjugates.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For the routine, high-sensitivity quantification of p-cresol and its conjugates in complex biological fluids, LC-MS/MS, particularly utilizing a triple quadrupole (QqQ) mass spectrometer, is the undisputed gold standard.[5] Its performance is rooted in the exceptional selectivity and sensitivity afforded by the Multiple Reaction Monitoring (MRM) scan mode.[3]

Principle of Operation & Causality

The strength of the QqQ lies in its two-stage mass filtering. The first quadrupole (Q1) isolates the precursor ion (the specific m/z of the target analyte, e.g., pCS), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the complex sample matrix and dramatically enhancing the signal-to-noise ratio.[6] For sulfonated metabolites like pCS, negative electrospray ionization (ESI) is universally employed because the sulfate group readily loses a proton to form a stable negative ion, leading to excellent ionization efficiency.[5][7]

Experimental Workflow: A Self-Validating System

A robust LC-MS/MS protocol is a self-validating system, where each step is designed to minimize variability and matrix effects.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma/Serum Sample IS Add Internal Standard (IS) Sample->IS PPT 2. Protein Precipitation (e.g., Acetonitrile) IS->PPT Centrifuge 3. Centrifuge & Collect Supernatant PPT->Centrifuge Evap 4. Evaporate & Reconstitute Centrifuge->Evap LC 5. UPLC/HPLC Separation (Reversed-Phase C18) Evap->LC MS 6. QqQ MS Detection (ESI-, MRM Mode) LC->MS Data 7. Data Acquisition & Quantification MS->Data

Caption: Typical high-throughput workflow for p-cresol conjugate analysis by LC-MS/MS.

Detailed Protocol: Quantification of p-Cresyl Sulfate (pCS) in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., p-cresyl-d7-sulfate). The internal standard is critical for correcting for sample loss during preparation and variations in instrument response.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is standard, providing good retention and separation for pCS.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute the analyte, and then re-equilibrate. Total run times are often short (2-5 minutes).[5]

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • p-Cresyl Sulfate: m/z 187 → 107 and/or 187 → 80.[3] Monitoring two transitions enhances specificity and confirms identity.

      • Internal Standard (e.g., p-cresyl-d7-sulfate): m/z 194 → 114.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For p-cresol, it is particularly effective for measuring the unconjugated, free form.[8][9]

Principle of Operation & Causality

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a long capillary column. After separation, the compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns that are excellent for structural confirmation via library matching.[10]

A key challenge for analyzing phenols like p-cresol by GC is their polar nature, which can cause poor peak shape and column adsorption. To overcome this, a derivatization step, such as silylation, is often required.[11] This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance. This derivatization is also crucial for separating the o-, m-, and p- isomers of cresol, which often co-elute in their underivatized form.[11]

Measuring Total p-Cresol

To measure total p-cresol (free + conjugated), a hydrolysis step is required prior to extraction and derivatization. This is typically achieved by heating the sample with a strong acid to break the sulfate and glucuronide bonds.[8][12] However, this harsh treatment can potentially degrade other sample components and introduces an extra, time-consuming step compared to direct LC-MS/MS analysis of conjugates.[12]

III. High-Resolution & Ion Mobility MS: Pushing the Boundaries

While QqQ and single-quadrupole GC-MS instruments are workhorses for quantification, advanced platforms offer unique capabilities for specific research challenges, particularly in isomer differentiation.

Quadrupole Time-of-Flight (Q-TOF) MS

Q-TOF instruments provide high-resolution accurate mass (HRAM) measurements, typically with mass accuracy within 5 ppm.[13] This capability is invaluable for:

  • Structural Elucidation: Confirming the elemental composition of unknown metabolites.

  • Reduced Interference: Differentiating analytes from matrix interferences that may have the same nominal mass but a different exact mass. While not typically used for routine high-throughput quantification due to higher cost and data file size, Q-TOF is a powerful tool in a discovery or advanced research setting.

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation based on the ion's size, shape, and charge, reported as its collision cross-section (CCS).[14] This gas-phase separation occurs after ionization but before mass analysis and can resolve isomers that are indistinguishable by mass spectrometry alone.[14][15]

This is highly relevant for cresol analysis. The structural isomers p-cresol, m-cresol, and o-cresol are isobaric (have the same mass) and can be challenging to separate chromatographically.[11][16] Furthermore, synthetic routes for pCS can sometimes yield the isomeric sulfonate (2-hydroxy-5-methylbenzenesulfonic acid), which shows an identical fragmentation pattern to pCS and is difficult to separate on many standard HPLC columns.[17] IM-MS has the potential to resolve these challenging separations based on subtle differences in their gas-phase shape, offering unparalleled specificity.[18]

Performance Comparison of Mass Spectrometry Platforms

The choice of instrument depends critically on the analytical question, required throughput, and available resources.

FeatureLC-MS/MS (Triple Quadrupole)GC-MS (Single Quadrupole)Ion Mobility-MS (e.g., Q-TOF-IM)
Primary Analyte Form Conjugates (pCS, pCG) & Free FormPrimarily Free Form (Total after hydrolysis)All forms; excels at isomer separation
Sample Prep Complexity Moderate (PPT, LLE, or SPE)[5][19]High (Requires hydrolysis for total, and derivatization)[8][11]Moderate to High
Sensitivity (LLOQ) Excellent (low ng/mL to pg/mL)[5][20]Good (ng/mL range)[9]Excellent
Selectivity Excellent (via MRM)[3]Good (via fragmentation pattern)Unparalleled (Separation by m/z and CCS)[14]
Isomer Separation Dependent on LC; can be challenging[17]Requires derivatization and specialized GC columns[11]Excellent; primary strength[18]
Throughput High (2-5 min/sample)Moderate (longer GC runs + prep time)Moderate to Low
Primary Application High-throughput clinical quantificationTargeted analysis of free volatilesComplex isomer-specific research, structural confirmation

Conclusion and Future Perspective

For the vast majority of applications in clinical and pharmaceutical research requiring accurate quantification of p-cresol and its key conjugates, LC-MS/MS on a triple quadrupole platform remains the superior choice . Its combination of high sensitivity, selectivity, and throughput is unmatched for routine analysis.[3][5]

GC-MS serves as a robust and reliable alternative, particularly when the focus is on the free, unconjugated p-cresol or when analyzing less complex matrices. The necessity of hydrolysis and derivatization, however, makes it less efficient for quantifying total uremic toxin load compared to direct LC-MS/MS methods.[8][11]

The frontier of p-cresol analysis lies with advanced techniques like Ion Mobility-Mass Spectrometry . As research delves deeper into the specific biological roles of different cresol isomers and their metabolites, the ability of IM-MS to provide unambiguous separation based on molecular shape will become indispensable.[14][18] While currently a specialized research tool, the insights it provides into the complex world of isomeric biomarkers will undoubtedly drive future discoveries in uremic toxicity and beyond.

References

  • Cuoghi, A., Caiazzo, M., Bellei, E., et al. (2012). Quantification of P-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. Analytical and Bioanalytical Chemistry.
  • BenchChem. (2025). Application Note: Quantification of p-Cresol Glucuronide in Human Plasma using LC-MS/MS. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites. BenchChem.
  • Al-Kassas, R., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices. MDPI. Available at: [Link]

  • Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). Sample preparation techniques to enhance p-cresol glucuronide detection. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for p-Cresol Determination. BenchChem.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. ATSDR. Available at: [Link]

  • National Center for Biotechnology Information. Table 7-1, Analytical Methods for Determining Cresols in Biological Materials. NCBI Bookshelf. Available at: [Link]

  • Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Wiley Analytical Science. Available at: [Link]

  • de Loor, H., et al. (2005). Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. Clinical Chemistry. Available at: [Link]

  • LGC. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Acronym. (2024). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Acronym. Available at: [Link]

  • Engineered Science Publisher. (2021). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science. Available at: [Link]

  • Royal Society of Chemistry. (2015). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Analyst. Available at: [Link]

  • Musso, C. G., et al. (2022). Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. MDPI. Available at: [Link]

  • Leis, F., & Goya, J. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to Evaluating the Robustness of a p-Cresol Analytical Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliability of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for evaluating the robustness of an analytical method for p-cresol, a uremic toxin and critical biomarker. We will move beyond rote procedural lists to explore the scientific rationale behind experimental design, ensuring the integrity and trustworthiness of your results.

The Imperative for Robust p-Cresol Analysis

p-Cresol (4-methylphenol) is a microbial metabolite of tyrosine that accumulates in patients with chronic kidney disease (CKD). Its protein-bound conjugate, p-cresyl sulfate, is a well-established uremic toxin associated with cardiovascular risk and overall mortality in CKD patients.[1] Accurate and reliable quantification of p-cresol in biological matrices like serum and urine is therefore critical for clinical research and therapeutic monitoring.[2][3]

An analytical method is only as valuable as its ability to withstand the minor variations inherent in routine laboratory work. This is the essence of robustness. The International Council for Harmonisation (ICH) defines robustness as the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4][5] This guide will provide a framework for testing these parameters, ensuring your p-cresol method is fit for its intended purpose.[6][7]

Designing a Robustness Study: A Multi-Factorial Approach

While a one-factor-at-a-time (OFAT) approach can be used, a Design of Experiments (DoE) approach is more efficient for identifying critical parameters and their potential interactions.[8] For this guide, we will focus on a common and effective technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection, a widely used method for p-cresol analysis.[2][9]

The first step is to identify the method parameters that are most likely to influence the results. For a typical RP-HPLC method, these include:

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer.

  • Mobile Phase pH: Affects the ionization state of the analyte and stationary phase.

  • Column Temperature: Influences retention time and peak shape.

  • Flow Rate: Directly impacts retention time and resolution.

  • Wavelength: Critical for detector response and sensitivity.

The workflow for a comprehensive robustness study is outlined below.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion P1 Identify Critical Method Parameters (CMPs) (e.g., pH, Temp, Flow Rate) P2 Define Nominal & Variation Levels for each CMP (e.g., pH 3.5 ± 0.2) P1->P2 P3 Select Experimental Design (e.g., Factorial Design) P2->P3 E1 Prepare Samples & Standards P3->E1 E2 Run Experiments According to Designed Matrix E1->E2 E3 Perform System Suitability Tests (SSTs) for each run E2->E3 A1 Collect & Analyze Data (Retention Time, Peak Area, Resolution) E3->A1 A2 Evaluate Impact of Variations Against Acceptance Criteria A1->A2 A3 Determine Method Robustness & Define Control Strategy A2->A3

Caption: Workflow for a p-Cresol Analytical Method Robustness Study.

Experimental Protocols: A Self-Validating System

Trustworthiness is built into a method by incorporating self-validating checks. System Suitability Tests (SSTs) are performed before each experimental run to ensure the chromatographic system is performing adequately.

Core HPLC Method (Nominal Conditions)

This protocol is a representative example for p-cresol analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Methanol and 0.1% Trifluoroacetic Acid (TFA) in Water (60:40 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[3]

  • Detection: Fluorescence (Excitation: 284 nm, Emission: 310 nm).[3]

  • Injection Volume: 20 µL.

  • Standard Solution: 10 µg/mL p-cresol in mobile phase.

Robustness Testing Protocol
  • Parameter Variation: Deliberately vary the parameters around the nominal conditions as detailed in Table 1. For instance, if the nominal mobile phase composition is 60% methanol, prepare mobile phases with 58% and 62% methanol.[10]

  • System Suitability: For each condition, inject a standard solution five times. The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%.

  • Analysis: After passing SST, inject the standard solution in triplicate for each experimental condition defined by the robustness design.

  • Data Evaluation: Record retention time, peak area, and USP tailing factor for the p-cresol peak. Calculate the mean and %RSD for each parameter at each condition.

Data Presentation and Comparative Analysis

Summarizing the quantitative data in a structured table allows for easy comparison and identification of influential parameters.[11]

Table 1: Robustness Study Design and Hypothetical Results for p-Cresol Analysis

ParameterVariationRetention Time (min)Peak Area (RSD%)Tailing FactorAssessment
Nominal Condition - 5.20 0.8% 1.1 Pass
Mobile Phase % Organic 58% Methanol5.51 (+6.0%)0.9%1.1Pass
62% Methanol4.92 (-5.4%)0.7%1.1Pass
Mobile Phase pH pH 2.95.18 (-0.4%)1.1%1.2Pass
pH 3.35.22 (+0.4%)0.9%1.1Pass
Column Temperature 33 °C5.35 (+2.9%)1.0%1.1Pass
37 °C5.05 (-2.9%)0.8%1.0Pass
Flow Rate 0.9 mL/min5.78 (+11.2%)1.2%1.1Investigate
1.1 mL/min4.73 (-9.0%)1.1%1.2Investigate
Interpretation of Results
  • Mobile Phase Composition & Temperature: As expected, variations in organic content and temperature caused predictable shifts in retention time. However, the peak shape (tailing factor) and precision (peak area RSD) remained well within typical acceptance criteria (e.g., Tailing ≤ 2.0, RSD ≤ 2.0%), indicating the method is robust against these changes.[12]

  • pH: The minimal change in retention time with pH variation suggests that p-cresol's retention is not significantly affected within this acidic range, demonstrating robustness.

  • Flow Rate: The flow rate variation produced the most significant, albeit predictable, shifts in retention time (>10%). While peak shape and precision were unaffected, such a large shift could risk peak co-elution with other components in a complex matrix. This parameter should be tightly controlled in the final method. This highlights a parameter that impacts method performance, a key goal of robustness testing.[13]

The relationship between these parameters and the method's performance can be visualized as a cause-and-effect diagram.

G cluster_0 Instrument Parameters cluster_1 Mobile Phase cluster_2 Column output Method Performance (Retention Time, Resolution, Peak Shape) flow Flow Rate flow->output temp Column Temperature temp->output wav Detection Wavelength wav->output ph pH ph->output comp Organic % comp->output buffer Buffer Concentration buffer->output batch Column Batch/Age batch->output mfg Manufacturer mfg->output

Caption: Factors Influencing Analytical Method Performance.

Conclusion and Best Practices

This guide demonstrates that evaluating the robustness of a p-cresol analytical method is a systematic process grounded in regulatory principles and scientific rationale.[14][15] The HPLC method described here proves to be robust concerning minor variations in mobile phase composition, pH, and column temperature. However, it shows sensitivity to changes in flow rate, which should be precisely controlled during routine use.

Regulatory bodies like the FDA and international standards such as ICH emphasize that robustness should be considered during the development phase of an analytical method.[16][17] By deliberately challenging the method early, scientists can build quality and reliability into the procedure from the start, ensuring the generation of consistently accurate and trustworthy data for critical applications in drug development and clinical research.

References

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • LCGC International. Robustness Tests. [Link]

  • Pharma Best Practices. Ensuring Specificity & Robustness in Method Validation. [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. A ruggedness test model and its application for HPLC method validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Institutes of Health. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • GRCTS. GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • PubMed. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. [Link]

  • SpringerLink. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. [Link]

  • ResearchGate. Simultaneous Determination of Phenol and p-Cresol in Human Urine by an HPLC Method. [Link]

  • MDPI. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation. [Link]

  • Semantic Scholar. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. [Link]

  • National Institutes of Health. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. [Link]

  • National Institutes of Health. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. [Link]

  • ResearchGate. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of p-Cresol in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Clinical and Analytical Nuances of p-Cresol

To the researchers, clinicians, and drug development professionals navigating the complexities of uremic toxins, this guide serves as a technical resource for the robust quantification of p-cresol. p-Cresol, or 4-methylphenol, is more than a simple metabolite; it is a critical biomarker whose systemic accumulation is implicated in the pathophysiology of Chronic Kidney Disease (CKD), cardiovascular complications, and other systemic conditions.[1][2][3]

Originating from the fermentation of the amino acid tyrosine by intestinal bacteria, p-cresol is absorbed into the bloodstream.[4][5] The host's detoxification machinery, primarily in the liver and colonic mucosa, rapidly conjugates it into less toxic, more water-soluble forms: p-cresyl sulfate (pCS) and, to a lesser extent, p-cresyl glucuronide (pCG) .[5][6][7] In healthy individuals, these conjugates are efficiently cleared by the kidneys.[6] However, in patients with renal impairment, they accumulate, with over 95% of circulating p-cresol being in the form of protein-bound pCS.[8] This distinction between free and conjugated forms is paramount and dictates the entire analytical strategy. Misinterpretation, often arising from analytical methods that inadvertently measure total p-cresol while reporting it as free, has historically clouded the literature.[9]

This guide provides a comparative framework for analyzing p-cresol across three essential biological matrices—blood, urine, and feces—offering clarity on methodological choices and their biochemical rationale.

cluster_gut Intestinal Lumen cluster_host Host Metabolism & Circulation Tyrosine Dietary Tyrosine Bacteria Gut Microbiota (e.g., Clostridium spp.) Tyrosine->Bacteria Fermentation pCresol_Gut p-Cresol (Free) Bacteria->pCresol_Gut pCresol_Absorbed Absorbed p-Cresol pCresol_Gut->pCresol_Absorbed Absorption Feces Fecal Excretion (Unabsorbed p-Cresol) pCresol_Gut->Feces Liver Liver & Colon Mucosa pCresol_Absorbed->Liver Sulfation & Glucuronidation pCS p-Cresyl Sulfate (pCS) (Major conjugate) Liver->pCS pCG p-Cresyl Glucuronide (pCG) (Minor conjugate) Liver->pCG Blood Systemic Circulation (Protein-bound) pCS->Blood pCG->Blood Kidneys Kidneys Blood->Kidneys Renal Clearance Urine Urine Excretion Kidneys->Urine

Caption: Biosynthesis and metabolic fate of p-cresol.

Choosing Your Matrix: What the Sample Tells You

The selection of a biological matrix is the first and most critical decision in study design, as each provides a unique window into the dynamics of p-cresol.

  • Blood (Serum/Plasma): This is the matrix of choice for assessing the systemic burden of p-cresol and its conjugates. In a clinical context, particularly for CKD, elevated plasma/serum levels directly reflect impaired renal clearance and are strongly associated with disease progression and adverse outcomes.[3][6] It represents the net balance of production, conjugation, and elimination.

  • Urine: This matrix is ideal for evaluating the body's capacity to excrete p-cresol conjugates. In healthy individuals, urine contains significant levels of pCS and pCG.[6][10] A decline in urinary p-cresol, especially when correlated with rising plasma levels, provides a functional measure of diminishing kidney function. It can also reflect changes in gut production, for instance, after antibiotic treatment.[11]

  • Feces: Analysis of fecal p-cresol provides the most direct insight into its production by the gut microbiota.[12][13][14] This is invaluable for studies investigating the impact of dietary interventions, prebiotics, probiotics, or antibiotics on the metabolic output of the microbiome.[11] Fecal levels represent the unabsorbed fraction of microbially produced p-cresol.

Comparative p-Cresol Concentrations Across Matrices

The expected concentration of p-cresol varies dramatically between matrices and is profoundly influenced by health status, particularly renal function. The following table summarizes typical ranges reported in the literature.

Biological MatrixPopulationTypical Concentration RangeKey Insights
Serum / Plasma Healthy AdultsTotal p-Cresol: 3.6 - 56 µM (0.34 - 5.3 µg/mL)[8]Represents baseline systemic exposure.
CKD PatientsTotal p-Cresol: 40 - 200 µM[7]Significant accumulation due to impaired renal clearance.
Hemodialysis Patientsp-Cresyl Sulfate: 110 - 220 µM[15]Extreme accumulation; pCS is poorly removed by dialysis.
Urine Healthy AdultsTotal p-Cresol: 16 - 29 mg/day[10] or ~30 µg/mL[16][17]Reflects efficient renal excretion of conjugates.
Feces Healthy AdultsFree p-Cresol: 1.2 - 173.4 µg/g (wet weight)[12][13]Wide inter-individual variation based on diet and microbiome.

Core Methodologies: A Head-to-Head Comparison

The quantification of p-cresol is typically achieved using one of three primary analytical platforms. The choice depends on the specific research question, required sensitivity, and available resources.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-FLD Separation by liquid chromatography followed by detection of p-cresol's native fluorescence.Cost-effective, robust, and highly sensitive for free p-cresol.[1][8]Requires hydrolysis to measure total p-cresol. Susceptible to matrix interference.High-throughput analysis of total p-cresol in clinical studies.
GC-MS Separation of volatile compounds by gas chromatography with detection by mass spectrometry.Excellent chromatographic separation of isomers. High specificity.Requires a derivatization step to make p-cresol volatile. Lower throughput.Isomer-specific studies and confirmation analysis.
LC-MS/MS Separation by liquid chromatography with highly specific detection using tandem mass spectrometry.Gold standard for sensitivity and selectivity.[18] Can directly quantify conjugates (pCS, pCG) and free p-cresol in the same run without hydrolysis.Higher instrument cost and complexity.Mechanistic studies requiring differentiation of free vs. conjugated forms.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating and include explanations for key steps, reflecting best practices in a high-level research environment.

Analysis of Total p-Cresol in Serum/Plasma

This protocol is designed to measure the total systemic burden of p-cresol, which is the most common requirement in clinical research.

start Serum/Plasma Sample hydrolysis Step 1: Acid Hydrolysis (e.g., HCl, 95°C, 1.5h) Deconjugates pCS/pCG start->hydrolysis is_spike Step 2: Add Internal Standard (IS) For quantification hydrolysis->is_spike ppt Step 3: Protein Precipitation (e.g., Acetonitrile) Removes macromolecules is_spike->ppt extract Step 4: Liquid-Liquid Extraction (e.g., Diethyl Ether) Isolates analyte ppt->extract analyze Step 5: Analysis (HPLC-FLD or GC-MS) extract->analyze

Caption: Workflow for total p-cresol analysis in serum or plasma.

Step-by-Step Methodology:

  • Sample Hydrolysis (The Deconjugation Step):

    • Pipette 500 µL of serum or plasma into a screw-cap glass tube.

    • Add 100 µL of concentrated hydrochloric acid (HCl).

      • Scientist's Rationale: This is the critical step for measuring total p-cresol. The strong acid and heat (95°C for 1.5 hours) are necessary to hydrolyze the sulfate and glucuronide bonds of pCS and pCG, converting them back to free p-cresol for detection.[8][10][19] Failing to do this, or using a milder deproteinization method, will result in measuring only the negligible free fraction.[9]

    • Cap the tube tightly and incubate in a heating block or water bath at 95°C for 1.5 hours.

    • Allow the sample to cool completely to room temperature.

  • Internal Standard Spiking:

    • Add a known amount of an appropriate internal standard (IS), such as 4-ethylphenol.

      • Scientist's Rationale: The IS is crucial for trustworthy quantification. It is added before extraction and accounts for any variability or loss of analyte during sample preparation and injection, ensuring accuracy and precision.

  • Protein Precipitation & Extraction:

    • Add 1.5 mL of ice-cold acetonitrile to the hydrolyzed sample. Vortex vigorously for 1 minute.

      • Scientist's Rationale: Acetonitrile precipitates the large serum proteins which would otherwise foul the analytical column and interfere with detection.[8][18]

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube. Add 2 mL of diethyl ether, vortex for 1 minute, and allow the layers to separate.

      • Scientist's Rationale: This liquid-liquid extraction step transfers the non-polar p-cresol from the aqueous/acetonitrile phase into the organic ether phase, concentrating the analyte and leaving behind polar interferents.

    • Transfer the upper ether layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 200 µL of the mobile phase used for HPLC analysis.

    • Inject the sample into the HPLC-FLD or GC-MS system for quantification against a calibration curve prepared in a similar matrix.

Analysis of p-Cresol in Urine and Feces

These matrices require distinct handling due to differences in composition and the typical form of p-cresol present.

cluster_urine Urine Workflow cluster_feces Feces Workflow urine_start Urine Sample (Normalize to Creatinine) urine_hydrolysis Acid Hydrolysis (Deconjugation is essential) urine_start->urine_hydrolysis urine_extract Extraction (LLE or SPE) urine_hydrolysis->urine_extract urine_analyze Analysis urine_extract->urine_analyze final HPLC-FLD or LC-MS/MS feces_start Fecal Sample (Homogenize) feces_extract Solvent Extraction (e.g., Methanol, Centrifuge) feces_start->feces_extract feces_purify Purification (Optional) (e.g., Microdistillation) feces_extract->feces_purify feces_analyze Analysis (No Hydrolysis) feces_purify->feces_analyze

Caption: Comparative sample preparation workflows for urine and feces.

Urine (Total p-Cresol):

  • Sample Preparation: Use a timed (e.g., 24-hour) or spot urine collection. Thaw the sample if frozen.

  • Hydrolysis: Perform the same acid hydrolysis step as described for serum (Section 5.1, Step 1).[10][19]

    • Scientist's Rationale: This is non-negotiable for urine, as over 99% of excreted p-cresol is in conjugated forms.

  • Extraction: After hydrolysis and addition of an internal standard, perform a liquid-liquid extraction with diethyl ether or use a solid-phase extraction (SPE) cartridge for cleanup.[20] The urine matrix is generally cleaner than plasma, but extraction improves data quality.

  • Analysis: Evaporate, reconstitute, and analyze as with plasma samples. Crucially, results should be normalized to urinary creatinine concentration to correct for variations in urine dilution.[19]

Feces (Free p-Cresol):

  • Sample Preparation: Weigh a portion of a homogenized fecal sample (typically ~0.5 g).

  • Extraction: Add 5 mL of methanol, vortex thoroughly for 5 minutes, and centrifuge at high speed (>10,000 x g) for 15 minutes to pellet solid debris.

    • Scientist's Rationale: Methanol is an effective solvent for extracting free p-cresol from the complex fecal matrix.[14] Hydrolysis is omitted as the scientific question here relates to the direct microbial production of the free compound.

  • Purification (Optional but Recommended): The supernatant can be further purified. Low-temperature vacuum microdistillation is a highly effective but specialized technique for isolating volatile phenols from feces.[16][17] Alternatively, SPE can be used.

  • Analysis: The purified extract can be directly analyzed by HPLC-FLD or LC-MS/MS. Results are typically reported as µg per gram of wet or dry fecal weight.

Concluding Remarks for the Advanced Researcher

The accurate measurement of p-cresol is a challenging but achievable goal. The key to success lies in a deep understanding of its metabolic fate and the selection of an analytical strategy that aligns perfectly with the biological question at hand. Always question whether you are measuring the free toxin, its conjugates, or the hydrolyzed total. For researchers investigating the biological activity of uremic toxins, differentiating between the highly protein-bound pCS and the minuscule free p-cresol fraction is paramount; for this, only direct-detection methods like LC-MS/MS are suitable. For epidemiological studies correlating total systemic burden with clinical outcomes, a robust HPLC-FLD method with a validated hydrolysis step remains a powerful and cost-effective tool. By applying the principles and protocols outlined in this guide, you can generate data that is not only accurate and reproducible but also contextually meaningful.

References

  • A Comparative Guide to Analytical Methods for p-Cresol Determination. (n.d.). Benchchem.
  • ANALYTICAL METHODS - Toxicological Profile for Cresols. (n.d.). NCBI Bookshelf - NIH.
  • Rocchetti, M. T., et al. (2022). Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome. Frontiers in Microbiology.
  • Al-Khafaji, K., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI.
  • p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease. (2024). biocrates.com.
  • Distribution of p-cresol in blood, urine, and organs p-Cresol concentrations. (n.d.). ResearchGate.
  • Ahmadi, M., et al. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central.
  • Quantification of P-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. (n.d.). Europe PMC.
  • Rocchetti, M. T., et al. (2022). Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome. PubMed.
  • Simultaneous Determination of Phenol and p-Cresol in Human Urine by an HPLC Method. (n.d.). researchgate.net.
  • Rocchetti, M. T., et al. (2022). Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome. ResearchGate.
  • Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. (n.d.). Brieflands.
  • Dalile, B., et al. (2023). Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers.
  • King, R. A., et al. (2009). Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. PubMed.
  • [Excretion of phenol and p-cresol in the urine in fasting obese individuals and in persons treated with total enteral nutrition]. (n.d.). PubMed.
  • Vanholder, R., et al. (2011). Warning: the unfortunate end of p-cresol as a uraemic toxin. Nephrology Dialysis Transplantation.
  • Sirich, T. L., et al. (2013). Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients. NIH.
  • Binding of p-Cresylsulfate and p-Cresol to Human Serum Albumin Studied by. (n.d.). ResearchGate.
  • Chen, Y.-R., et al. (2018). Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. PMC - NIH.
  • Meijers, B. K., et al. (2009). p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease. PMC - NIH.
  • Zhou, X., et al. (2023). p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. MDPI.
  • The serum levels of total p-cresol sulfate in hemodialysis patients... (n.d.). ResearchGate.
  • Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. (n.d.). ResearchGate.
  • Dalile, B., et al. (2023). Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice. PMC - NIH.
  • Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. (n.d.). ResearchGate.
  • PHENOL and p-CRESOL in urine 8305. (n.d.). CDC.
  • (PDF) Improved Sample Preparation Using Packed-Fiber Solid Phase Extraction in the Determination of Urinary P-Cresol. (n.d.). ResearchGate.

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Safety Operating Guide

A Guide to the Proper Disposal of p-Cresol-(methyl-13C) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced scientific fields, the use of isotopically labeled compounds like p-Cresol-(methyl-13C) is indispensable. However, beyond its application, ensuring the safe and compliant disposal of such reagents is a critical responsibility that underpins laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of p-Cresol-(methyl-13C), grounded in authoritative safety standards and field-proven practices.

The Foundational Principle: Isotopic Labeling and Waste Classification

A crucial starting point is understanding the nature of the isotopic label. p-Cresol-(methyl-13C) contains a stable, non-radioactive isotope of carbon (Carbon-13). Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation. Consequently, they do not require special handling or disposal procedures beyond those mandated for the unlabeled parent compound. The disposal protocols for p-Cresol-(methyl-13C) are therefore identical to those for standard p-cresol.

p-Cresol (also known as 4-methylphenol) is classified as a hazardous substance due to its toxicity, corrosivity, and environmental risks.[1][2][3] The U.S. Environmental Protection Agency (EPA) designates wastes containing cresol as hazardous waste code D026 under the Resource Conservation and Recovery Act (RCRA).[4] Therefore, all waste streams containing p-Cresol-(methyl-13C) must be managed as hazardous waste.

Hazard Profile of p-Cresol

A thorough understanding of the hazards associated with p-cresol is essential for safe handling and disposal.

Hazard ClassificationDescriptionGHS Codes
Acute Toxicity Toxic if swallowed or in contact with skin.[1][2] May be fatal if inhaled.[5]H301 + H311, H330
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]H314
Organ Toxicity May cause damage to the central nervous system, liver, kidneys, and pancreas.[1]H370, H372
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]H411

This table summarizes the primary hazards associated with p-cresol. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is paramount to ensure safety and regulatory compliance. The following protocol outlines the essential steps for managing p-Cresol-(methyl-13C) waste from generation to final disposal.

Waste Segregation: The First Line of Defense

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Dedicated Waste Streams: Establish separate, clearly labeled waste streams for solid and liquid waste containing p-Cresol-(methyl-13C).

  • Avoid Commingling: Never mix p-cresol waste with other waste categories, such as non-hazardous waste, biological waste, or other incompatible chemical wastes.[6] p-Cresol is incompatible with strong oxidizing agents and acids.[1]

  • Solid Waste: This stream includes contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, absorbent materials from spill cleanups, and empty stock containers.

  • Liquid Waste: This stream includes unused solutions, reaction mixtures, and rinsing water from cleaning contaminated glassware.[7]

Containerization and Labeling: Ensuring Clarity and Safety

Proper containment is critical to prevent leaks and exposures.

  • Select Appropriate Containers: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, that will not degrade upon contact with p-cresol. Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "p-Cresol" or "4-Methylphenol" (as the isotopic label does not change the chemical hazard)

    • The EPA Hazardous Waste Code: D026

    • An indication of the hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date (the date the first drop of waste was added)

  • Container Management: Keep waste containers closed at all times, except when actively adding waste.[7] Store containers in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.[6]

Spill Management: Preparedness and Response

Accidents can happen, and a clear spill response plan is a non-negotiable part of your laboratory's safety protocol.

  • Immediate Action: In case of a spill, evacuate personnel from the immediate area and ensure proper ventilation. Eliminate all ignition sources.

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[2]

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7]

    • For solid spills, carefully sweep the material to avoid creating dust.

    • Collect all contaminated materials and place them in your designated solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Final Disposal: Professional and Compliant

The final step is the transfer of waste to a licensed disposal facility.

  • Engage a Licensed Contractor: Hazardous waste must be disposed of through a licensed and certified hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.

  • Incineration: The recommended disposal method for p-cresol is high-temperature incineration at a licensed facility.[7] This process ensures the complete destruction of the hazardous compound.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with RCRA regulations and institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of p-Cresol-(methyl-13C).

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Generate waste containing p-Cresol-(methyl-13C) B Is the isotope radioactive? A->B C Treat as non-radioactive p-Cresol waste B->C No (¹³C is stable) D Consult Radiation Safety Officer (Protocol Not Covered Here) B->D Yes E Is the waste solid or liquid? C->E F Collect in dedicated SOLID hazardous waste container E->F Solid G Collect in dedicated LIQUID hazardous waste container E->G Liquid H Label Container: 'Hazardous Waste' 'p-Cresol (D026)' 'Toxic, Corrosive' F->H G->H I Store container in designated Satellite Accumulation Area J Is container full or accumulation time limit reached? I->J J->I No K Arrange for pickup by licensed hazardous waste contractor J->K Yes L Waste transported for high-temperature incineration K->L

Caption: Decision workflow for p-Cresol-(methyl-13C) disposal.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By understanding that p-Cresol-(methyl-13C) is handled as its non-labeled, hazardous counterpart and by implementing a rigorous, systematic disposal protocol, research professionals can ensure a safe working environment, protect the broader community, and maintain full regulatory compliance. Always prioritize safety, consult your institution's EHS department for specific guidance, and treat chemical disposal with the same precision and care as your scientific research.

References

  • Sigma-Aldrich. Safety Data Sheet for p-Cresol-(methyl-13C). Accessed January 2026.
  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. Accessed January 2026.
  • Guidechem. P-クレゾール-メチル-13C 121474-53-1 wiki. Accessed January 2026.
  • Benchchem.
  • CAMEO Chemicals (NOAA). P-CRESOL. Accessed January 2026.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). CRESOLS. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - p-Cresol. [Link]

  • U.S. Environmental Protection Agency. Waste Code - D026, CRESOL. Accessed January 2026.
  • Yale Environmental Health & Safety.
  • Loba Chemie.
  • Chemistry For Everyone. How Do You Dispose Of Phenol Safely?. YouTube. Accessed January 2026.

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A Senior Application Scientist's Guide to Handling p-Cresol-(methyl-13C)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling p-Cresol-(methyl-13C). As researchers, our work with isotopically labeled compounds is precise, and our safety protocols must be equally so. This guide moves beyond a simple checklist to provide a framework for understanding the "why" behind each safety recommendation. The chemical hazards of p-Cresol-(methyl-13C) are identical to its unlabeled counterpart; the ¹³C stable isotope introduces no radiological risk but signifies a high-value reagent that demands meticulous handling to prevent loss and contamination. This document provides the procedural and logistical intelligence to ensure both your safety and the integrity of your experiment.

Hazard Assessment: Understanding the Adversary

p-Cresol is classified as a toxic and corrosive substance.[1][2] Exposure can cause severe skin burns, eye damage, and systemic toxicity if inhaled or absorbed through the skin.[3][4] The primary danger lies in its ability to cause irreversible tissue damage upon contact and its potential for systemic effects.[1][2]

To quantify the risk, let's consolidate the hazard information and regulatory exposure limits.

Hazard Classification & Exposure LimitsDataSource(s)
GHS Pictograms Corrosive, Acute Toxicity (Fatal or Toxic)[1]
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage[1]
OSHA Permissible Exposure Limit (PEL) 5 ppm (22 mg/m³) over an 8-hour time-weighted average (TWA)[4]
NIOSH Recommended Exposure Limit (REL) 2.3 ppm (10 mg/m³) over a 10-hour TWA[4][5]
NIOSH Immediately Dangerous to Life or Health (IDLH) 250 ppm[4][6]

The Hierarchy of Controls: Your Foundational Defense

Before selecting any personal protective equipment (PPE), we must implement foundational safety measures. This is a self-validating system: if engineering and administrative controls are robust, the reliance on PPE as the last line of defense is minimized.

  • Engineering Controls (First Priority): The most effective control is to physically isolate yourself from the hazard. Always handle solid p-Cresol-(methyl-13C) and its solutions inside a certified chemical fume hood.[1][7] This not only contains vapors but also provides a contained space to manage potential spills. Ensure your facility has easily accessible and tested emergency eyewash stations and safety showers.[2][7]

  • Administrative Controls (Second Priority): These are the procedures and work practices that reduce exposure risk. Never work alone when handling highly toxic substances. Ensure all users are trained on the specific hazards of p-cresol and the contents of this guide. Clearly label all containers and work areas.[8][9]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for good engineering controls, but it is essential for safeguarding against accidental exposure. The selection of appropriate PPE is critical and must be based on the specific corrosive and toxic nature of p-cresol.[3]

Eye and Face Protection
  • Why: p-Cresol can cause severe, irreversible eye damage and blindness upon contact.[1][7] Standard safety glasses are insufficient.

  • Protocol:

    • Minimum Requirement: Wear tight-fitting chemical splash goggles that comply with OSHA 29 CFR 1910.133 or EN166 standards.[6]

    • Best Practice/High-Risk Tasks: When handling larger quantities (>1g) or performing operations with a high splash potential (e.g., transferring solutions), supplement goggles with a full-face shield.[1][10] A face shield alone is not adequate protection.[7]

    • Contact Lenses: Do not wear contact lenses when working with p-cresol, as they can trap the chemical against the eye.[4]

Hand Protection
  • Why: p-Cresol is readily absorbed through the skin and can cause both severe chemical burns and systemic toxicity.[2][10] Not all glove materials offer the same level of protection; permeation and degradation are key factors.[11]

  • Protocol:

    • Material Selection: Based on chemical resistance charts, butyl rubber and 4H/PE/EVAL laminate gloves are excellent choices for prolonged contact with p-cresol.[12][13] Neoprene may also be suitable.[13][14] Nitrile gloves may offer moderate protection for incidental splash contact but should be changed immediately upon contamination.[15][16] Never use latex gloves , as they offer poor resistance.

    • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: Wear two pairs of gloves, preferably with the outer glove having a longer cuff that extends over the sleeve of your lab coat. This provides an extra layer of protection and allows for the safe removal of the outer contaminated glove without touching it with your bare hand.

    • Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them immediately in the designated hazardous waste container.

Body Protection
  • Why: To prevent contact with skin on arms and the torso from splashes or spills.

  • Protocol:

    • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.

    • Chemical-Resistant Apron: For handling larger volumes or when there is a significant splash risk, wear a chemical-resistant apron (e.g., made of rubber or PVC) over the lab coat.[7]

    • Footwear: Wear closed-toe shoes made of a non-porous material. Do not wear sandals, clogs, or woven shoes in the laboratory.

Respiratory Protection
  • Why: While working in a fume hood should prevent inhalation, respiratory protection is crucial for emergencies (e.g., spills outside the hood) or if engineering controls are insufficient.

  • Protocol:

    • Standard Operations: No respirator is needed if work is conducted within a properly functioning chemical fume hood.

    • Emergency/Spill Response: For exposures exceeding the PEL, a NIOSH-approved respirator is required.[5][6] For concentrations up to 115 ppm, an air-purifying full-facepiece respirator with organic vapor cartridges and N100, R100, or P100 filters is recommended.[5] For unknown concentrations or levels exceeding 250 ppm (IDLH), a self-contained breathing apparatus (SCBA) is necessary.[4]

Operational and Disposal Plans

Meticulous planning of your workflow is a core component of a self-validating safety system.

Experimental Workflow: Safe Handling of Solid p-Cresol-(methyl-13C)

The following diagram outlines the critical decision points and actions for safely handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start Start: Plan Experiment verify_controls Verify Fume Hood & Safety Shower/Eyewash Functionality start->verify_controls don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) verify_controls->don_ppe prep_workspace Prepare Workspace in Fume Hood (Absorbent liner, waste container, spill kit) don_ppe->prep_workspace get_chemical Retrieve p-Cresol-(methyl-13C) from Storage prep_workspace->get_chemical weigh Weigh Compound in Fume Hood get_chemical->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate doff_ppe Doff PPE (Outer gloves first) decontaminate->doff_ppe dispose Segregate & Seal Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end end wash->end End

Caption: Workflow for handling solid p-Cresol-(methyl-13C).

Step-by-Step Spill Management Protocol (Minor Spill < 5g / 10mL inside a fume hood)
  • Alert: Announce the spill to others in the lab. Do not panic.

  • Isolate: Keep the fume hood sash as low as possible. If safe to do so, cover the spill with a compatible absorbent material (e.g., vermiculite, dry sand).[10] Do not use combustible materials.

  • Protect: If not already wearing one, don a respirator appropriate for organic vapors.

  • Neutralize (Optional but Recommended): For acidic phenols, a weak base like sodium bicarbonate can be used for neutralization after absorption.

  • Clean: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material. Place it into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of the sealed container, contaminated gloves, and any other waste according to your institution's hazardous waste procedures.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Disposal Plan

All materials contaminated with p-Cresol-(methyl-13C) are considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE (gloves, aprons), absorbent materials, and empty vials. Place in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures. Collect in a sealed, compatible (e.g., glass or polyethylene), and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "p-Cresol-(methyl-13C)," and the associated hazards (Toxic, Corrosive).

  • Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by trained EHS personnel.

By understanding the potent nature of p-cresol and adhering to this comprehensive safety framework, you can ensure the integrity of your research and, most importantly, your personal safety.

References

  • Techno PharmChem. (n.d.). P - CRESOL Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards - p-Cresol. Retrieved from [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - o-Cresol, 98%. Retrieved from [Link]

  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • New Jersey Department of Health. (2008). HAZARD SUMMARY - CRESOLS (mixed isomers). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]

  • HSSE World. (2023). Guide for Working With Corrosive Substances and how to avoid it. Retrieved from [Link]

  • AEG Environmental. (2022). What to Remember When Storing Corrosive Chemicals. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, San Diego EHS. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Oxford University. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.